Calcipotriol Impurity 1
Beschreibung
Eigenschaften
CAS-Nummer |
112849-47-5 |
|---|---|
Molekularformel |
C27H40O3 |
Molekulargewicht |
412.62 |
Aussehen |
Light Beige Sticky Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(1α,3β,5E,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol; (1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3- |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Impurities of Calcipotriol for Researchers and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Calcipotriol Development
Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[][2] Its therapeutic efficacy hinges on its ability to modulate keratinocyte proliferation and differentiation.[2] However, as with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process and subsequent storage can introduce impurities. These impurities, which can be process-related, isomers, or degradation products, may impact the safety, efficacy, and stability of the final drug product.[] A thorough understanding and control of these impurities are therefore paramount for regulatory compliance and patient safety.
This guide provides a comprehensive overview of the key impurities associated with Calcipotriol. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the complexities of Calcipotriol impurity profiling.
A notable challenge in this field is the lack of standardized nomenclature for certain impurities. The term "Calcipotriol Impurity 1," for instance, is used by various commercial suppliers to refer to different chemical entities. This guide will address this ambiguity by focusing on the specific chemical structures and properties of major Calcipotriol-related substances, identified by their unique CAS numbers, rather than relying on non-specific naming conventions.
Core Directive: A Structured Approach to Understanding Calcipotriol Impurities
This technical guide is structured to provide a logical and in-depth exploration of Calcipotriol impurities. The following sections will delve into the chemical identity of key impurities, their pathways of formation, established analytical methods for their detection and quantification, and their potential biological significance.
Chemical Structures and Properties of Key Calcipotriol-Related Substances
A detailed understanding of the chemical and physical properties of each impurity is fundamental to developing effective control strategies. The following table summarizes the key characteristics of Calcipotriol and its major related substances.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure | Appearance |
| Calcipotriol | 112965-21-6 | C27H40O3 | 412.61 | (Structure of the active pharmaceutical ingredient) | - |
| (5E,24R)-Calcipotriene | 112849-47-5 | C27H40O3 | 412.62 | (trans-isomeric impurity) | Light Beige Sticky Solid[] |
| Pre-Calcipotriol | 176302-02-6 | C27H40O3 | 412.61 | (reversible isomer) | - |
| (1R,3aR,7aR)-1-[(1R,2E,4S)-4-Cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-one | 2106840-41-7 | C18H28O2 | 276.42 | (synthetic intermediate or degradation product) | Off-White Solid[4] |
| Calcipotriol EP Impurity A | 126860-83-1 | C27H38O3 | 410.59 | (24-oxo-Calcipotriol) | - |
| Calcipotriol EP Impurity C | 113082-99-8 | C27H40O3 | 412.6 | ((5E)-Calcipotriol) | - |
| Calcipotriol EP Impurity D | 112827-99-3 | C27H40O3 | 412.6 | (24-epi-Calcipotriol) | - |
Note: The chemical structures are complex and are best represented by diagrams, which are beyond the scope of this table but are widely available in the referenced literature and supplier documentation.
Formation and Synthesis of Calcipotriol Impurities
The emergence of impurities in Calcipotriol can be attributed to several factors throughout its lifecycle, from synthesis to storage. Understanding these formation pathways is crucial for implementing effective control measures.
Process-Related Impurities
The multi-step synthesis of Calcipotriol can give rise to various byproducts.[] These can include isomers, unreacted starting materials, and intermediates. For example, the inden-4-one derivative (CAS 2106840-41-7) is likely a synthetic intermediate that may persist in the final product if purification is incomplete.[4][5][6]
Isomeric Impurities
Isomers of Calcipotriol are a significant class of impurities that share the same molecular formula but differ in the spatial arrangement of atoms.
-
(5E,24R)-Calcipotriene (CAS 112849-47-5): This is a trans-isomeric impurity of Calcipotriol.[]
-
Pre-Calcipotriol (CAS 176302-02-6): This is a reversible isomer of Calcipotriol that forms in solution and can exist in equilibrium with the parent drug.[2] It is important to note that some studies suggest pre-calcipotriol contributes to the overall therapeutic effect and may not be considered a detrimental impurity.[2]
-
Calcipotriol EP Impurity C ((5E)-Calcipotriol): A geometric isomer.
-
Calcipotriol EP Impurity D (24-epi-Calcipotriol): A diastereomer differing in the stereochemistry at the C24 position.
Degradation Products
Calcipotriol is susceptible to degradation under various stress conditions, including exposure to light, heat, acid, base, and oxidation.[] Forced degradation studies have shown that significant degradation occurs upon exposure to photolytic and thermal stress.[] The degradation process can lead to the formation of various impurities, potentially impacting the drug's potency and safety.
Caption: General pathways of impurity formation in Calcipotriol.
Analytical Methodologies for Impurity Profiling
The accurate detection and quantification of Calcipotriol impurities require robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.
Recommended LC-MS Method for Separation and Identification
A reliable method for the separation of Calcipotriol and its related substances has been described, utilizing a C18 column with a gradient elution.[]
Experimental Protocol:
-
Chromatographic System: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD) and a mass spectrometer.
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size.
-
Column Temperature: 50°C.
-
Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v).
-
Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v).
-
Gradient Program: A suitable gradient program should be developed to achieve optimal separation of all impurities.
-
Flow Rate: As per the developed gradient program.
-
Injection Volume: 20 µL.
-
Detection: DAD at 264 nm for Calcipotriol and its impurities. The UV spectrum from 200 nm to 400 nm should be monitored to aid in peak identification. Pre-Calcipotriol has a characteristic λmax at 260 nm.[]
Caption: Analytical workflow for Calcipotriol impurity profiling.
Pharmacological and Toxicological Significance of Impurities
-
(5E,24R)-Calcipotriene: This impurity is described as a vitamin D3 analogue with potential antitumor effects, suggesting it may have its own biological activity.[] The impact of this activity on the overall therapeutic effect and safety profile of Calcipotriol would require further investigation.
-
Other Impurities: For other process-related impurities and degradation products, the primary concern is the potential for unknown toxicities or a reduction in the overall potency of the drug product.
The control of impurities to within acceptable limits, as defined by regulatory bodies such as the European Pharmacopoeia, is therefore a critical aspect of ensuring the quality and safety of Calcipotriol-containing medications.
Conclusion
The effective management of impurities is a critical success factor in the development and manufacturing of Calcipotriol. This guide has provided a detailed overview of the key impurities, their origins, and the analytical techniques required for their control. By moving beyond ambiguous nomenclature and focusing on the specific chemical entities, researchers and developers can build a more robust understanding of the Calcipotriol impurity profile. A commitment to rigorous analytical science and a deep understanding of the chemistry of Calcipotriol and its related substances are essential for delivering safe and effective treatments to patients.
References
-
Allmpus. This compound. [Link]
-
Allmpus. This compound. [Link]
-
SynZeal. Pre-Calcipotriol. [Link]
-
Pharmaffiliates. Calcipotriol-impurities. [Link]
-
Pharmaffiliates. Calcipotriol - Impurity I. [Link]
-
Alentris Research Pvt. Ltd. Calcipotriol - API Impurities. [Link]
-
MDPI. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. [Link]
-
Acanthus Research. Calcipotriol EP Impurity I. [Link]
-
SynZeal. Pre-Calcipotriol. [Link]
-
Scirp.org. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. [Link]
-
Axios Research. Calcipotriol Impurity 10. [Link]
-
Pharmaffiliates. CAS No : 176302-02-6 | Product Name : Pre- Calcipotriol. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis and Isolation of Calcipotriol Impurity 1
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Management in Calcipotriol Synthesis
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[1] Its complex stereochemistry and sensitive triene system make its synthesis a formidable challenge, demanding precise control over reaction conditions to minimize the formation of process-related impurities and degradation products.[2][3] These impurities, even in trace amounts, can impact the drug's safety, efficacy, and stability.[]
This technical guide focuses on a pivotal process-related impurity, Calcipotriol Impurity 1 , identified as the core CD-ring and side-chain synthon, (1R,3aR,7aR)-1-[(1R,2E,4S)-4-Cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-one (CAS No. 2106840-41-7). Rather than being a degradation product of the final active pharmaceutical ingredient (API), this impurity is a key building block whose purity is paramount for the successful convergent synthesis of Calcipotriol.
Understanding the synthesis and isolation of this specific intermediate is not merely an academic exercise; it is fundamental to developing a robust and reproducible manufacturing process for high-purity Calcipotriol. This guide provides an in-depth examination of the synthetic rationale, a detailed isolation protocol, and the analytical methods required for quality control.
Section 1: The Genesis of Impurity 1 in a Convergent Synthetic Strategy
Modern, scalable syntheses of Calcipotriol and its analogues predominantly employ a convergent approach.[2][5] This strategy involves the independent synthesis of two complex fragments—the A-ring and the CD-ring/side-chain—which are later coupled to form the final molecule. This compound is, in fact, the advanced CD-ring synthon.
The rationale for this convergent strategy is rooted in efficiency and yield. By building the complex fragments separately, challenging stereochemical steps can be resolved on smaller molecules, and the overall yield is maximized by joining the advanced intermediates only in the final stages. The purity of each synthon directly dictates the purity of the final API, making the isolation of Impurity 1 a critical control point.
Caption: High-level overview of the convergent synthesis strategy for Calcipotriol.
Section 2: A Representative Synthesis of the CD-Ring Synthon (Impurity 1)
The synthesis of the CD-ring synthon is a multi-step process that begins with a readily available steroid backbone. The following protocol is a representative amalgamation of strategies described in the literature, focusing on the introduction of the characteristic Calcipotriol side-chain.[6][7]
The core principle involves the Julia-Kocienski olefination or a similar Wittig-Horner reaction to couple the side-chain with a C-22 aldehyde derived from the CD-ring fragment. Subsequent stereoselective reduction of the C-24 ketone is a critical step that defines the final diastereomeric purity.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the CD-ring synthon by constructing the side-chain onto a C-22 aldehyde intermediate.
Materials:
-
CD-ring C-22 aldehyde (protected)
-
Side-chain phosphonate or sulfone reagent (e.g., (cyclopropylcarbonylmethyl)phosphonate)
-
Strong base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)
-
Reducing agent (e.g., Sodium borohydride with cerium(III) chloride)
-
Anhydrous solvents (THF, Methanol)
-
Quenching solution (Saturated aq. NH4Cl)
-
Drying agent (Anhydrous Na2SO4)
Methodology:
-
Step 1: Olefination Reaction Setup
-
Dissolve the side-chain phosphonate reagent (1.2 equivalents) in anhydrous THF under an inert argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LiHMDS (1.1 equivalents, 1 M solution in THF) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to generate the ylide. Causality: The strong, non-nucleophilic base is required to deprotonate the phosphonate without side reactions. The low temperature maintains the stability of the reactive ylide.
-
-
Step 2: Coupling with the Aldehyde
-
Dissolve the protected CD-ring C-22 aldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution from Step 1.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours. Causality: The slow warming ensures a controlled reaction to form the C-22 double bond, yielding the C-24 ketone intermediate.
-
-
Step 3: Workup and Isolation of Ketone Intermediate
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product into ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is the C-24 ketone.
-
-
Step 4: Stereoselective Reduction of C-24 Ketone
-
Dissolve the crude ketone from Step 3 in a mixture of methanol and dichloromethane at 0 °C.
-
Add cerium(III) chloride heptahydrate (1.5 equivalents). Causality: This creates a chelation-controlled environment (Luche reduction conditions), which favors the formation of the desired (24S)-alcohol by directing the hydride attack.
-
Add sodium borohydride (2.0 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir for 1 hour, monitoring by TLC for the disappearance of the ketone.
-
-
Step 5: Final Workup
-
Quench the reaction with acetone, followed by water.
-
Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. The resulting crude oil contains this compound, along with its (24R)-diastereomer and other process impurities, necessitating purification.
-
Section 3: Isolation and Purification of this compound
The crude product from the synthesis contains the desired (24S)-epimer (Impurity 1) and the undesired (24R)-epimer, among other byproducts. Separation of these diastereomers is crucial and is typically achieved by silica gel column chromatography.[8]
Caption: A typical workflow for the purification of this compound via column chromatography.
Experimental Protocol: Isolation by Column Chromatography
Objective: To separate this compound from its (24R)-diastereomer and other synthesis byproducts.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Crude synthetic product
-
Thin Layer Chromatography (TLC) plates and visualization reagents (e.g., potassium permanganate stain)
Methodology:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack a glass column to the desired height, ensuring no air bubbles are trapped. Equilibrate the column by running 2-3 column volumes of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Causality: Dry loading onto the column ensures a tight, uniform band at the start of the separation, leading to better resolution.
-
Elution: Begin elution with the initial low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might run from 5% to 40% ethyl acetate in hexane. The exact gradient must be optimized based on preliminary TLC analysis.
-
Fraction Collection: Collect fractions of a consistent volume throughout the elution process.
-
Purity Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it in a solvent system that provides good separation between the two epimers. Visualize the spots. Fractions containing only the desired, pure Impurity 1 are identified.
-
Pooling and Concentration: Combine the pure fractions containing this compound. Remove the solvent under reduced pressure to yield the purified product, which can be verified by analytical HPLC.
Section 4: Analytical Characterization
The identity and purity of the isolated Impurity 1 must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing purity.
Table 1: Representative HPLC Conditions for Purity Assessment
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 2.7 µm[][9] | Provides excellent resolution for steroid-like molecules. |
| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v)[] | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v)[] | Organic component to elute the compounds. |
| Gradient | Timed gradient from high A% to high B%[] | Ensures separation of early-eluting polar impurities and later-eluting non-polar compounds like Calcipotriol and its isomers. |
| Flow Rate | 1.0 mL/min[10] | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | 50 °C[][9] | Elevated temperature improves peak shape and reduces analysis time. |
| Detection | DAD at 264 nm[][11] | The conjugated triene system of Calcipotriol-related substances has a strong UV absorbance around this wavelength. |
| Injection Vol. | 20 µL[] | Standard volume for analytical injections. |
Structural confirmation is achieved using Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the exact structure and stereochemistry, comparing the spectra against a reference standard.[9][12]
Conclusion
The synthesis and isolation of this compound are not about managing an unwanted byproduct but about meticulously crafting a critical building block for the API. A successful Calcipotriol manufacturing campaign hinges on the ability to produce this CD-ring synthon with high diastereomeric purity. The protocols and rationale outlined in this guide provide a framework for researchers and drug development professionals to understand the causality behind the synthetic choices, implement robust purification strategies, and apply appropriate analytical controls. By mastering the synthesis of its key components, one can ensure the quality, safety, and efficacy of the final Calcipotriol drug product.
References
-
Reddy, B. V. S., et al. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 119(18), e2200814119. [Link]
-
Wierzbicka, M., et al. (2024). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. Molecules, 29(10), 2289. [Link]
-
Wierzbicka, M., et al. (2024). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS. ResearchGate. [Link]
-
Chodyński, M., et al. (2015). Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells. Molecules, 20(6), 10291-10306. [Link]
-
Wierzbicka, M., et al. (2024). Proposed structures of degradation products of calcipotriol. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2021). Convergent Total Synthesis of (+)-Calcipotriol: A Scalable, Modular Approach to Vitamin D Analogs. ResearchGate. [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry, 6, 1050-1058. [Link]
-
Cirunay, J. J., et al. (2001). LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 31-41. [Link]
- Kutner, A., et al. (2010). Process for the preparation of calcipotriol.
-
Lebwohl, M., et al. (2003). Topical Calcitriol is Degraded by Ultraviolet Light. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. ResearchGate. [Link]
- CN111662221B. (2020). Preparation method of calcipotriol impurity.
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scientific Research Publishing. [Link]
-
Unknown Author. (2024). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. IJNRD. [Link]
-
Patel, D. B., et al. (2018). Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. Research Journal of Pharmacy and Technology, 11(1), 123-128. [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scientific Research Publishing. [Link]
- WO2006071129A1. (2006). Process for preparation of a pharmaceutical grade calcipotriol anhydrous.
-
Pharmaffiliates. Calcipotriol - Impurity I. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20100222614A1 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]
- 8. WO2006071129A1 - Process for preparation of a pharmaceutical grade calcipotriol anhydrous - Google Patents [patents.google.com]
- 9. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 10. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. file.scirp.org [file.scirp.org]
The Analytical Characterization of Calcipotriol Impurity 1: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, particularly concerning potent synthetic vitamin D analogues like Calcipotriol, the rigorous identification and characterization of impurities are paramount to ensuring drug safety and efficacy. This technical guide provides an in-depth exploration of the spectroscopic analysis of Calcipotriol Impurity 1, a known related substance of Calcipotriol. While proprietary spectral data is often closely held, this document, authored from the perspective of a Senior Application Scientist, synthesizes publicly available structural information with foundational spectroscopic principles to offer a detailed predictive analysis. We will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, explaining the causal relationships between its molecular structure and its spectral signatures. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to identify, characterize, and control this specific impurity.
Introduction: The Criticality of Impurity Profiling in Calcipotriol
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[] Its mechanism of action involves the regulation of skin cell proliferation and differentiation. The manufacturing process of Calcipotriol, however, can lead to the formation of various process-related impurities and degradation products.[] Regulatory bodies worldwide mandate stringent control over these impurities, as they can impact the drug's stability, bioavailability, and potentially introduce toxicity. Therefore, a comprehensive understanding of the impurity profile of Calcipotriol is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.
This compound has been identified as a related substance in the synthesis of Calcipotriol. Understanding its spectroscopic characteristics is essential for developing robust analytical methods for its detection and quantification.
Unveiling this compound: Structure and Significance
This compound is chemically identified as (1R,3aR,7aR)-1-((2R,5S,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-one.[2][3]
Chemical Structure:
(A simplified representation of the key functional groups)
Key Structural Features:
-
Indenone Core: A saturated tricyclic system which forms the backbone of the molecule.
-
Side Chain: A C9 side chain attached to the five-membered ring of the indenone core, containing a hydroxyl group, a cyclopropyl moiety, and a trans-double bond.
-
Stereochemistry: The molecule possesses multiple stereocenters, the specific configuration of which is defined in its chemical name.
The presence of this impurity necessitates analytical methods capable of distinguishing it from the active pharmaceutical ingredient (API) and other related substances. Spectroscopic techniques are the primary tools for achieving this.
Spectroscopic Characterization of this compound
While actual spectra for this compound are not publicly available, we can predict the key spectroscopic features based on its known structure. This predictive analysis serves as a valuable guide for researchers in interpreting their own experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.
Experimental Protocol: A General Approach for NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the isolated impurity (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.
-
2D NMR Experiments: To unambiguously assign the signals, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 5.5 - 5.8 | m | 2H | Olefinic protons (-CH=CH-) | Protons on the carbon-carbon double bond in the side chain, exhibiting complex coupling with each other. |
| ~ 3.6 - 3.8 | m | 1H | -CH-OH proton | The proton attached to the carbon bearing the hydroxyl group, its chemical shift can be solvent-dependent. |
| ~ 2.0 - 2.8 | m | Multiple | Protons adjacent to carbonyl, double bond | Protons in allylic and α-to-carbonyl positions are deshielded. |
| ~ 1.0 - 2.0 | m | Multiple | Aliphatic protons (ring and side chain) | A complex region of overlapping signals from the saturated parts of the molecule. |
| ~ 0.9 - 1.2 | d | 3H | -CH(CH₃)- | The methyl group on the side chain, appearing as a doublet due to coupling with the adjacent proton. |
| ~ 0.6 - 0.9 | s | 3H | Angular methyl group (-CH₃) | The methyl group attached to the indenone core at a quaternary carbon. |
| ~ 0.2 - 0.6 | m | 4H | Cyclopropyl protons | The protons of the cyclopropyl ring typically appear in the upfield region of the spectrum. |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| > 200 | Carbonyl carbon (C=O) | The carbonyl carbon of the ketone in the indenone core is highly deshielded. |
| ~ 120 - 140 | Olefinic carbons | The sp² hybridized carbons of the double bond in the side chain. |
| ~ 65 - 75 | -C-OH carbon | The carbon atom bonded to the hydroxyl group. |
| ~ 10 - 60 | Aliphatic carbons | A range of signals corresponding to the sp³ hybridized carbons in the rings and side chain. |
| ~ 0 - 15 | Cyclopropyl carbons | The carbons of the cyclopropyl ring are typically found in the upfield region. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in both identification and structural confirmation.
Experimental Protocol: A General Approach for MS Analysis
-
Sample Introduction: The sample, typically dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a liquid chromatography (LC) system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound, as it is likely to produce a prominent protonated molecule [M+H]⁺.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass of the ions, allowing for the calculation of the elemental composition.
-
Tandem MS (MS/MS): To gain further structural information, the [M+H]⁺ ion can be selected and fragmented to produce a characteristic fragmentation pattern.
Predicted Mass Spectrometric Data:
| m/z Value (Expected) | Ion Species | Interpretation |
| 277.2168 | [M+H]⁺ | The protonated molecular ion. The exact mass (calculated for C₁₈H₂₉O₂⁺) is a key identifier. |
| 259.2062 | [M+H - H₂O]⁺ | A common fragmentation pathway for molecules containing a hydroxyl group is the loss of water. |
| Further Fragments | Various daughter ions | Fragmentation of the side chain and cleavage of the indenone ring system would produce a series of characteristic daughter ions that can be used to confirm the structure. The cyclopropyl group may also undergo specific fragmentation. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: A General Approach for IR Analysis
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Predicted Infrared (IR) Spectral Data:
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~ 3400 (broad) | O-H stretch (hydroxyl group) | The broadness of this peak is due to hydrogen bonding. |
| ~ 3080 | C-H stretch (cyclopropyl) | The C-H stretching vibration in a cyclopropyl ring often appears at a slightly higher frequency than in other alkanes. |
| ~ 2850 - 3000 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the indenone core and the side chain. |
| ~ 1700 | C=O stretch (ketone) | A strong absorption band characteristic of the carbonyl group in the five-membered ring of the indenone core. |
| ~ 1650 | C=C stretch (alkene) | The stretching vibration of the carbon-carbon double bond in the side chain. |
| ~ 970 | C-H bend (trans-alkene) | A characteristic out-of-plane bending vibration for a trans-disubstituted double bond. |
Analytical Workflow and Method Development
The successful identification and quantification of this compound in a drug substance or product requires a well-designed analytical workflow.
Diagram of Analytical Workflow:
Caption: A typical analytical workflow for the identification and characterization of this compound.
Conclusion
The comprehensive spectroscopic characterization of impurities is a non-negotiable aspect of modern pharmaceutical development. This guide has provided a detailed predictive analysis of the NMR, MS, and IR data for this compound. By understanding the expected spectral features and the underlying structural correlations, researchers and analytical scientists are better equipped to develop and validate robust analytical methods for the control of this impurity in Calcipotriol drug substances and products. The principles and methodologies outlined herein serve as a valuable resource for ensuring the quality, safety, and efficacy of Calcipotriol-based therapies.
References
-
Allmpus. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Calcipotriol-impurities. Retrieved January 16, 2026, from [Link]
- Certificate of Analysis. (2025, December 30). This compound. Retrieved January 16, 2026, from a representative supplier's documentation. (Note: A specific URL cannot be provided as this is a generic document type).
Sources
understanding the formation of Calcipotriol Impurity 1
An In-depth Technical Guide to the Formation of Key Isomeric Impurities of Calcipotriol
Introduction: The Challenge of Calcipotriol Stability
Calcipotriol (also known as Calcipotriene) is a potent synthetic analogue of Vitamin D3, established as a first-line topical treatment for psoriasis vulgaris.[1][2][3] Its therapeutic efficacy is derived from its ability to bind to the Vitamin D receptor (VDR), modulating gene transcription to inhibit keratinocyte proliferation and promote normal cell differentiation.[4][5][6] However, the complex, polyunsaturated structure of Calcipotriol, specifically its conjugated triene system, renders it highly susceptible to degradation by external energy sources such as light and heat.[7] This inherent instability presents a significant challenge in drug development, manufacturing, and storage, as it leads to the formation of various impurities that can impact the drug's safety and efficacy profile.
This technical guide provides an in-depth analysis of the formation of the most significant and mechanistically important isomeric impurities of Calcipotriol. As a senior application scientist, this document moves beyond simple identification to explain the causal mechanisms of formation, provide validated analytical protocols for their detection, and offer field-proven strategies for their mitigation. The focus will be on two critical isomers: the geometric isomer (5E)-Calcipotriol and the conformational isomer Pre-Calcipotriol . Understanding the pathways to their formation is paramount for any researcher or drug development professional working with this molecule.
Part 1: Identification and Structure of Key Isomeric Impurities
The term "Calcipotriol Impurity 1" is not a universally standardized designation. Different pharmacopoeias and manufacturers may use varying nomenclature. However, based on chemical principles and regulatory documentation, the most critical impurities from a degradation standpoint are isomers that form via photochemical and thermal pathways.
-
Calcipotriol (Parent Drug) : The active pharmaceutical ingredient (API) is chemically defined as (5Z ,7E ,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19), 22-tetraene-1α,3β,24-triol.[7] The "5Z" configuration is crucial for its specific biological activity.
-
Impurity Focus 1: (5E)-Calcipotriol :
-
Synonyms : 5,6-trans-Calcipotriol, Calcipotriol EP Impurity C.[8][]
-
Structure : This molecule is a geometric isomer where the configuration around the C5-C6 double bond has inverted from Z (cis) to E (trans). All other stereocenters remain the same. This seemingly minor change significantly alters the three-dimensional shape of the molecule.
-
CAS Number : 113082-99-8.[8][]
-
-
Impurity Focus 2: Pre-Calcipotriol :
-
Synonyms : Pre-Calcipotriene.
-
Structure : This is a conformational isomer formed through a reversible electrocyclic reaction. It exists in a temperature-dependent equilibrium with Calcipotriol in solution.[7][10] The European Pharmacopoeia explicitly notes that the biological activity is due to both compounds, but its presence and concentration must still be controlled.[7]
-
Part 2: Mechanisms of Impurity Formation
The formation of these isomers is not random; it is governed by predictable principles of physical organic chemistry. Understanding these mechanisms is the key to controlling them.
A. Photochemical Isomerization: The Genesis of (5E)-Calcipotriol
The primary driver for the formation of (5E)-Calcipotriol is exposure to light, particularly ultraviolet (UV) radiation.[11] This process is a classic example of a photo-induced E/Z (cis-trans) isomerization.
Causality of the Mechanism:
-
Photon Absorption : The conjugated triene system in the Calcipotriol molecule acts as a chromophore, absorbing photons of UV light.
-
Excited State Formation : This absorption of energy promotes a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an excited singlet state.
-
Bond Rotation : In the excited state, the rotational energy barrier around the C5-C6 double bond is significantly lowered. This allows for free rotation around the bond axis.
-
Relaxation and Isomerization : As the molecule relaxes back to its ground state, the bond can re-form in either the original Z configuration or the more thermodynamically stable E configuration. The accumulation of the E-isomer over time under light exposure leads to the formation of this impurity.
This process is a significant concern for topical formulations which may be exposed to sunlight after application.[11]
Figure 1: Photochemical formation pathway of (5E)-Calcipotriol.
B. Thermal Isomerization: The Calcipotriol ⇌ Pre-Calcipotriol Equilibrium
The interconversion between Calcipotriol and Pre-Calcipotriol is a thermally driven, reversible sigmatropic rearrangement. This is a fundamental chemical property of the Vitamin D secosteroid structure.
Causality of the Mechanism:
-
Conformational Flexibility : The open C-ring structure of Calcipotriol allows for significant conformational freedom.
-
[7][12]-Hydride Shift : With sufficient thermal energy (e.g., at room temperature in solution or upon heating), the molecule can undergo a concerted pericyclic reaction. Specifically, it is an antarafacial[7][12]-hydride shift that interconverts the (5Z, 7E)-triene of Calcipotriol with the (6Z, 8E)-triene of Pre-Calcipotriol.
-
Equilibrium : This reaction is reversible, and the two isomers exist in a dynamic equilibrium in solution. The position of this equilibrium is dependent on factors like temperature and solvent.[7][10] Heating a solution of Calcipotriol will shift the equilibrium, increasing the concentration of Pre-Calcipotriol.[11]
Figure 2: Thermal equilibrium between Calcipotriol and Pre-Calcipotriol.
Part 3: Analytical Methodologies for Detection and Quantification
A robust, stability-indicating analytical method is essential for accurately separating and quantifying Calcipotriol from its isomeric impurities. The gold standard for this application is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
The slight differences in polarity and shape between Calcipotriol and its isomers allow for their separation on a C18 stationary phase. Several studies have developed and validated methods capable of resolving Calcipotriol, Pre-Calcipotriol, (5E)-Calcipotriol, and other related substances.[13][14][15]
Data Presentation: Typical HPLC Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 2.7 µm | Provides excellent resolving power for structurally similar, non-polar molecules. |
| Mobile Phase | Gradient elution using Water, Acetonitrile, Methanol, and Tetrahydrofuran (THF) | The use of a multi-component gradient is necessary to achieve separation of all relevant impurities with varying polarities. THF can improve peak shape for complex molecules.[14][15] |
| Column Temp. | 50 °C | Elevated temperature improves peak efficiency and can help manage the on-column equilibrium of Pre-Calcipotriol.[14][15] |
| Detection | UV Diode Array Detector (DAD) at 264 nm | The conjugated triene system provides strong UV absorbance. 264 nm is a common λmax for Calcipotriol and its isomers.[][14][15] |
| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a synthesized example based on published methodologies.[][14][15] It is intended as a self-validating system; successful separation of a stressed sample confirms its stability-indicating nature.
-
Mobile Phase Preparation :
-
Mobile Phase A: Prepare a mixture of Water:Methanol:THF (70:25:5 v/v/v).
-
Mobile Phase B: Prepare a mixture of Acetonitrile:Water:THF (90:5:5 v/v/v).
-
Filter both phases through a 0.45 µm membrane filter and degas thoroughly.
-
-
Standard Solution Preparation :
-
Accurately weigh and dissolve Calcipotriol reference standard in the mobile phase to prepare a stock solution of ~0.1 mg/mL.
-
Protect this solution from light and use it promptly.
-
-
Sample Preparation (Forced Degradation Sample) :
-
Prepare a solution of Calcipotriol at ~0.1 mg/mL in methanol.
-
To generate Pre-Calcipotriol, heat the solution in a sealed vial at 60 °C for 2 hours.[11]
-
To generate (5E)-Calcipotriol, expose the solution to a UVA light source (e.g., 365 nm) for 60 minutes.[11]
-
Cool the sample to room temperature before injection.
-
-
Chromatographic Run :
-
Equilibrate the C18 column (150 x 4.6 mm, 2.7 µm) at 50 °C with the initial mobile phase composition.
-
Inject 20 µL of the prepared sample.
-
Run a gradient elution program (example):
-
Start at 98% A / 2% B.
-
Linearly decrease A to 70% over 15 minutes.
-
Hold at 70% A for 10 minutes.
-
Further decrease A to 5% over 15 minutes.
-
Hold at 5% A for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes.
-
-
Monitor the eluent at 264 nm.
-
-
Data Analysis :
-
Identify the peaks based on their relative retention times compared to a reference chromatogram. Typically, Pre-Calcipotriol elutes before Calcipotriol, while (5E)-Calcipotriol may elute closely after.
-
Calculate the percentage of each impurity using the area normalization method.
-
Part 4: Mandatory Visualization and Workflow
A logical workflow is critical for systematically investigating impurity formation. The following diagram outlines a comprehensive approach from sample preparation to data analysis.
Figure 3: Experimental workflow for forced degradation study of Calcipotriol.
Part 5: Strategies for Control and Mitigation
Based on the formation mechanisms, several practical strategies can be implemented to minimize the generation of these isomeric impurities:
-
Protection from Light : All manufacturing processes, from API synthesis to final drug product packaging, must be conducted under conditions that protect the material from actinic light (e.g., using amber glassware, low UV-emitting light sources).[7] Final packaging should be light-resistant.
-
Temperature Control : Calcipotriol and its formulations should be stored at controlled room temperature or refrigerated, as specified, to minimize the thermal conversion to Pre-Calcipotriol.[16] Avoidance of excessive heat during manufacturing (e.g., drying steps) is also critical.
-
Atmospheric Control : While not the primary driver for isomerization, controlling the atmosphere (e.g., using an inert gas like nitrogen) can prevent oxidative degradation, which may produce other impurities and potentially catalyze isomer formation.
-
Formulation Design : The choice of excipients in a topical formulation can influence stability. For example, the pH of the vehicle is critical, as Calcipotriol and co-formulated drugs like betamethasone dipropionate have different pH stability profiles.[17]
Conclusion
The formation of (5E)-Calcipotriol and Pre-Calcipotriol are not manufacturing defects but rather inherent chemical liabilities of the Calcipotriol molecule. A thorough understanding of the underlying photochemical and thermal isomerization mechanisms is not merely academic; it is the foundation of a robust control strategy. For researchers and drug development professionals, this knowledge enables the design of meaningful stability studies, the development of precise analytical methods, and the creation of stable, safe, and effective pharmaceutical products. By implementing stringent controls on light and heat exposure throughout the product lifecycle, the integrity of Calcipotriol can be preserved, ensuring that patients receive a product of the highest quality.
References
-
Title : Calcipotriol, anhydrous - Print Preview Source : European Pharmacopoeia 6.0 URL : [Link]
-
Title : Calcipotriol, (5E)- | C27H40O3 | CID 9801803 Source : PubChem - National Institutes of Health URL : [Link]
-
Title : Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene Source : Semantic Scholar URL : [Link]
-
Title : Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene Source : Scientific Research Publishing (SCIRP) URL : [Link]
-
Title : Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene (Duplicate) Source : Scientific Research Publishing (SCIRP) URL : [Link]
-
Title : this compound Source : Allmpus - Research and Development URL : [Link]
- Title: Isomerisation of pharmaceutical intermediates Source: Google Patents URL
-
Title : Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE Source : MDPI URL : [Link]
-
Title : Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS Source : ResearchGate URL : [Link]
-
Title : Calcipotriol EP Impurity F Source : Axios Research URL : [Link]
-
Title : Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation Source : RJPT URL : [Link]
-
Title : Calcipotriol Source : Wikipedia URL : [Link]
-
Title : Spotlight on Calcipotriol/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? Source : PubMed Central URL : [Link]
-
Title : What is the mechanism of Calcipotriene? Source : Patsnap Synapse URL : [Link]
-
Title : PUBLIC ASSESSMENT REPORT of the Medicines Evaluation Board in the Netherlands Calcipotriol 0.05 mg/g, ointment Source : Geneesmiddeleninformatiebank URL : [Link]
-
Title : Calcipotriol | C27H40O3 | CID 5288783 Source : PubChem - National Institutes of Health URL : [Link]
-
Title : Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids Source : MDPI URL : [Link]
-
Title : Calcipotriol. A new topical antipsoriatic Source : PubMed URL : [Link]
-
Title : Calcipotriol – Knowledge and References Source : Taylor & Francis Online URL : [Link]
Sources
- 1. Calcipotriol - Wikipedia [en.wikipedia.org]
- 2. Calcipotriol. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 5. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Calcipotriol, (5E)- | C27H40O3 | CID 9801803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. mdpi.com [mdpi.com]
- 12. CA2646856A1 - Isomerisation of pharmaceutical intermediates - Google Patents [patents.google.com]
- 13. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 14. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 15. scirp.org [scirp.org]
- 16. allmpus.com [allmpus.com]
- 17. Spotlight on Calcipotriol/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Potential Biological Activity of Calcipotriol Impurity 1
Abstract
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis, primarily due to its ability to modulate keratinocyte proliferation and differentiation.[1][2][3] The manufacturing process of any active pharmaceutical ingredient (API) can result in the formation of impurities that must be identified, quantified, and characterized to ensure the final drug product's safety and efficacy.[4] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activity of Calcipotriol Impurity 1, a known process-related impurity. This document outlines a logical, tiered experimental approach, from initial in-silico and in-vitro assessments to functional cellular assays, to elucidate the impurity's interaction with the Vitamin D Receptor (VDR) and its potential impact on skin cell biology.
Introduction: The Imperative of Impurity Profiling
Calcipotriol exerts its therapeutic effect by binding to the nuclear Vitamin D Receptor (VDR).[1][5] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in cell growth, differentiation, and immune response.[1] Given that impurities may share structural similarities with the API, they have the potential to interact with the same biological targets, leading to on-target or off-target effects that could alter the drug's efficacy or present safety concerns. Therefore, a thorough evaluation of the biological activity of any significant impurity is a critical aspect of drug development and regulatory compliance.
This compound has been identified as a process-related impurity in the synthesis of Calcipotriol.[4][6] This guide provides the scientific rationale and detailed protocols to assess its potential to mimic or antagonize the biological actions of Calcipotriol.
Structural Analysis: Calcipotriol vs. Impurity 1
A foundational step in predicting biological activity is the comparison of the impurity's chemical structure to that of the parent compound.
| Compound | Chemical Structure | Molecular Formula | CAS Number |
| Calcipotriol | [Image of Calcipotriol structure] | C₂₇H₄₀O₃[7] | 112965-21-6[7] |
| This compound | [Image of this compound structure] | C₁₈H₂₈O₂[6][8] | 2106840-41-7[6][8] |
Table 1: Structural Comparison of Calcipotriol and this compound.
Expert Analysis: Calcipotriol's structure features a seco-steroid backbone with a side chain containing a cyclopropyl ring and a hydroxyl group, which are crucial for high-affinity VDR binding.[5][7] In contrast, this compound, identified as (1R,3aR,7aR)-1-[(1R,2E,4S)-4-Cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-one, possesses a significantly truncated structure.[9] While it retains the side chain with the critical cyclopropyl and hydroxyl moieties, it lacks the complete triene system and the A-ring of the seco-steroid core. This substantial structural difference suggests that its affinity for the VDR is likely to be significantly lower than that of Calcipotriol. However, the presence of a portion of the side chain warrants empirical testing, as some level of receptor interaction cannot be entirely dismissed without experimental data.
A Tiered Approach to Biological Activity Assessment
We propose a hierarchical experimental workflow to systematically evaluate the biological activity of this compound. This approach progresses from fundamental receptor interaction studies to more complex cellular function assays.
Part 1: Core Directive - Investigating VDR Interaction (Tier 1)
The primary mechanism of action for Calcipotriol is through VDR activation. Therefore, the initial and most critical step is to determine if Impurity 1 can bind to and/or activate the VDR.
VDR Competitive Binding Assay
Scientific Rationale: This assay directly measures the ability of a test compound to compete with a high-affinity radiolabeled ligand (e.g., [³H]-Calcitriol) for binding to the VDR. It provides a quantitative measure of the impurity's binding affinity (Ki), which is a fundamental indicator of its potential to interact with the target receptor.
Experimental Protocol:
-
Receptor Source: Utilize recombinant human VDR or nuclear extracts from VDR-expressing cell lines (e.g., HaCaT keratinocytes, MCF-7 breast cancer cells).
-
Radioligand: Use Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration near its dissociation constant (Kd) to ensure assay sensitivity.
-
Reaction Setup:
-
Prepare serial dilutions of this compound and unlabeled Calcipotriol (as a positive control).
-
In a 96-well plate, incubate the receptor source, [³H]-Calcitriol, and the test compound or control in an appropriate assay buffer (e.g., TEKGD buffer) for 2-4 hours at 4°C.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Calcitriol).
-
-
Separation: Separate bound from free radioligand using a method like hydroxylapatite (HAP) slurry or filtration through glass fiber filters followed by washing.
-
Detection: Quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and then derive the Ki value using the Cheng-Prusoff equation.
VDR-Mediated Reporter Gene Assay
Scientific Rationale: While a binding assay confirms physical interaction, a reporter gene assay determines if this binding leads to a functional response (i.e., transcriptional activation). This assay is crucial for distinguishing between agonists, antagonists, and inert binders.
Experimental Protocol:
-
Cell Line: Use a human cell line (e.g., HEK293T or HaCaT) stably or transiently transfected with two plasmids:
-
An expression vector for the human VDR.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple VDREs.
-
-
Cell Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound.
-
Include a positive control (Calcipotriol or Calcitriol) and a vehicle control (e.g., DMSO).
-
To test for antagonistic activity, co-treat cells with a fixed concentration of Calcitriol and varying concentrations of Impurity 1.
-
-
Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.
-
Lysis and Detection: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a measure of cell viability (e.g., a co-transfected β-galactosidase reporter or a separate viability assay). Plot the normalized reporter activity against the log concentration of the test compound to generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Part 2: Scientific Integrity - Assessing Cellular Function (Tier 2)
If Tier 1 assays indicate that this compound has significant VDR agonist activity, the next logical step is to assess its effects on keratinocyte biology, the primary target cell for psoriasis treatment.
Keratinocyte Proliferation Assay (BrdU Incorporation)
Scientific Rationale: A hallmark of psoriasis is the hyperproliferation of keratinocytes. Calcipotriol inhibits this proliferation.[2][3] This assay will determine if Impurity 1 shares this anti-proliferative activity. The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, a direct marker of cell proliferation.[10]
Experimental Protocol:
-
Cell Culture: Culture human keratinocytes (e.g., primary NHEK or the HaCaT cell line) in 96-well plates until they reach 50-60% confluency.
-
Treatment: Treat the cells with various concentrations of this compound, Calcipotriol (positive control), and a vehicle control for 48-72 hours.
-
BrdU Labeling: Add BrdU labeling solution to the wells for the final 2-4 hours of incubation. BrdU, a thymidine analog, will be incorporated into the DNA of proliferating cells.
-
Detection:
-
Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme's substrate (e.g., TMB) and measure the resulting colorimetric signal with a plate reader at the appropriate wavelength.[10]
-
-
Data Analysis: Express the results as a percentage of the vehicle control. A decrease in signal indicates an anti-proliferative effect.
Keratinocyte Differentiation Assay (Involucrin Expression)
Scientific Rationale: Psoriatic keratinocytes exhibit abnormal differentiation. Calcipotriol helps normalize this process.[3] Involucrin is a protein precursor of the cornified envelope and serves as a well-established marker for terminal keratinocyte differentiation.[4][11][12] An increase in involucrin expression indicates a pro-differentiation effect.
Experimental Protocol:
-
Cell Culture: Culture human keratinocytes in appropriate media. To induce differentiation, the calcium concentration in the medium is typically raised (e.g., from 0.1 mM to 1.8 mM).
-
Treatment: Treat the cells with this compound and controls for 3-5 days under differentiating conditions.
-
Detection (Immunofluorescence):
-
Fix the cells and permeabilize them.
-
Incubate with a primary antibody against human involucrin.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the fluorescence using microscopy and image analysis software.[13]
-
-
Alternative Detection (Western Blot): Lyse the treated cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-involucrin antibody to quantify protein levels.
-
Data Analysis: Compare the level of involucrin expression in impurity-treated cells to the positive and negative controls.
VDR Target Gene Expression Analysis (CYP24A1)
Scientific Rationale: The CYP24A1 gene, which encodes the enzyme responsible for catabolizing active vitamin D, is a primary and highly responsive target gene of VDR activation.[14][15] Measuring the induction of CYP24A1 mRNA is a sensitive and direct molecular readout of VDR pathway activation in a cellular context.
Experimental Protocol (Quantitative PCR):
-
Cell Culture and Treatment: Treat human keratinocytes with this compound and controls for 6-24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative real-time PCR using primers specific for CYP24A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative change in CYP24A1 gene expression using the ΔΔCt method. A dose-dependent increase in CYP24A1 mRNA levels would strongly indicate VDR agonist activity.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between Calcipotriol and Impurity 1.
| Assay | Parameter | Calcipotriol (Control) | This compound | Interpretation |
| VDR Binding | Ki (nM) | ~0.1 - 1.0 | TBD | Lower Ki indicates higher binding affinity. |
| VDR Reporter | EC₅₀ (nM) | ~0.1 - 5.0 | TBD | Lower EC₅₀ indicates higher agonist potency. |
| Keratinocyte Proliferation | IC₅₀ (nM) | ~1 - 10 | TBD | Lower IC₅₀ indicates higher anti-proliferative potency. |
| Keratinocyte Differentiation | Fold Induction (Involucrin) | > 2-fold | TBD | Higher fold induction indicates greater pro-differentiation activity. |
| Gene Expression | Fold Induction (CYP24A1) | > 10-fold | TBD | Higher fold induction indicates greater VDR pathway activation. |
Table 2: Template for Summarizing Biological Activity Data. "TBD" (To Be Determined) indicates values to be filled from experimental results.
Interpretation Logic:
-
No Activity: If Impurity 1 shows no significant activity in Tier 1 assays (high Ki, no reporter activation), it can be considered biologically inert with respect to the VDR pathway, and further testing may not be necessary.
-
Agonist Activity: If Impurity 1 shows VDR binding and activation, its potency relative to Calcipotriol is key. If it is significantly less potent (e.g., >100-fold), its contribution to the overall biological effect of the drug product at specified impurity limits may be negligible.
-
Antagonist Activity: If Impurity 1 binds to the VDR but fails to activate the reporter gene and inhibits the action of Calcitriol, it is an antagonist. This could potentially reduce the efficacy of Calcipotriol and would require careful risk assessment.
Conclusion
This technical guide provides a robust, scientifically-grounded framework for evaluating the potential biological activity of this compound. By systematically progressing from direct receptor interaction assays to functional cellular endpoints, researchers can generate a comprehensive activity profile. This data is essential for making informed decisions regarding the control of this impurity in the Calcipotriol drug substance, ultimately ensuring the consistent quality, safety, and efficacy of the final therapeutic product for patients with psoriasis.
References
-
Rice, R. H., Qin, Q., Pilato, A. L., & Rubin, A. L. (1992). Keratinocyte differentiation markers: involucrin, transglutaminase, and toxicity. Journal of the National Cancer Institute. Monographs, (13), 87–91. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5288783, Calcipotriol. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Calcipotriene? Synapse. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Calcipotriol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose. Drug Index. Retrieved from [Link]
-
DermNet. (n.d.). Calcipotriol. Retrieved from [Link]
-
Allmpus. (n.d.). This compound. Retrieved from [Link]
-
Hozumi, Y., et al. (2001). Quantitative analysis of the proliferation of epidermal cells using a human skin organ culture system and the effect of DbcAMP using markers of proliferation (BrdU, Ki-67, PCNA). Archives of Dermatological Research, 293(3), 133–138. [Link]
-
Wikipedia. (n.d.). Calcipotriol. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). Calcipotriol EP Impurity I. Retrieved from [Link]
-
DrugBank. (n.d.). Calcipotriol Monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Immunofluorescent staining of keratinocyte specific marker, involucrin. Retrieved from [Link]
-
PubMed. (1992). Keratinocyte differentiation markers: involucrin, transglutaminase, and toxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). The expression of epithelial cell differentiation markers (keratin 10.... Retrieved from [Link]
-
Lin, Y., et al. (2007). Targeted deletion of Rad9 in mouse skin keratinocytes enhances genotoxin-induced tumor development. Cancer Research, 67(19), 9116–9124. [Link]
-
Kamiya Biomedical Company. (n.d.). BrdU Cell Proliferation ELISA. Retrieved from [Link]
-
Meyer, M. B., et al. (2018). In vivo contribution of Cyp24a1 promoter vitamin D response elements. Journal of Steroid Biochemistry and Molecular Biology, 177, 91–99. [Link]
-
ResearchGate. (n.d.). Expression and evaluation of WT human CYP24A1 in target cells. Retrieved from [Link]
-
Lee, S., et al. (2023). Expression of vitamin D receptor, CYP24A1, and CYP27B1 in normal and inflamed canine pancreases. Frontiers in Veterinary Science, 10, 1243147. [Link]
-
Wikipedia. (n.d.). Vitamin D. Retrieved from [Link]
-
DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]
-
Bikle, D. D. (2014). Vitamin D Assays. The Journal of Clinical Endocrinology & Metabolism, 99(3), 755–760. [Link]
-
National Center for Biotechnology Information. (n.d.). CYP24A1 cytochrome P450 family 24 subfamily A member 1 [Homo sapiens (human)]. Gene. Retrieved from [Link]
-
Cheskis, B., & Freedman, L. P. (1996). Vitamin D,-Retinoid X Receptor Dimerization, DNA Binding, and Transactivation Are Differentially Affected by Analogs of 1,25-Dihydroxyvitamin D3. Molecular and Cellular Biology, 16(1), 153-162. [Link]
Sources
- 1. Calcipotriol(Calcipotriene) | C27H40O3 | CID 131954607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Keratinocytes Migration Promotion, Proliferation Induction, and Free Radical Injury Prevention by 3-Hydroxytirosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involucrin and other markers of keratinocyte terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcipotriol - Wikipedia [en.wikipedia.org]
- 6. kmpharma.in [kmpharma.in]
- 7. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. allmpus.com [allmpus.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. A new method for quantifying keratinocyte differentiation using immunofluorescent staining of involucrin and cytofluorography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Keratinocyte differentiation markers: involucrin, transglutaminase, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Expression of vitamin D receptor, CYP24A1, and CYP27B1 in normal and inflamed canine pancreases [frontiersin.org]
- 15. CYP24A1 cytochrome P450 family 24 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical and practical overview of the process-related impurities of calcipotriol, a synthetic analogue of vitamin D₃ widely used in the topical treatment of psoriasis. As a Senior Application Scientist, this document synthesizes critical information on the synthetic pathways of calcipotriol, the genesis of process-related impurities, and robust analytical methodologies for their identification and control, while also touching upon degradation products for a comprehensive understanding of calcipotriol's stability.
Introduction to Calcipotriol and the Imperative of Impurity Profiling
Calcipotriol, also known as calcipotriene, is a cornerstone in the management of psoriasis, exerting its therapeutic effect by modulating keratinocyte proliferation and differentiation.[][2] Its complex chemical structure, featuring a sensitive triene system and multiple stereocenters, presents significant challenges during synthesis and purification. The manufacturing process can inadvertently lead to the formation of structurally similar impurities that may compromise the safety, efficacy, and stability of the final drug product.[]
Regulatory bodies, such as the European Pharmacopoeia (EP), mandate strict control over these impurities.[3] Therefore, a thorough understanding of their origin, coupled with validated analytical methods for their detection and quantification, is paramount for any professional involved in the development, manufacturing, or quality control of calcipotriol.
This guide will navigate the intricate landscape of calcipotriol's process-related impurities, offering field-proven insights into their formation, characterization, and control.
The Synthetic Landscape: Unraveling the Origins of Process-Related Impurities
The synthesis of calcipotriol is a multi-step process, with several reported routes, often involving the coupling of a CD-ring fragment with an A-ring synthon.[4][5][6] A common and pivotal step in many synthetic strategies is the Wittig or Wittig-Horner reaction to construct the side chain.[6] The inherent complexities of these reactions, along with other steps such as reductions and isomerizations, create a fertile ground for the formation of various impurities.
Process-related impurities in calcipotriol can be broadly categorized as byproducts of unintended side reactions and isomers of the active pharmaceutical ingredient (API).[] These impurities often share a close structural resemblance to calcipotriol, making their separation and removal a significant purification challenge.[]
Caption: A simplified workflow of calcipotriol synthesis and impurity generation.
A Deep Dive into European Pharmacopoeia (EP) Specified Impurities
The European Pharmacopoeia monograph for calcipotriol anhydrous lists several specified impurities, each with its own unique origin and structural characteristics.[3] Understanding these impurities is the first step toward effective control.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Name/Synonym |
| Impurity A | 126860-83-1 | C₂₇H₃₈O₃ | 410.59 | 24-Oxo-calcipotriol |
| Impurity B | 2948288-30-8 | C₂₇H₄₀O₃ | 412.60 | (5Z,7Z)-Calcipotriene |
| Impurity C | 113082-99-8 | C₂₇H₄₀O₃ | 412.61 | (5E,7E)-Calcipotriol; 5,6-trans-Calcipotriol |
| Impurity D | 112827-99-3 | C₂₇H₄₀O₃ | 412.61 | 24-epi-Calcipotriol; (24R)-Calcipotriene |
| Impurity E | 112849-14-6 | C₂₇H₄₂O₃ | 414.62 | Dihydrocalcipotriol |
| Impurity F | 112875-61-3 | C₃₉H₆₈O₃Si₂ | 641.14 | Bis-silyl protected calcipotriol |
| Impurity G | N/A | C₅₄H₇₈O₅ | 807.19 | Calcipotriol Dimer |
| Impurity H | N/A | C₅₄H₇₈O₅ | 807.19 | Calcipotriol Dimer Isomer |
| Impurity I | N/A | C₂₇H₄₀O₃ | 412.61 | Suprasterol of calcipotriol |
Formation Pathways of Key Impurities
-
Impurity A (24-Oxo-calcipotriol): This impurity is often an intermediate in syntheses where the side chain is constructed via a Wittig or similar reaction, followed by reduction of the C24-keto group. Incomplete reduction directly leads to the presence of Impurity A.[7][8]
-
Impurity B ((5Z,7Z)-Calcipotriene): This is a geometric isomer of calcipotriol, differing in the configuration of the C7-C8 double bond. Its formation can be influenced by the stereochemistry of the starting materials and the reaction conditions during the triene system formation.
-
Impurity C ((5E,7E)-Calcipotriol): Also known as 5,6-trans-calcipotriol, this is another geometric isomer. The formation of the correct (5Z,7E) geometry of the triene system is a critical and often challenging step in the synthesis. Inadequate control can lead to the formation of the thermodynamically more stable (5E,7E) isomer.[9][10]
-
Impurity D (24-epi-Calcipotriol): This is a diastereomer of calcipotriol, differing in the stereochemistry at the C24 position. Its formation is a direct consequence of a non-stereoselective reduction of the C24-keto group, which often produces a mixture of the (24S) and (24R) epimers.[11] The separation of these diastereomers can be a significant challenge.
-
Impurity E (Dihydrocalcipotriol): The presence of this impurity suggests an over-reduction during the synthesis, where one of the double bonds in the triene system is reduced.[12]
-
Impurity F (Bis-silyl protected calcipotriol): This impurity is a remnant from the synthesis where silyl protecting groups, commonly used to protect hydroxyl functions, are not completely removed during the deprotection step.[13][14]
-
Impurities G and H (Calcipotriol Dimers): These high molecular weight impurities are likely formed through side reactions where two molecules of calcipotriol or its precursors couple together.[6][15]
-
Impurity I (Suprasterol of calcipotriol): This is a photoproduct, and its presence as a process-related impurity might indicate exposure to light during the synthesis or purification steps.[16][17]
Caption: Formation of key calcipotriol impurities from specific synthetic steps.
Analytical Strategies for Impurity Profiling
A robust, validated, and stability-indicating analytical method is essential for the accurate identification and quantification of calcipotriol's process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique.[9][10][18]
A Self-Validating HPLC-UV Protocol
The following protocol is a synthesis of best practices and published methods, designed to be a self-validating system through the incorporation of system suitability tests.
Objective: To separate and quantify calcipotriol and its known process-related impurities in bulk drug substance and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 2.7 µm | Provides good resolution for the structurally similar impurities. |
| Mobile Phase A | Water/Methanol/Tetrahydrofuran (70:25:5, v/v/v) | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile/Water/Tetrahydrofuran (90:5:5, v/v/v) | Organic component for eluting the analytes. |
| Gradient Program | See table below | To achieve optimal separation of all impurities from the main peak and each other. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Column Temperature | 50 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Detection Wavelength | 264 nm | λmax of calcipotriol, providing good sensitivity for the API and most impurities.[] |
| Injection Volume | 20 µL | Can be adjusted based on concentration and sensitivity requirements. |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 98 | 2 |
| 2.0 | 98 | 2 |
| 15.0 | 70 | 30 |
| 28.0 | 70 | 30 |
| 30.0 | 72 | 28 |
| 55.0 | 5 | 95 |
| 62.0 | 5 | 95 |
| 65.0 | 98 | 2 |
| 70.0 | 98 | 2 |
Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water, 95:5 v/v) to a final concentration of approximately 0.1 mg/mL.
-
Ointment Formulation: Accurately weigh a portion of the ointment into a centrifuge tube. Add a non-polar solvent (e.g., n-hexane) to disperse the ointment base and sonicate. Add the diluent, vortex, and centrifuge. The lower layer (diluent) is then collected for injection.
System Suitability:
Before sample analysis, a system suitability solution (containing calcipotriol and known impurities, or a degraded sample) should be injected. The following criteria should be met:
-
Resolution: The resolution between calcipotriol and its closest eluting impurity (e.g., pre-calcipotriol) should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the calcipotriol peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of a standard solution should be ≤ 2.0%.
This self-validating system ensures that the chromatographic system is performing adequately for the intended analysis on any given day.
Advanced Analytical Techniques for Structural Elucidation
For the identification of unknown impurities or for the confirmation of the structure of known ones, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are indispensable tools.[11][19]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of an impurity.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS provides structural information that can be used to piece together the chemical structure of the impurity.
Strategies for Impurity Control
Effective control of process-related impurities requires a multi-faceted approach, integrating an understanding of the synthetic process with robust purification and analytical strategies.
-
Control of Starting Materials: The purity of starting materials and reagents is critical. Impurities in the initial building blocks can be carried through the synthesis and lead to impurities in the final API.[]
-
Optimization of Reaction Conditions:
-
Temperature: Maintaining optimal temperature profiles for each reaction step can minimize the formation of byproducts.[]
-
pH: Controlling the pH is crucial to prevent undesirable side reactions.[]
-
Reaction Time: Ensuring complete conversion of starting materials can reduce the levels of unreacted intermediates.[]
-
-
Stereochemical Control: For reactions that generate stereocenters, such as the reduction of the C24-keto group, the use of stereoselective reagents and conditions is essential to minimize the formation of diastereomers like Impurity D.
-
Purification Techniques:
-
Crystallization: Controlled crystallization is a powerful technique for purifying calcipotriol, as it can selectively precipitate the desired compound, leaving impurities in the solution. Multiple recrystallizations may be necessary to achieve the required purity.[][20]
-
Chromatography: Preparative chromatography is often used to remove closely related impurities that cannot be effectively removed by crystallization.
-
-
In-Process Controls: Implementing real-time monitoring techniques, such as in-line HPLC, can allow for the detection of impurities during the synthesis, enabling prompt adjustments to the process to mitigate their formation.[]
Forced Degradation Studies: A Window into Stability
Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light, are crucial for understanding the degradation pathways of calcipotriol.[][15] These studies help in identifying potential degradation products that might arise during the shelf-life of the drug product and are essential for developing a stability-indicating analytical method.
Typical Forced Degradation Conditions for Calcipotriol:
-
Acid Hydrolysis: 0.01 N HCl at room temperature.
-
Base Hydrolysis: 0.005 N NaOH at room temperature.
-
Oxidation: 3% H₂O₂ at 70°C.
-
Thermal Degradation: 60°C.
-
Photodegradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 Wh/m² UV light).[]
A key degradation product that is often observed is pre-calcipotriol , a reversible isomer of calcipotriol. The equilibrium between calcipotriol and pre-calcipotriol is temperature-dependent.[18]
Conclusion
The control of process-related impurities in calcipotriol is a critical aspect of ensuring the quality, safety, and efficacy of this important therapeutic agent. A comprehensive understanding of the synthetic process, the potential for side reactions and isomer formation, and the implementation of robust analytical methods are the cornerstones of a successful impurity control strategy. This guide has provided a framework for researchers, scientists, and drug development professionals to navigate the complexities of calcipotriol impurity profiling. By integrating these principles into the development and manufacturing processes, the production of high-purity calcipotriol that meets stringent regulatory standards can be consistently achieved.
References
-
Gu, J., Rodriguez, K. X., Kanda, Y., Yang, S., Ociepa, M., Wilke, H., ... & Baran, P. S. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 119(18), e2200814119. [Link]
-
Gu, J., Rodriguez, K. X., Kanda, Y., Yang, S., Ociepa, M., Wilke, H., ... & Baran, P. S. (2021). Convergent Total Synthesis of (+)-Calcipotriol: A Scalable, Modular Approach to Vitamin D Analogs. ResearchGate. [Link]
-
Gu, J., Rodriguez, K. X., Kanda, Y., Yang, S., Ociepa, M., Wilke, H., ... & Baran, P. S. (2022). (A) Total synthesis of calcipotriol (7) and (B) late-stage application... ResearchGate. [Link]
- Kutner, A., & Drabowicz, J. (2010). Process for the preparation of calcipotriol.
-
Jahani, M., Akaberi, M., Heidari, T., Kamali, H., Nejabat, M., Rajabi, O., & Hadizadeh, F. (2023). Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. Iranian journal of basic medical sciences, 26(1), 37. [Link]
- Szewczyk, K., & Szelejewski, W. (2006). Process for preparation of a pharmaceutical grade calcipotriol anhydrous.
-
Simplifying Synthesis. (2022, January 30). Convergent Total Synthesis of (+)-Calcipotriol: A Scalable, Modular Approach to Vitamin D Analogs [Video]. YouTube. [Link]
-
Bhogadi, R. K., Satyanarayana, A., Rao, N. S., Arutla, S., & Reddy, A. M. (2015). Stability indicating RP-HPLC method for estimation of impurities of vitamin D3 analogue and corticosteroid used as antipsoriatic drugs. An attempt to characterize pre-calcipotriene. American Journal of Analytical Chemistry, 6(13), 1050. [Link]
-
European Pharmacopoeia. (n.d.). Calcipotriol, anhydrous. Print Preview. [Link]
-
Veeprho. Calcipotriol EP Impurity F | CAS 112875-61-3. [Link]
-
Król, M., Żmudzki, P., Bucki, A., & Kwiecień, A. (2023). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS E. Applied Sciences, 13(14), 8107. [Link]
-
Singh, M., Charde, M., Shukla, R., & Charde, R. M. (2011). Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 4(8), 1219-1223. [Link]
-
IJNRD. (2025). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. International Journal of Novel Research and Development, 10(7). [Link]
-
Acanthus Research. Calcipotriol EP Impurity I. [Link]
-
Venkatasai Life Sciences. Calcipotriol EP Impurity D | 112827-99-3. [Link]
-
Cirunay, J. J., Vander Heyden, Y., & Plaizier-Vercammen, J. (2001). LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants. Journal of pharmaceutical and biomedical analysis, 26(1), 31-41. [Link]
-
Acanthus Research. (2015, February 10). New Calcipotriol EP Impurities A, C, D, F, and I. [Link]
-
Pharmaffiliates. calcipotriol-impurities. [Link]
- Chongqing Huabangshengkai Pharm Co ltd. (2022). Preparation method of calcipotriol impurity.
-
Allmpus. CALCIPOTRIOL EP IMPURITY A. [Link]
-
Bhogadi, R. K., Satyanarayana, A., Rao, N. S., Arutla, S., & Reddy, A. M. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Semantic Scholar. [Link]
-
Al-Hussein, A., S. Mohammad, A. Al-Assaf, S. O'reilly, and K. J. Roberts. "Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing." Pharmaceutics 13, no. 11 (2021): 1896. [Link]
-
PubChem. Calcipotriol, anhydrous impurity A [EP]. [Link]
-
Axios Research. Calcipotriol Impurity 10. [Link]
-
Wang, Y., Li, Q., Wang, H., Wang, J., & Zhang, Y. (2019). Preparation of Calcipotriol Emulsion Using Bacterial Exopolysaccharides as Emulsifier for Percutaneous Treatment of Psoriasis Vulgaris. Marine drugs, 17(12), 701. [Link]
Sources
- 2. Preparation of Calcipotriol Emulsion Using Bacterial Exopolysaccharides as Emulsifier for Percutaneous Treatment of Psoriasis Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 8. allmpus.com [allmpus.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ijnrd.org [ijnrd.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. CN111662221B - Preparation method of calcipotriol impurity - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. US20040138184A1 - Crystallization method for purification of calcipotriene - Google Patents [patents.google.com]
- 15. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. biosynth.com [biosynth.com]
- 18. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 19. mdpi.com [mdpi.com]
- 20. WO2006071129A1 - Process for preparation of a pharmaceutical grade calcipotriol anhydrous - Google Patents [patents.google.com]
Navigating the Labyrinth: A Technical Guide to the Toxicological Profile of Calcipotriol Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety. For potent molecules like calcipotriol, a synthetic analogue of vitamin D3 used in the treatment of psoriasis, understanding the toxicological profile of its impurities is of paramount importance. This in-depth technical guide provides a comprehensive overview of the identification, toxicological assessment, and control of calcipotriol impurities, grounded in regulatory principles and scientific rigor.
The Regulatory Framework: Setting the Stage for Safety
The evaluation of impurities in new drug substances is governed by a set of internationally harmonized guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a risk-based framework for the control of impurities.
Key ICH Guidelines:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[1][][]
-
ICH Q3B(R2): Impurities in New Drug Products: This document provides guidance on impurities that arise during the manufacturing of the drug product.[4]
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This is a critical guideline for assessing impurities that have the potential to cause genetic mutations and cancer.[]
Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline[1][]
The process of "qualification" is central to the safety assessment of impurities. It involves gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.[1][6]
Calcipotriol and Its Impurities: A Chemical Perspective
Calcipotriol, a complex synthetic molecule, can be associated with several types of impurities that may arise during its synthesis or degradation.[7] These can be broadly categorized as:
-
Process-Related Impurities: These include starting materials, by-products of side reactions, and intermediates that are not fully converted to the final API. Isomers of calcipotriol are a significant concern in this category, as even minor stereochemical changes can drastically alter pharmacological and toxicological properties.[1]
-
Degradation Products: Calcipotriol is susceptible to degradation when exposed to heat, light, and oxidative conditions.[1][7] Photodegradation is a particular concern for a topical drug like calcipotriol.[][]
A number of specific impurities of calcipotriol have been identified and are designated by the European Pharmacopoeia (EP) and other pharmacopeias. These are often referred to by lettered designations (e.g., Impurity A, B, C, etc.).[8][9]
Toxicological Profiles of Key Calcipotriol Impurities
A comprehensive toxicological profile for every potential impurity is the ideal scenario, but in practice, data can be limited. The following summarizes the known toxicological information for some of the more well-characterized calcipotriol impurities.
Calcipotriol (The Active Pharmaceutical Ingredient)
Before delving into the impurities, it is essential to understand the toxicological profile of calcipotriol itself. Extensive non-clinical studies have been conducted:
-
Genotoxicity: Calcipotriol has been evaluated in a battery of genotoxicity tests, including the Ames assay, a mouse lymphoma TK locus assay, a human lymphocyte chromosome aberration assay, and a mouse micronucleus assay. The results of all these assays were negative, indicating that calcipotriol is not mutagenic.[10][]
-
Reproductive and Developmental Toxicity: Studies in rats and rabbits have shown that high oral doses of calcipotriol can lead to maternal and fetal toxicity, including skeletal abnormalities.[10][] However, the no-effect levels in these studies are comparable to the expected systemic exposure in humans from topical application.[10] Fertility and general reproductive performance in rats were not impaired.[10][12]
-
Dermatotoxicity: As a topical agent, the local tolerance of calcipotriol is a key consideration. Studies have shown that it can cause mild skin irritation.[13] However, it has been found to have no phototoxic or photosensitizing activity in guinea pigs.[6][13]
Highly Toxic Isomers: Impurity C and Impurity D
In stark contrast to the parent compound, at least two of its isomers, Calcipotriol EP Impurity C ((5E)-Calcipotriol) and Calcipotriol EP Impurity D (24-epi-calcipotriol) , are classified as highly toxic.
According to their Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifications, both Impurity C and Impurity D are:
This underscores the critical importance of controlling the levels of these specific impurities in the final drug substance. The significant difference in toxicity between calcipotriol and these isomers highlights the principle that even small changes in molecular structure can have profound biological consequences.
Photodegradation Products: An In Silico Assessment
Given calcipotriol's topical application and potential for sun exposure, the toxicity of its photodegradation products is a significant concern. A study utilizing UHPLC/MS E to characterize the degradation products formed in the presence of a UV filter found that the primary degradation pathway involved isomerization of a side chain.[][]
Crucially, an in silico toxicological assessment using the OSIRIS Property Explorer was performed on the identified degradation products. The analysis predicted that none of the five major degradation products exhibited mutagenic, tumorigenic, reproductive, or irritant properties.[] While in silico data requires careful interpretation and is often used as a screening tool, these findings provide a degree of reassurance regarding the safety of calcipotriol's photodegradants.
Other Identified Impurities: A Data Gap
For several other identified calcipotriol impurities, specific toxicological data is sparse in the public domain.
-
Calcipotriol EP Impurity A: Identified as an active metabolite of calcipotriol.[15] Its toxicological profile is not explicitly detailed but may be inferred to some extent from the overall metabolic profile of the parent drug.
-
Calcipotriol EP Impurity B: An isomer of calcipotriol.[] While one source suggests it has anti-inflammatory properties, this does not constitute a safety assessment.[1]
-
Calcipotriol EP Impurity E: Described as an isomer with no significant effect on the pharmacological activity of calcipotriol, suggesting a potentially similar toxicological profile, though this is not confirmed by specific studies.[16]
-
Calcipotriol EP Impurity F: A Material Safety Data Sheet (MSDS) indicates it is a "pharmaceutical related compound of unknown potency" and not classified as hazardous, though it may have physiological effects.[1]
-
Calcipotriol EP Impurities G and H: These are dimers, each composed of two calcipotriol molecules.[][] No specific toxicological data has been found for these impurities.
-
Calcipotriol EP Impurity I: Identified as the suprasterol of calcipotriol, but toxicological information is lacking.[17][18]
A Framework for Toxicological Risk Assessment
In the absence of complete toxicological data for all impurities, a robust risk assessment strategy is essential. This involves a multi-pronged approach that integrates analytical chemistry, computational toxicology, and, when necessary, in vitro and in vivo testing.
Step 1: Identification and Structural Elucidation
The first critical step is the accurate identification and structural characterization of all potential and actual impurities. This relies on sophisticated analytical techniques.
Protocol: Impurity Profiling by LC-MS
-
Sample Preparation: Prepare solutions of the calcipotriol drug substance at a known concentration.
-
Chromatographic Separation: Utilize a high-resolution liquid chromatography (LC) system, often with a C18 column, and a gradient elution program to separate the impurities from the main compound and from each other.[]
-
Mass Spectrometric Detection: Couple the LC system to a mass spectrometer (MS) to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. This data is crucial for determining the molecular weight and proposing the structure of the impurities.
-
Quantification: Use a validated analytical method to quantify the levels of each impurity relative to the API.
Step 2: In Silico Toxicity Assessment
For impurities where toxicological data is unavailable, in silico methods, such as Quantitative Structure-Activity Relationship ((Q)SAR) modeling, can provide valuable initial insights into potential toxicities, particularly for genotoxicity.[13][19]
Diagram: In Silico Genotoxicity Assessment Workflow
Caption: Workflow for in silico genotoxicity prediction of impurities.
Step 3: In Vitro Toxicological Testing
If in silico models predict a potential for toxicity, or if an impurity exceeds the qualification threshold and lacks sufficient safety data, in vitro testing is often the next step.
Key In Vitro Assays:
-
Bacterial Reverse Mutation Assay (Ames Test): A widely used method to assess the mutagenic potential of a substance.
-
Mammalian Cell-Based Assays: These can evaluate for chromosomal aberrations, micronucleus formation, and other signs of genotoxicity.
-
Cytotoxicity Assays: To determine the concentration at which an impurity is toxic to cells.
Diagram: Tiered Approach to Toxicological Testing
Caption: A tiered approach to evaluating the toxicology of impurities.
Step 4: Qualification and Control Strategy
The culmination of the toxicological assessment is the qualification of the impurity and the establishment of an appropriate control strategy. If an impurity is found to be toxic, its level in the final drug substance must be controlled to a level that is considered safe. For highly potent toxins like Impurities C and D, this may mean setting very stringent limits in the drug substance specification.
Conclusion and Future Perspectives
The toxicological profiling of calcipotriol impurities is a complex but essential aspect of ensuring the safety and efficacy of this important therapeutic agent. While significant data exists for the active ingredient and some of its isomers, there are notable gaps in the publicly available information for other related substances.
For drug development professionals, a proactive approach is crucial. This includes:
-
Process Optimization: Designing synthetic routes that minimize the formation of known toxic impurities.
-
Forced Degradation Studies: Intentionally subjecting the drug substance to stress conditions to identify potential degradation products and assess their toxicological potential early in development.[1]
-
Leveraging In Silico Tools: Employing computational toxicology as a screening tool to prioritize impurities for further testing.
As analytical techniques become more sensitive and our understanding of structure-toxicity relationships improves, the ability to comprehensively characterize and assess the risk of pharmaceutical impurities will continue to advance, further safeguarding patient health.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Guideline M7(R2) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2023.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- BOC Sciences. Calcipotriol and Impurities.
- PubChem. Calcipotriol, (5E)-.
- U.S. Food and Drug Administration. PHARMACOLOGY REVIEW(S)
- [Reproductive and developmental toxicity studies of calcipotriol (MC903): (3)
- [Reproductive and developmental toxicity studies of calcipotriol (MC903): (1)
- Biosynth. Calcipotriol EP impurity E | IC177717.
- Chemicea. Calcipotriol EP Impurity C | 113082-99-8.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- Acanthus Research. Calcipotriol EP Impurity A.
- Sigma-Aldrich.
- Ho B, Ellison J, Edwards N, Bates N. Prevalence of vitamin D analogue toxicity in dogs.
- Veeprho.
- Debabrata B, et al. A comparative study of efficacy and safety of topical calcitriol and topical calcipotriol in stable chronic plaque type psoriasis. Int J Basic Clin Pharmacol. 2017.
- Cleanchem Laboratories.
- Allmpus. calcipotriol ep impurity a.
- Veeprho. Calcipotriol EP Impurity F | CAS 112875-61-3.
- Venkatasai Life Sciences. Calcipotriol EP Impurity I | N/A.
- Acanthus Research. Calcipotriol EP Impurity I.
- Ghijs S, et al.
- [Dermatotoxicity Studies of Calcipotriol (MC903)
- Sigma-Aldrich. Calcipotriol European Pharmacopoeia (EP) Reference Standard 147657-22-5.
- Clearsynth. Calcipotriol EP Impurity A | CAS No. 126860-83-1.
- Clearsynth. Calcipotriol EP Impurity F | CAS No. 112875-61-3.
- PubChem. Calcipotriol, 24R-.
- GBA Group. In vitro & in vivo toxicology.
- Labcorp. In vitro toxicology nonclinical studies.
- U.S. Food and Drug Administration.
- U.S. Food and Drug Administration. Elemental Impurities in Drug Products Guidance for Industry. 2018.
- Murdoch D, Clissold SP. Calcipotriol. A review of its pharmacological properties and therapeutic use in psoriasis vulgaris. Drugs. 1992.
- Palve R, et al. A Review of Impurity Profile in Pharmaceutical Substances. IJPPR. 2018.
- U.S. Food and Drug Administration. ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. 2023.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 4. Calcipotriol EP Impurity B | CAS No- 2948288-30-8 | (7Z)-calcipotriol (EP) [chemicea.com]
- 6. Calcipotriol EP Impurity G | CAS No: NA [aquigenbio.com]
- 7. Calcipotriol EP Impurity B CAS#: 2948288-30-8 [m.chemicalbook.com]
- 8. Calcipotriol EP Impurity H - Acanthus Research [acanthusresearch.com]
- 9. veeprho.com [veeprho.com]
- 10. Calcipotriol, anhydrous impurity A [EP] | C27H38O3 | CID 9547342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lotusfeetpharma.com [lotusfeetpharma.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. clearsynth.com [clearsynth.com]
- 16. biosynth.com [biosynth.com]
- 17. venkatasailifesciences.com [venkatasailifesciences.com]
- 18. Calcipotriol EP Impurity I - Acanthus Research [acanthusresearch.com]
- 19. Calcipotriol anhydrous impurity A [EP] Archives - Acanthus Research [acanthusresearch.com]
Navigating the Complex Landscape of Calcipotriol Impurities: A Technical Guide to "Impurity 1"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Impurity Identification
In the rigorous world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Calcipotriol, a synthetic analogue of vitamin D₃ used in the treatment of psoriasis, is no exception. Its complex chemical synthesis and inherent sensitivity to heat and light can lead to the formation of various process-related impurities and degradation products.[] This guide provides an in-depth look at a specific, non-pharmacopeial impurity, frequently designated as "Calcipotriol Impurity 1."
It is crucial to acknowledge a degree of ambiguity in the nomenclature of calcipotriol impurities. While major pharmacopeias like the USP and EP have designated specific impurities (e.g., Impurity A, B, C), the term "Impurity 1" is not a universally standardized identifier. However, extensive cross-referencing of supplier data points to a consistent entity associated with CAS number 2106840-41-7 . This guide will focus on this specific chemical entity, offering a comprehensive overview of its identity, significance, and analytical control strategies.
Part 1: Chemical Identity of this compound
A precise understanding of an impurity's chemical structure is the foundation of any effective control strategy. For the entity consistently labeled "this compound," the following identifiers have been established:
| Parameter | Value | Source(s) |
| CAS Number | 2106840-41-7 | [] |
| Molecular Formula | C₁₈H₂₈O₂ | [] |
| Molecular Weight | 276.4 g/mol | [] |
| Chemical Name | (1R,3aR,7aR)-1-((2R,5S,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-one | [] |
This compound is available from various chemical suppliers as a reference standard, essential for analytical method development, validation, and quality control applications in the context of Abbreviated New Drug Applications (ANDAs).
Part 2: The Significance of Impurity 1 in Drug Development
"this compound" is likely a process-related impurity, meaning it is a byproduct formed during the synthesis of the calcipotriol API.[] The multi-step synthesis of calcipotriol involves complex chemical transformations, such as Wittig reactions and reductions, which can sometimes lead to the formation of unintended side products.[2]
The presence of such impurities, even in minute quantities, can have significant implications:
-
Safety: Uncharacterized impurities may have their own toxicological profiles, potentially impacting the safety of the final drug product.
-
Efficacy: Impurities can sometimes interfere with the therapeutic action of the API.
-
Stability: The presence of certain impurities can affect the stability of the drug product over its shelf life.
Therefore, robust analytical methods are required to detect, quantify, and control the levels of "this compound" and other related substances within strict, regulatory-defined limits.
Part 3: Analytical Methodologies for Impurity Profiling
A stability-indicating analytical method is one that can accurately measure the API in the presence of its impurities and degradation products. For calcipotriol and its related substances, High-Performance Liquid Chromatography (HPLC) is the most widely used technique.
A Representative HPLC Method for Calcipotriol and Its Impurities
The following is a detailed, representative HPLC protocol that can be adapted and validated for the separation and quantification of calcipotriol and its impurities, including "Impurity 1." The choice of a C18 column is based on its versatility for separating compounds of moderate polarity, while the gradient elution allows for the resolution of a wide range of impurities with varying polarities. The detection wavelength of 264 nm is optimal for calcipotriol and many of its UV-active impurities.[3][4]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size
-
Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)[]
-
Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)[]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C[]
-
Detection Wavelength: 264 nm[3]
-
Injection Volume: 20 µL[]
-
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 98 | 2 |
| 15.0 | 70 | 30 |
| 28.0 | 70 | 30 |
| 55.0 | 5 | 95 |
| 62.0 | 5 | 95 |
| 65.0 | 98 | 2 |
| 70.0 | 98 | 2 |
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the "this compound" reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the calcipotriol drug substance or product in a suitable solvent to achieve a target concentration (e.g., 1 mg/mL).
-
-
Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, including specificity (forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[3]
-
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies are essential. Calcipotriol is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[][3] The analytical method must be able to separate the main calcipotriene peak from all the degradation product peaks.
Part 4: Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for identifying and quantifying "this compound."
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The identification and control of impurities like "this compound" (CAS: 2106840-41-7) are critical for the development of safe and effective calcipotriol drug products. While its nomenclature may be inconsistent across suppliers, its chemical identity is well-defined. This guide has provided a comprehensive overview of this impurity and a robust, representative analytical methodology for its control. By implementing and validating such analytical procedures, researchers and drug development professionals can ensure the quality and safety of their calcipotriol formulations, ultimately benefiting the patients who rely on this important medication.
References
-
Pharmaffiliates. (n.d.). Calcipotriene-impurities. Retrieved from [Link]
-
Bhogadi, R., Satyanarayana, A., Rao, N., Arutla, S., & Reddy, A. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry, 6, 1050-1058. Retrieved from [Link]
-
Patel, D. J., & Maheshwari, D. G. (2018). Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 11(7), 2843-2847. Retrieved from [Link]
-
Rahman, A., et al. (2022). Development of new RP-HPLC method for the estimation of betamethasone and calcipotriene in the ointment dosage form and validation of the developed method. Indo American Journal of Pharmaceutical Sciences, 9(12). Retrieved from [Link]
-
Jahani, M., et al. (2023). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. Molecules, 28(14), 5481. Retrieved from [Link]
-
Wikipedia. (n.d.). Calcipotriol. Retrieved from [Link]
- Kutner, A., et al. (2010). Process for the preparation of calcipotriol. Google Patents.
-
Veeprho. (n.d.). Calcipotriol Impurities and Related Compound. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2025). Development and validation of analytical methods for simultaneous estimation of calcipotriol and betamethasone in their form. Retrieved from [Link]
-
ResearchGate. (2023). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS. Retrieved from [Link]
-
ResearchGate. (2013). Development and validation of a stability-indicating NP-HPLC method for simultaneous determination of betamethasone dipropionate and calcipotriene in topical dosage form. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Retrieved from [Link]
-
National Center for Biotechnology Information. (1997). [Calcipotriol]. Retrieved from [Link]
-
Scientific Research Publishing. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Evaluation of Calcipotriol Transdermal Permeation Through Pig, Rat and Mouse Skin Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
Sources
- 2. EP2178833A2 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. rjptonline.org [rjptonline.org]
Methodological & Application
A Stability-Indicating HPLC Method for the Analysis of Calcipotriol Impurity 1
Abstract: This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Calcipotriol Impurity 1 (CAS No. 2106840-41-7). Calcipotriol, a synthetic analogue of vitamin D₃, is a cornerstone in the topical treatment of psoriasis.[1][2] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is critical for ensuring their safety, efficacy, and stability.[] This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines.[4][5] It is intended for researchers, quality control analysts, and drug development professionals involved in the pharmaceutical analysis of Calcipotriol.
Introduction and Scientific Rationale
Calcipotriol exerts its therapeutic effect by binding to vitamin D receptors, which in turn modulates the proliferation and differentiation of keratinocytes.[4] During its synthesis and storage, various process-related impurities and degradation products can arise.[] While some impurities like pre-calcipotriol are reversible isomers that contribute to the overall activity, others are distinct chemical entities that must be strictly controlled.[5][6]
This compound, chemically identified as (1R,3aR,7aR)-1-[(1R,2E,4S)-4-Cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-one, is a specified impurity that requires precise analytical monitoring.[7] The method detailed herein is designed to be stability-indicating, meaning it can effectively separate the Impurity 1 peak from the main Calcipotriol peak and any potential degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[][8]
The chosen methodology, Reversed-Phase HPLC, is the most prevalent analytical technique for this purpose.[9] The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is employed to ensure adequate resolution of all compounds, from polar degradants to the nonpolar API and its related substances, within a reasonable analysis time.[6] Detection is performed using a UV detector set at the maximum absorbance wavelength for Calcipotriol, approximately 264 nm, which provides excellent sensitivity for both the parent drug and its structurally related impurities.[4][6]
Experimental Workflow and Design
The overall process for the analysis is outlined below. This workflow ensures that the analytical system is suitable for its intended purpose before proceeding with the analysis of unknown samples, guaranteeing the integrity of the generated data.
Caption: Workflow for HPLC Analysis of this compound.
Materials and Instrumentation
Reagents and Chemicals
-
Calcipotriol Reference Standard (≥99% purity)
-
This compound Reference Standard (≥95% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tetrahydrofuran (THF, HPLC Grade, stabilized)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (for pH adjustment, if necessary)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient Quaternary or Binary Pump
-
Degasser
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Chromatography Data System (CDS) software (e.g., Waters Empower)
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Vortex Mixer
-
0.45 µm or 0.22 µm membrane filters (Nylon or PVDF)
Optimized Chromatographic Conditions
The following conditions have been optimized for the separation of Calcipotriol and its impurities, including Impurity 1.
| Parameter | Recommended Condition | Justification |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 2.7 µm | Provides high efficiency and optimal resolution for structurally similar compounds.[6] |
| Mobile Phase A | Water:Methanol:THF (70:25:5, v/v/v) | The aqueous component provides retention, while methanol and THF help in solubilizing and eluting the analytes.[] |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5, v/v/v) | Acetonitrile is a strong organic modifier, enabling the elution of less polar compounds during the gradient.[] |
| Gradient Program | See Table Below | A gradient is essential to resolve early-eluting polar impurities from the main Calcipotriol peak and late-eluting nonpolar impurities.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with column efficiency and backpressure.[4] |
| Column Temperature | 40 °C - 50 °C | Elevated temperature improves peak shape, reduces viscosity of the mobile phase, and can enhance separation selectivity.[6][9] |
| Detection Wavelength | 264 nm | This is the λmax for Calcipotriol, providing maximum sensitivity for the API and its related impurities.[][6] |
| Injection Volume | 10 - 20 µL | Optimized based on sample concentration and detector sensitivity. |
| Diluent | Acetonitrile:Water (95:5, v/v) | Ensures complete dissolution of the sample and compatibility with the mobile phase.[] |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 98 | 2 | 1.0 |
| 15.0 | 70 | 30 | 1.0 |
| 30.0 | 72 | 28 | 1.0 |
| 55.0 | 5 | 95 | 2.0 |
| 62.0 | 5 | 95 | 2.0 |
| 65.0 | 98 | 2 | 1.0 |
| 70.0 | 98 | 2 | 1.0 |
| This gradient program is a robust starting point based on published methods and may require minor adjustments for specific systems and columns.[] |
Detailed Analytical Protocols
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Mix Acetonitrile and HPLC-grade water in a 95:5 ratio. Sonicate for 5 minutes to degas.
-
Standard Stock Solution (Calcipotriol): Accurately weigh about 10 mg of Calcipotriol Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Impurity 1 Stock Solution: Accurately weigh about 5 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 50 µg/mL.
-
System Suitability Solution (SSS): Transfer 1.0 mL of the Calcipotriol Stock Solution and 1.0 mL of the Impurity 1 Stock Solution into a 100 mL volumetric flask. Dilute to volume with the diluent. This solution contains approximately 1.0 µg/mL of Calcipotriol and 0.5 µg/mL of Impurity 1.
-
Sample Solution (Bulk Drug): Accurately weigh about 25 mg of the Calcipotriol API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 1.0 mL of this solution to 100 mL with the diluent to achieve a final concentration of approximately 5 µg/mL.
-
Sample Solution (Ointment Formulation): Accurately weigh an amount of ointment equivalent to 1 mg of Calcipotriol into a 50 mL centrifuge tube. Add 20 mL of diluent, vortex thoroughly, and heat in a water bath at 50-60°C for 10 minutes to melt the base.[10][11] Allow to cool, then sonicate for 15 minutes. Centrifuge the solution and filter the supernatant through a 0.45 µm PVDF filter before injection.
Protocol 2: HPLC Analysis Procedure
-
System Setup: Set up the HPLC system according to the conditions in the Chromatographic Conditions table.
-
Equilibration: Purge all mobile phase lines and pump the initial mobile phase composition (98% A, 2% B) through the column for at least 30-60 minutes, or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the System Suitability Solution (SSS) five or six times.
-
Verify that the SST parameters meet the acceptance criteria outlined in the table below.
-
-
Sequence Injection: Once SST is passed, proceed with the analysis by injecting the blank, SSS, and the prepared sample solutions in a defined sequence. It is good practice to bracket sample injections with standard checks.
System Suitability and Method Validation
A robust analytical method must be validated to ensure it is fit for its intended purpose. The protocol described here is designed to be validated against ICH Q2(R1) guidelines.[5]
System Suitability Testing (SST)
SST is an integral part of the analytical procedure and demonstrates that the chromatographic system is performing adequately for the analysis to be done.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between Calcipotriol and Impurity 1 | Ensures baseline separation and accurate quantification of the impurity.[6] |
| Tailing Factor (T) | ≤ 2.0 for both peaks | Confirms good peak shape, which is essential for accurate integration. |
| Theoretical Plates (N) | ≥ 3000 for the Calcipotriol peak | Indicates high column efficiency and good performance. |
| %RSD of Peak Areas | ≤ 2.0% for replicate injections of SSS | Demonstrates the precision of the injection and detection system.[9] |
Logical Framework for Method Validation
The validation process confirms the method's reliability through a series of interconnected experiments.
Sources
- 1. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 4. rjptonline.org [rjptonline.org]
- 5. scirp.org [scirp.org]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 7. This compound | CAS No- 2106840-41-7 | NA [chemicea.com]
- 8. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE [mdpi.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Note: A Robust LC-MS/MS Protocol for the Identification and Profiling of Calcipotriol Impurities
Abstract
This application note presents a detailed and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the comprehensive identification and profiling of impurities in calcipotriol drug substances and products. Calcipotriol, a synthetic vitamin D analog, is susceptible to degradation and the formation of process-related impurities, which necessitates rigorous analytical control to ensure its safety and efficacy.[] This guide provides a step-by-step protocol, from sample preparation to data analysis, grounded in scientific principles and aligned with regulatory expectations. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the quality control and characterization of calcipotriol.
Introduction: The Criticality of Impurity Profiling for Calcipotriol
Calcipotriol, also known as calcipotriene, is a potent synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[2][3][4] Its mechanism of action involves binding to the vitamin D receptor (VDR), which modulates gene expression related to cell proliferation and differentiation in keratinocytes. The chemical structure of calcipotriol, featuring a seco-steroid backbone and a conjugated triene system, makes it susceptible to degradation via several pathways, including oxidation, hydrolysis, and photo-isomerization.[][5]
Impurities in calcipotriol can arise from various sources:
-
Process-Related Impurities: Byproducts and isomers formed during the multi-step chemical synthesis.[]
-
Degradation Products: Formed during storage or upon exposure to light, heat, or incompatible excipients.[][5] Common degradation pathways include hydrolysis and oxidation.[]
-
Forced Degradation Products: Intentionally generated under stress conditions (acidic, basic, oxidative, photolytic, and thermal) to understand potential degradation pathways and to develop stability-indicating methods.[]
Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the identification, reporting, and qualification of impurities in drug substances and products to ensure patient safety.[6][7][8][9] Therefore, a highly sensitive and specific analytical method is paramount for the quality control of calcipotriol. LC-MS/MS offers the ideal combination of chromatographic separation and mass spectrometric detection for this purpose.
Understanding Calcipotriol and Its Impurities
A foundational understanding of the parent molecule and its potential impurities is crucial for effective method development.
Table 1: Calcipotriol and Known Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Type |
| Calcipotriol | C₂₇H₄₀O₃ | 412.6 | 112965-21-6 | API |
| Calcipotriol EP Impurity A | C₂₇H₄₀O₃ | 412.6 | 126860-83-1 | Process-Related/Degradant |
| Calcipotriol EP Impurity C | C₂₇H₄₀O₃ | 412.6 | 113082-99-8 | Process-Related |
| Calcipotriol EP Impurity D | C₂₇H₄₂O₄ | 430.6 | 112827-99-3 | Process-Related |
| Calcipotriol Impurity 2 | C₂₇H₄₀O₃ | 412.6 | 112849-47-5 | Process-Related |
| Calcipotriol Impurity 4 | C₂₇H₄₀O₃ | 412.6 | 126860-84-2 | Process-Related |
| Pre-Calcipotriol | C₂₇H₄₀O₃ | 412.6 | N/A | Photodegradant |
Data sourced from Pharmaffiliates, Veeprho, and PubChem.[2][3][10]
Experimental Workflow: A Validated Approach
The following sections detail a comprehensive protocol for the LC-MS/MS analysis of calcipotriol and its impurities. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Sample Preparation Protocol
The goal of sample preparation is to efficiently extract calcipotriol and its impurities from the sample matrix while minimizing interferences. Given that calcipotriol is often formulated in creams or ointments, a robust extraction procedure is necessary.
Protocol 1: Extraction from Topical Formulations (e.g., Cream)
-
Accurate Weighing: Accurately weigh approximately 1.0 g of the calcipotriol cream into a 50 mL volumetric flask.[11]
-
Initial Dispersion: Add approximately 45 mL of a suitable organic solvent (e.g., a mixture of acetonitrile and water, 95:5 v/v).[] Vortex the mixture vigorously to disperse the cream.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature to ensure complete dissolution of the active ingredient and its impurities.[11]
-
Dilution to Volume: Allow the solution to cool to room temperature and dilute to the 50 mL mark with the same solvent.
-
Centrifugation/Filtration: Transfer a portion of the solution to a centrifuge tube and centrifuge to separate any undissolved excipients. Alternatively, filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial. Discard the initial portion of the filtrate to avoid any potential adsorption effects.[11]
Causality: The choice of a high-organic solvent mixture is crucial for disrupting the emulsion/ointment base and solubilizing the lipophilic calcipotriol and its structurally similar impurities. Sonication provides the necessary energy to break down the formulation matrix and ensure quantitative extraction. Filtration is a critical final step to protect the LC column from particulate matter.
LC-MS/MS System and Parameters
The selection of appropriate LC and MS parameters is critical for achieving the desired separation and sensitivity.
Figure 1: LC-MS/MS Experimental Workflow
Caption: A schematic overview of the LC-MS/MS workflow for calcipotriol impurity analysis.
Table 2: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 150 x 4.6 mm, 2.7 µm | C18 stationary phases provide excellent retention and separation for moderately nonpolar compounds like calcipotriol and its isomers.[][12] |
| Mobile Phase A | Water:Methanol:THF (70:25:5, v/v/v) | The aqueous component allows for strong initial retention, while THF improves peak shape for complex molecules.[] |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5, v/v/v) | A strong organic mobile phase for eluting highly retained compounds.[] |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B | A gradient elution is necessary to separate impurities with a wide range of polarities from the main API peak.[][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[12][13] |
| Column Temperature | 50°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and resolution for isomeric compounds.[][12] |
| Injection Volume | 20 µL | A sufficient volume to achieve good sensitivity for low-level impurities.[] |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar and thermally labile molecules. Calcipotriol readily forms [M+H]⁺ or [M+Na]⁺ adducts.[14] |
| MS Scan Mode | Full Scan (MS1) and Product Ion Scan (MS/MS) | Full scan is used for initial detection and identification of parent ions. Product ion scans are used for structural elucidation and confirmation. |
| Precursor Ion (m/z) | 413.3 for [M+H]⁺ of Calcipotriol | Corresponds to the protonated molecule of calcipotriol. |
| Product Ions (m/z) | e.g., 395.3, 377.3 | Characteristic fragments resulting from the loss of water molecules from the precursor ion.[15] |
| Collision Energy | Optimized for each impurity | The energy required for fragmentation varies between compounds; optimization is key for generating informative spectra. |
Data Analysis and Impurity Identification
The process of identifying impurities involves a combination of chromatographic retention time and mass spectral data.
Protocol 2: Impurity Identification Workflow
-
Peak Detection: Process the chromatogram to detect all peaks, including those at low abundance.
-
Mass Extraction: Extract the mass spectrum for each detected peak.
-
Molecular Ion Identification: Identify the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) in the MS1 spectrum. This provides the molecular weight of the potential impurity.
-
MS/MS Fragmentation Analysis: Compare the fragmentation pattern of the impurity with that of the calcipotriol standard. Structural isomers will often have the same precursor ion but may exhibit different fragmentation patterns or fragment ion ratios.
-
Database and Literature Comparison: Compare the observed molecular weight and fragmentation patterns with known impurities listed in pharmacopeias or scientific literature.[3][10]
-
Relative Retention Time (RRT): Calculate the RRT of each impurity relative to the calcipotriol peak. This provides a reliable parameter for routine identification once the method is established.
Figure 2: Fragmentation Pathway of Calcipotriol
Sources
- 2. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Spotlight on Calcipotriol/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. fda.gov [fda.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Calcipotriol and Its Impurities
Introduction
Calcipotriol, also known as calcipotriene, is a synthetic analog of vitamin D3 used extensively in the topical treatment of plaque psoriasis.[1] Its therapeutic effect is mediated by binding to the vitamin D receptor (VDR), which leads to the inhibition of keratinocyte proliferation and the promotion of their differentiation.[2][3] The chemical structure of calcipotriol contains a conjugated triene system, which makes it inherently sensitive to environmental factors such as heat, light, and pH.[4] This sensitivity can lead to the formation of degradation products, potentially impacting the drug's efficacy and safety.
A key degradant is pre-calcipotriol, a reversible isomer formed in solution depending on temperature and time.[4] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate that all pharmaceutical products be tested using validated stability-indicating assay methods (SIAMs).[5][6] A SIAM is an analytical procedure capable of accurately and selectively measuring the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and excipients.[6]
This application note provides a comprehensive, field-proven protocol for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of calcipotriol and the separation of its critical impurities. The methodology is grounded in pharmacopeial standards and published research, and it has been validated according to ICH Q2(R1) guidelines.[4][7][8]
Principle of the Method
The method employs reverse-phase chromatography, an ideal technique for separating moderately polar to non-polar compounds like calcipotriol and its related substances. A C18 stationary phase provides a non-polar environment where separation is achieved based on the differential partitioning of the analytes between the stationary phase and a polar mobile phase. A gradient elution using a mixture of aqueous and organic solvents ensures the resolution of both early-eluting polar impurities and the more retained parent drug and its non-polar isomers.
Elevated column temperature is a critical parameter. Calcipotriol exists in a temperature-dependent equilibrium with its pre-isomer, pre-calcipotriol.[4] Maintaining a consistent and elevated column temperature (e.g., 50°C) ensures this equilibrium is controlled and reproducible, leading to stable retention times and accurate quantification.[7][9] Detection is performed using a UV detector at 264 nm, the maximum absorbance wavelength for calcipotriol, ensuring high sensitivity.[5][10]
Key Impurities and Degradants
The stability and purity of calcipotriol are challenged by several potential impurities, which can arise from synthesis or degradation.
-
Pre-calcipotriol: This is the most significant related substance, a (6Z)-isomer of calcipotriol. The isomerization is reversible and catalyzed by heat and light.[4][11] A stability-indicating method must be able to resolve pre-calcipotriol from the parent calcipotriol peak.
-
Other Known Impurities: Pharmacopoeias like the European Pharmacopoeia (EP) list other impurities, often designated as Impurity B, C, D, etc.[7][9] These can include other stereoisomers or related compounds.
-
Forced Degradation Products: Stress testing under hydrolytic (acidic, basic), oxidative, and photolytic conditions can generate additional, previously unknown degradation products.[2] The method must be specific enough to separate these new peaks from the calcipotriol peak.
Caption: Overall workflow for the stability-indicating assay.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the method. [12]The objective is to achieve 5-20% degradation of the API to ensure that the resulting degradation products can be detected and resolved. [12][13] Materials:
-
Calcipotriol reference standard
-
Methanol (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Purified water (HPLC grade)
Procedure:
-
Prepare a Calcipotriol Stock Solution: Prepare a stock solution of calcipotriol in methanol at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of ~50 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 1 M HCl and dilute with mobile phase to ~50 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute with mobile phase to ~50 µg/mL. [14]5. Thermal Degradation: Store the solid calcipotriol powder in a hot air oven at 105°C for 24 hours. Prepare a solution of ~50 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose a solution of calcipotriol (~50 µg/mL in mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. [6]A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method detailed below. The specificity of the method is confirmed if all degradation product peaks are adequately resolved from the main calcipotriol peak.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a robust set of conditions for the analysis.
A. Instrumentation and Materials
-
HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Calcipotriol Reference Standard (e.g., from USP or EP). [15]* Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Tetrahydrofuran (HPLC grade, stabilized).
-
Purified water (HPLC grade).
B. Chromatographic Conditions | Parameter | Condition | Rationale | | :--- | :--- | :--- | | Column | RP-C18, 150 x 4.6 mm, 2.7 µm | Provides excellent resolving power for calcipotriol and its isomers. [7][9]| | Mobile Phase | A: WaterB: MethanolC: AcetonitrileD: Tetrahydrofuran | A quaternary gradient provides high selectivity for complex impurity profiles. [7][11]| | Gradient | Time (min) | %A | %B | %C | %D | | | 0 | 40 | 30 | 25 | 5 | | | 15 | 20 | 40 | 35 | 5 | | | 20 | 20 | 40 | 35 | 5 | | | 22 | 40 | 30 | 25 | 5 | | | 30 | 40 | 30 | 25 | 5 | | Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. | | Column Temp. | 50°C | Crucial for controlling the calcipotriol/pre-calcipotriol equilibrium. [7][9]| | Detection | UV at 264 nm | λmax of calcipotriol, ensuring optimal sensitivity. [5][10]| | Injection Vol. | 10 µL | | | Run Time | 30 minutes | Sufficient to elute all impurities and re-equilibrate the column. |
C. Preparation of Solutions
-
Diluent: Methanol:Water (70:30 v/v). [10]* Standard Stock Solution (approx. 200 µg/mL): Accurately weigh about 10 mg of Calcipotriol RS into a 50 mL low-actinic volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (approx. 20 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with diluent.
-
Sample Preparation (for Ointment): Accurately weigh a quantity of ointment equivalent to about 1 mg of calcipotriol into a centrifuge tube. Add 20 mL of diluent, heat in a water bath at 60°C for 5 minutes, and vortex to disperse. Cool to room temperature and centrifuge. Dilute the supernatant to a final theoretical concentration of 20 µg/mL with diluent.
-
System Suitability Solution (SSS): Prepare a solution containing both calcipotriol and pre-calcipotriol. This can often be achieved by gently heating a standard solution to partially convert calcipotriol to its pre-isomer, or by using a reference standard known to contain the impurity. [4][7]
Method Validation (as per ICH Q2 R1)
The analytical method must be validated to demonstrate its suitability for its intended purpose. [8]
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank, placebo, standard, and forced degradation samples. | No interference at the retention time of calcipotriol. Peak purity index of calcipotriolin stressed samples should be >0.999. |
| Linearity | Analyze a series of at least 5 concentrations ranging from LOQ to 150% of the working concentration (e.g., 1-30 µg/mL). | Correlation coefficient (r²) ≥ 0.999. [8][10] |
| Accuracy | Perform recovery studies by spiking a placebo matrix with the API at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. [10][16] |
| Precision | Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%. [10][16] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. | S/N ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp. ±2°C, mobile phase composition ±2%). | System suitability parameters must be met. No significant change in results. |
Data Interpretation and System Suitability
-
System Suitability: Before sample analysis, inject the SSS. The system is deemed suitable for use if the following criteria are met:
-
Resolution: The resolution between the calcipotriol and pre-calcipotriol peaks must be ≥ 4.0. [7] * Tailing Factor: The tailing factor for the calcipotriol peak should be ≤ 2.0.
-
Theoretical Plates: The plate count for the calcipotriol peak should be ≥ 2000.
-
%RSD: The %RSD for peak areas from six replicate injections of the working standard should be ≤ 2.0%.
-
-
Calculation: The amount of calcipotriol and any specified impurity is calculated by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram of a known concentration.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust, making it a reliable stability-indicating assay for the quantitative determination of calcipotriol and its related substances in bulk drug and pharmaceutical formulations. By establishing specificity through forced degradation studies and validating all key analytical parameters according to ICH guidelines, this method ensures that the quality, potency, and stability of calcipotriol products can be monitored effectively throughout their lifecycle. The careful control of chromatographic parameters, particularly column temperature, is paramount to achieving reproducible and accurate results.
References
-
Bhogadi, R., Satyanarayana, A., Rao, N., Arutla, S., & Reddy, A. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry, 6, 1050-1058. [Link]
-
Gajewska, M., et al. (2024). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. Molecules, 29(14), 3287. [Link]
-
ResearchGate. (n.d.). Proposed structures of degradation products of calcipotriol. [Link]
-
Charde, M. S., et al. (2011). Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. Research Journal of Pharmacy and Technology, 4(8), 1219-1223. [Link]
-
IJNRD. (2024). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. International Journal of Novel Research and Development. [Link]
-
Scientific Research Publishing. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form. [Link]
-
ResearchGate. (2015). (PDF) Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. [Link]
-
ResearchGate. (2017). (PDF) Development and validation of a stability-indicating NP-HPLC method for simultaneous determination of betamethasone dipropionate and calcipotriene in topical dosage form. [Link]
-
European Pharmacopoeia. (n.d.). Calcipotriol, anhydrous - Print Preview. [Link]
-
Veeprho. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
European Pharmacopoeia. (n.d.). EUROPEAN PHARMACOPOEIA 11.4 Index. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Jahani, M., et al. (2022). Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. Scientific Reports, 12, 19280. [Link]
-
PubChem. (n.d.). Calcipotriol. [Link]
-
USP-NF. (2021). Calcipotriene Monograph. [Link]
-
ResearchGate. (2024). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]
-
DrugInfoSys. (n.d.). Calcipotriol - Drug Monograph. [Link]
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
Taylor & Francis Online. (2022). Environmental benign analytical quality by design and UPLC method development for Betamethasone and Calcipotriene in ointment. [Link]
Sources
- 1. Calcipotriol - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 2. mdpi.com [mdpi.com]
- 3. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 8. rjptonline.org [rjptonline.org]
- 9. scirp.org [scirp.org]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biopharminternational.com [biopharminternational.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Calcipotriol European Pharmacopoeia (EP) Reference Standard 147657-22-5 [sigmaaldrich.com]
- 16. ijnrd.org [ijnrd.org]
Application Note: A Comprehensive Guide to Forced Degradation Studies of Calcipotriol for Impurity Identification and Profiling
Abstract
This application note provides a detailed framework and experimental protocols for conducting forced degradation studies on calcipotriol, a synthetic vitamin D3 analogue. As a crucial component of drug development and regulatory submission, forced degradation studies are essential for elucidating the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[1] Calcipotriol is known to be sensitive to acid, base, oxidation, heat, and light.[] This guide presents a systematic approach, grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, to stress calcipotriol under various conditions.[3] We provide detailed, step-by-step protocols for stress induction and a validated RP-HPLC method for the separation and quantification of the parent drug and its impurities. Furthermore, this note discusses the application of mass spectrometry (MS) for the structural elucidation of unknown degradants, ensuring a robust impurity profile.
Introduction: The Rationale for Stressing Calcipotriol
Calcipotriol is a potent vitamin D derivative used in the topical treatment of psoriasis.[] Its complex structure, featuring a triene system and multiple hydroxyl groups, makes it susceptible to degradation through various pathways, including isomerization, oxidation, and hydrolysis.[] Understanding this degradation profile is not merely an academic exercise; it is a regulatory mandate and a cornerstone of ensuring drug safety and efficacy.[4]
Forced degradation, or stress testing, deliberately exposes the drug substance to conditions more severe than accelerated stability studies.[1] The objectives are threefold:
-
To Identify Degradation Pathways: Determine the likely degradation products that could form under storage or handling.[1]
-
To Develop Stability-Indicating Methods: Ensure the chosen analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[5]
-
To Elucidate Impurity Structures: Characterize the chemical structures of the degradation products to assess their potential toxicity and impact on product quality.
This guide provides the necessary protocols to achieve these objectives, targeting a degradation of 5-20% of the active ingredient, which is considered optimal for revealing degradation products without being so excessive that it leads to unrepresentative secondary or tertiary degradants.[3]
Regulatory Framework
The protocols described herein are designed in accordance with the following ICH guidelines:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline mandates stress testing to elucidate the intrinsic stability of the drug substance.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This provides specific guidance on how to conduct studies to assess the light sensitivity of the drug.
Adherence to these guidelines is critical for successful regulatory submissions.
Experimental Design: A Strategic Workflow
A successful forced degradation study relies on a well-planned experimental workflow. The process begins with the preparation of a stock solution of calcipotriol, which is then subjected to a panel of stress conditions in parallel. A control sample (unstressed) is analyzed alongside the stressed samples to provide a baseline for comparison.
Caption: Overall workflow for the forced degradation of calcipotriol.
Detailed Protocols: Stress Condition Application
4.1. Materials and Reagents
-
Calcipotriol Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Tetrahydrofuran (THF, HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Class A volumetric flasks and pipettes
4.2. Preparation of Calcipotriol Stock Solution
-
Accurately weigh approximately 10 mg of Calcipotriol Reference Standard.
-
Dissolve in a 10 mL volumetric flask using acetonitrile as the diluent to obtain a concentration of 1 mg/mL.
-
From this stock, prepare a working solution of 100 µg/mL in acetonitrile:water (50:50 v/v) for the stress studies.
4.3. Protocol: Acid Hydrolysis
-
Rationale: To assess susceptibility to degradation in low pH environments, which can occur if formulated with acidic excipients.[6]
-
Transfer 5 mL of the calcipotriol working solution (100 µg/mL) into a flask.
-
Add 5 mL of 0.02 N HCl to achieve a final acid concentration of 0.01 N.
-
Keep the flask at room temperature for 5 minutes.[]
-
After the exposure time, carefully neutralize the solution with an equivalent volume and concentration of NaOH (e.g., 5 mL of 0.02 N NaOH).
-
Dilute to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.
4.4. Protocol: Base Hydrolysis
-
Rationale: To evaluate stability in alkaline conditions. Calcipotriol is known to be unstable at high pH.[6]
-
Transfer 5 mL of the calcipotriol working solution (100 µg/mL) into a flask.
-
Add 5 mL of 0.01 N NaOH to achieve a final base concentration of 0.005 N.
-
Keep the flask at room temperature for 5 minutes.[]
-
Neutralize the solution with an equivalent volume and concentration of HCl (e.g., 5 mL of 0.01 N HCl).
-
Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
4.5. Protocol: Oxidative Degradation
-
Rationale: The olefinic bonds in the triene system of calcipotriol are potential sites for oxidation. This stress condition mimics potential exposure to peroxides in excipients or atmospheric oxygen.
-
Transfer 5 mL of the calcipotriol working solution (100 µg/mL) into a flask.
-
Add 5 mL of 6% H₂O₂ to achieve a final concentration of 3%.
-
Heat the solution in a water bath at 70°C for 10 minutes.[]
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
4.6. Protocol: Thermal Degradation
-
Rationale: To assess the impact of high temperatures during manufacturing or storage. Heat can accelerate isomerization.[7] Pre-calcipotriol is a known thermal isomer.[8]
-
For solid-state analysis: Place a thin layer of calcipotriol powder in a petri dish and expose it to 60°C in a calibrated oven for 2 hours.[]
-
For solution-state analysis: Place a stoppered flask containing the calcipotriol working solution (100 µg/mL) in an oven at 60°C for 2 hours.
-
After exposure, allow the sample to cool to room temperature.
-
If using the solid sample, dissolve it in the mobile phase to a known concentration. Dilute the solution sample as needed for HPLC analysis.
4.7. Protocol: Photolytic Degradation
-
Rationale: As a topical agent, calcipotriol may be exposed to sunlight. The conjugated triene system is a chromophore that readily absorbs UV radiation, making it highly susceptible to photodegradation.[7][9]
-
Expose the calcipotriol working solution (100 µg/mL) in a photochemically transparent container (e.g., quartz) to a light source conforming to ICH Q1B guidelines.
-
The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt-hours/m² for UVA radiation.[]
-
A parallel control sample should be wrapped in aluminum foil to shield it from light.
-
After exposure, dilute the sample to a suitable concentration for HPLC analysis.
Analytical Methodology: A Stability-Indicating RP-HPLC Method
A robust, stability-indicating HPLC method is required to separate the parent calcipotriol peak from all process-related impurities and degradation products.
5.1. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 150 x 4.6 mm, 2.7 µm particle size[8] |
| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v)[] |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v)[] |
| Gradient Program | A complex gradient is often required for full separation. A starting point could be: Time 0: 98% A; Time 15: 70% A; Time 55: 5% A; Time 65: 98% A.[] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 50°C[8] |
| Detection Wavelength | 264 nm (for Calcipotriol)[8] with Diode Array Detector (DAD) for peak purity analysis. |
| Injection Volume | 20 µL |
5.2. Impurity Identification and Characterization Workflow
The analysis of stressed samples is a multi-step process aimed at detecting, quantifying, and identifying impurities.
Caption: Logical workflow for impurity identification and characterization.
Data Interpretation and Expected Degradants
The primary goal is to achieve a mass balance where the decrease in the parent drug concentration is accounted for by the sum of the impurities formed.
Table 1: Summary of Stress Conditions and Potential Observations
| Stress Condition | Reagents/Parameters | Expected Degradation | Potential Major Degradants/Observations |
| Acid Hydrolysis | 0.01 N HCl, RT, 5 min[] | Significant[] | Isomerization and/or hydrolysis products. |
| Base Hydrolysis | 0.005 N NaOH, RT, 5 min[] | Significant[] | Epimerization at sensitive carbon centers. |
| Oxidation | 3% H₂O₂, 70°C, 10 min[] | Significant[] | Oxidation of the side chain or triene system. |
| Thermal | 60°C, 2 hours[] | Significant[] | Formation of Pre-calcipotriol, a known isomer.[7][8] |
| Photolysis | 1.2 M lux-hr, 200 W-hr/m²[] | Significant[] | Complex mixture of photoisomers and degradants.[7] |
One of the most well-characterized "impurities" of calcipotriol is Pre-calcipotriol . This compound is not a degradant in the traditional sense but a thermal equilibrium isomer.[7] It is important for the analytical method to be able to separate calcipotriol from pre-calcipotriol and other isomers, such as those formed by Cis/Trans isomerization.[8]
Conclusion
This application note details a systematic and robust strategy for conducting forced degradation studies on calcipotriol. By employing the described protocols for stress application and the stability-indicating HPLC-UV/MS analytical methodology, researchers can effectively identify potential degradation pathways and characterize the resulting impurities. This process is fundamental to developing stable drug formulations, ensuring product quality and safety, and fulfilling critical regulatory requirements for drug approval.
References
-
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Sztanke, M., et al. (2025). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. MDPI. Available from: [Link]
-
Bhogadi, R., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scirp.org. Available from: [Link]
-
Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]
-
IJNRD. (2025). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. Available from: [Link]
-
Bhogadi, R., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Semantic Scholar. Available from: [Link]
-
Kumar, V., & Singh, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
Jahani, M., et al. (2022). Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. NIH. Available from: [Link]
-
Roy, C., et al. (2013). Development and validation of a stability-indicating NP-HPLC method for simultaneous determination of betamethasone dipropionate and calcipotriene in topical dosage form. ResearchGate. Available from: [Link]
-
ResearchGate. (2025). Proposed structures of degradation products of calcipotriol. Available from: [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scirp.org. Available from: [Link]
-
Singh, M., et al. (2011). Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. RJPT. Available from: [Link]
-
Sztanke, M., et al. (2025). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS. ResearchGate. Available from: [Link]
-
Pescina, S., et al. (2022). Spotlight on Calcipotriol/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation?. PubMed Central. Available from: [Link]
-
HMDB. (2012). Showing metabocard for Calcipotriol (HMDB0015567). Human Metabolome Database. Available from: [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Spotlight on Calcipotriol/Betamethasone Fixed-Dose Combination in Topical Formulations: Is There Still Room for Innovation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
Application Note: A Strategic Approach to Column Selection for the Chromatographic Analysis of Calcipotriol and Its Impurities
Introduction: The Analytical Challenge of Calcipotriol
Calcipotriol (also known as calcipotriene) is a potent synthetic analogue of vitamin D3, established as a first-line topical treatment for psoriasis vulgaris.[][2] Its therapeutic efficacy is intrinsically linked to its chemical purity. The manufacturing process and subsequent storage can introduce a variety of impurities, including structurally similar process-related byproducts, isomers, and degradation products.[] These impurities can potentially impact the drug's safety and efficacy, making their diligent monitoring and control a regulatory necessity.
The primary analytical challenge lies in the close structural resemblance of these impurities to the parent calcipotriol molecule. A pivotal example is the reversible thermal isomerization of calcipotriol into pre-calcipotriol in solution.[3][4] Furthermore, calcipotriol is susceptible to degradation under various stress conditions such as light, heat, oxidation, and acid/base hydrolysis, leading to a complex impurity profile.[][2][5]
This application note provides a comprehensive guide for researchers and drug development professionals on the rational selection of a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) column. The focus is on establishing a robust, stability-indicating method capable of resolving calcipotriol from its critical impurities, thereby ensuring the quality and integrity of the active pharmaceutical ingredient (API) and its finished products.
Analyte Deep Dive: Understanding Calcipotriol and Its Impurities
A successful chromatographic separation begins with a thorough understanding of the analyte and its related substances. Calcipotriol is a seco-steroid characterized by a conjugated triene system, which is its primary chromophore (λmax ≈ 264 nm), but also a point of instability.[][3]
Types of Impurities:
-
Process-Related Impurities: These are byproducts of the chemical synthesis. The European Pharmacopoeia (Ph. Eur.) lists several, including Impurities A, B, C, D, G, and H.[][4] Many of these are isomers or closely related precursors.
-
Isomeric Impurities: The most critical impurities are isomers, which share the same molecular formula and mass, making them inseparable by mass spectrometry alone.
-
Degradation Products: Forced degradation studies reveal that calcipotriol degrades under photolytic, thermal, oxidative, and hydrolytic stress.[][2] A stability-indicating method must be able to resolve the parent drug from all significant degradants formed under these conditions.
To effectively select a column, we must consider the subtle physicochemical differences between these compounds.
Table 1: Physicochemical Properties of Calcipotriol and Key Impurities
| Compound Name | Molecular Formula | Molecular Weight (Anhydrous) | Key Structural Feature / Note |
| Calcipotriol | C₂₇H₄₀O₃ | 412.6 g/mol | Active Pharmaceutical Ingredient.[6] |
| Pre-calcipotriol | C₂₇H₄₀O₃ | 412.6 g/mol | Thermal isomer of Calcipotriol.[3][4] |
| Impurity A | C₂₇H₃₈O₃ | 410.6 g/mol | Process-related impurity with a ketone group.[][7] |
| Impurity B | C₂₇H₄₀O₃ | 412.6 g/mol | Cis/Trans isomer of Calcipotriol.[][2] |
| Impurity C | C₂₇H₄₂O₂ | 400.6 g/mol | Process-related impurity.[][4] |
| Impurity D | C₂₇H₄₄O₂ | 400.7 g/mol | Process-related impurity.[][4] |
| Impurity I | C₂₇H₄₀O₃ | 412.6 g/mol | Suprasterol of calcipotriol, a photoisomer.[4][8] |
The Core Directive: A Logic-Based Workflow for Column Selection
The selection of an analytical column is not a matter of arbitrary choice but a systematic process grounded in the principles of chromatography and the chemistry of the analytes. For calcipotriol, the goal is to exploit subtle differences in hydrophobicity and molecular shape. Reversed-phase chromatography is the universally accepted mode for this analysis.
Stationary Phase Chemistry: The Heart of the Separation
The choice of stationary phase dictates the selectivity of the separation.
-
C18 (Octadecylsilyl): This is the workhorse and the most logical starting point for calcipotriol analysis. Its dense, long alkyl chains provide strong hydrophobic interactions, which are necessary to retain the non-polar steroid-like backbone of calcipotriol and its impurities. The majority of published stability-indicating methods for calcipotriol successfully employ C18 columns.[2][3][9] The high carbon load of modern C18 phases provides the resolving power needed for challenging isomeric separations.
-
C8 (Octylsilyl): A C8 phase offers moderately strong hydrophobic interactions but is less retentive than C18.[10] This can be advantageous if retention times on a C18 column are excessively long, even with high organic modifier concentrations. It can also offer a slightly different selectivity due to increased interaction with the underlying silica, which may be beneficial if co-elution of a critical pair occurs on C18. A C8 column was successfully used in one validated method for calcipotriol cream.[11]
-
Phenyl-Hexyl: Phenyl-based stationary phases introduce an alternative separation mechanism: π-π interactions.[12] The conjugated triene system of calcipotriol and its isomers can engage in these interactions with the phenyl rings of the stationary phase. This provides a distinct selectivity compared to the purely hydrophobic interactions of alkyl chains and is a powerful tool for resolving positional isomers or compounds with different spatial arrangements.[13]
Table 2: Comparative Overview of Recommended Stationary Phases
| Stationary Phase | Primary Interaction | Key Advantages for Calcipotriol Analysis | Considerations |
| C18 (ODS) | Hydrophobic | High retentivity and resolving power for steroid-like molecules. Most proven and widely documented choice. | May require high organic content or elevated temperatures to achieve reasonable run times. |
| C8 | Hydrophobic | Lower retention than C18, potentially leading to faster analysis. Offers alternative selectivity. | May not provide sufficient resolution for all critical pairs compared to a high-efficiency C18. |
| Phenyl-Hexyl | Hydrophobic & π-π | Orthogonal selectivity to alkyl chains. Excellent for separating isomers based on shape and electron distribution. | Performance is highly dependent on mobile phase composition. |
Column Hardware: Optimizing for Efficiency and Speed
-
Particle Size: The choice between traditional HPLC (3-5 µm particles) and UPLC (<2 µm particles) depends on the desired throughput and available instrumentation.
-
< 2 µm (UPLC): Provides the highest efficiency and resolution, enabling significantly faster analysis times without sacrificing separation quality. Ideal for complex impurity profiles and high-throughput screening.
-
2.7 - 3.5 µm (Superficially Porous/Fused-Core): A powerful compromise, offering efficiency approaching that of sub-2 µm particles but with much lower backpressure, making them compatible with standard HPLC systems. Several validated methods utilize particles in this range.[2][3]
-
5 µm: Traditional, robust particles suitable for routine QC labs. While providing lower efficiency, they can still achieve the necessary separation with optimized methods, often using longer columns.
-
-
Column Dimensions:
-
Length: 100 mm or 150 mm columns are common. A 150 mm column provides greater resolving power for complex separations, while a 100 mm column offers a good balance of resolution and speed.[2][4]
-
Internal Diameter (ID): 4.6 mm is standard for HPLC, while 2.1 mm is typical for UPLC, offering significant savings in solvent consumption.
-
A Visual Workflow for Column Selection
The following diagram outlines the logical decision-making process for selecting the optimal column for calcipotriol impurity analysis.
Caption: Logical workflow for chromatographic column selection.
Protocol: A Validated Stability-Indicating RP-HPLC Method
This protocol is based on established methods for the separation of calcipotriol and its impurities and is designed to be robust and transferable.[2][3]
Instrumentation and Consumables
-
System: HPLC or UPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: RP-C18, 150 mm x 4.6 mm, 2.7 µm particle size.
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), tetrahydrofuran (THF), and purified water.
Chromatographic Conditions
-
Mobile Phase A: Water:Methanol:THF (70:25:5, v/v/v)
-
Mobile Phase B: Acetonitrile:Water:THF (90:5:5, v/v/v)
-
Gradient Program:
Time (min) Flow (mL/min) %A %B 0.0 1.0 98 2 15.0 1.0 30 70 28.0 1.0 30 70 55.0 2.0 5 95 62.0 2.0 5 95 65.0 1.0 98 2 | 70.0 | 1.0 | 98 | 2 |
-
Detection: DAD at 264 nm for quantification. Scan from 200-400 nm for peak purity assessment.[][3]
-
Injection Volume: 20 µL
Preparation of Solutions
-
Diluent: Acetonitrile:Water (95:5, v/v).[3]
-
Standard Stock Solution (approx. 400 µg/mL): Accurately weigh about 10 mg of Calcipotriol Reference Standard into a 25 mL amber volumetric flask. Dissolve and dilute to volume with Diluent. Protect from light.
-
Working Standard Solution (approx. 4 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with Diluent.
-
System Suitability Solution (contains Pre-calcipotriol): Transfer an aliquot of the Standard Stock Solution to a vial. Heat in a water bath at 60-80 °C for approximately 2-5 hours to generate pre-calcipotriol.[2][14] The goal is to achieve a calcipotriol:pre-calcipotriol ratio of approximately 70:30.
-
Sample Solution (from bulk drug): Prepare a solution of the calcipotriol sample in Diluent to a nominal concentration of 400 µg/mL.
System Suitability and Validation
A chromatographic method is only reliable if it is validated for its intended purpose, as per ICH Q2(R1) guidelines.[2][15]
-
System Suitability: Before analysis, inject the System Suitability Solution. The critical acceptance criterion is the resolution between the calcipotriol and pre-calcipotriol peaks, which should be NLT (Not Less Than) 1.5, although a target of >4.0 is preferred for robustness.[3][16]
-
Specificity (Forced Degradation): To prove the method is stability-indicating, the drug substance must be subjected to stress conditions (e.g., 0.01N HCl, 0.005N NaOH, 3% H₂O₂, heat, and photolytic exposure) to induce degradation.[] The chromatograms of the stressed samples must demonstrate that the main calcipotriol peak is free from any co-eluting degradant peaks, as confirmed by peak purity analysis using a DAD.
Conclusion
The successful chromatographic analysis of calcipotriol impurities is critically dependent on the rational selection of the analytical column. A high-efficiency reversed-phase C18 column is the recommended starting point, offering the robust hydrophobic interactions necessary to resolve calcipotriol from its structurally similar impurities. When co-elution challenges arise, particularly with complex isomeric mixtures, switching to a phase with alternative selectivity, such as a Phenyl-Hexyl column, provides a logical next step. The protocol detailed herein, centered around a C18 column and validated through rigorous system suitability and forced degradation studies, provides a reliable framework for the quality control and stability assessment of calcipotriol.
References
-
Bhogadi, R., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry, 6, 1050-1058. [Link]
-
Jahani, M., et al. (2022). Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. Research in Pharmaceutical Sciences, 17(4), 398-414. [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scientific Research Publishing.[Link]
-
Szewczyk, A., et al. (2024). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. MDPI.[Link]
- Calcipotriol, anhydrous - European Pharmacopoeia 6.0.
-
Patel, H., et al. (2023). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. International Journal of Novel Research and Development, 8(7). [Link]
-
Roy, C., et al. (2013). Development and validation of a stability-indicating NP-HPLC method for simultaneous determination of betamethasone dipropionate and calcipotriene in topical dosage form. ResearchGate.[Link]
-
Gantait, A., et al. (2018). Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 11(11), 4819-4824. [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. ResearchGate.[Link]
-
USP Monographs: Calcitriol Injection. USP-BPEP. [Link]
-
Calcipotriol. PubChem, National Institutes of Health. [Link]
-
Charde, M. S., et al. (2011). Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. Research Journal of Pharmacy and Technology, 4(8). [Link]
-
USP-NF Calcipotriene. Trungtamthuoc.com. [Link]
-
Szewczyk, A., et al. (2024). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS. ResearchGate.[Link]
-
Cirunay, J. J., et al. (1998). Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography. Journal of Chromatographic Science, 36(8), 417-21. [Link]
-
Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave.[Link]
-
A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Calcipotriol - Impurity A. Pharmaffiliates. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
-
HPLC Column for Structural Isomers. Nacalai Tesque, Inc. [Link]
Sources
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. scirp.org [scirp.org]
- 4. uspbpep.com [uspbpep.com]
- 5. mdpi.com [mdpi.com]
- 6. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Calcipotriol EP Impurity I - Acanthus Research [acanthusresearch.com]
- 9. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. rjptonline.org [rjptonline.org]
- 12. fishersci.de [fishersci.de]
- 13. nacalai.com [nacalai.com]
- 14. Calcipotriene - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 15. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. trungtamthuoc.com [trungtamthuoc.com]
Troubleshooting & Optimization
resolving co-elution of Calcipotriol Impurity 1 in HPLC
Welcome to the Technical Support Center for Calcipotriol analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the HPLC analysis of Calcipotriol, with a specific focus on resolving the co-elution of Calcipotriol and its related substances, particularly "Calcipotriol Impurity 1."
Troubleshooting Guide: Resolving Co-elution with this compound
This section directly addresses the critical issue of co-elution between the active pharmaceutical ingredient (API), Calcipotriol, and a specific known related substance, Impurity 1.
Q1: My HPLC method shows a peak for Calcipotriol that is not spectrally pure and appears broad or has a shoulder. I suspect co-elution with an impurity. How can I confirm this?
A1: Your observation strongly suggests a co-elution problem, where two or more compounds elute from the column at nearly the same time, resulting in overlapping peaks.[1][2] Here’s a systematic approach to confirm your suspicion:
-
Peak Purity Analysis: If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), utilize the peak purity function in your chromatography data software.[] This tool analyzes UV-Vis spectra across the peak. A spectrally pure peak will have identical spectra from the upslope, apex, and downslope. Spectral differences indicate the presence of a co-eluting impurity.[] The maximum absorption (λmax) for Calcipotriol and its related impurities typically ranges from 264 nm to 274 nm.[] A deviation or inconsistency in this range across the peak is a red flag.
-
Spiking Study: Obtain a reference standard for "this compound" (CAS No. 2106840-41-7). Prepare a solution of this impurity and inject it separately to determine its individual retention time. Then, "spike" your sample solution with a small amount of the impurity standard and inject it. An increase in the height or area of the primary peak, or the appearance of a more pronounced shoulder, confirms that Impurity 1 is the co-eluting substance.
-
Forced Degradation: Calcipotriol is known to degrade under stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[][5] Subjecting a sample of pure Calcipotriol to mild stress conditions can help generate its degradation products. If the peak shoulder or impurity peak increases after stressing the sample, it suggests the co-eluting peak is a degradant.
Q2: I've confirmed that this compound is co-eluting with my main Calcipotriol peak. What are the immediate steps I can take to resolve this using my existing column and instrument?
A2: Resolving co-elution involves manipulating the three key factors of the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[] Here are actionable steps, starting with the simplest adjustments:
-
Adjust Mobile Phase Strength (Modify Retention Factor, k): This is often the first and easiest parameter to change.[]
-
Action: If you are running a reversed-phase method (e.g., C18 column), decrease the percentage of the organic solvent (like acetonitrile or methanol) in your mobile phase. For instance, if your mobile phase is Methanol:Water (80:20), try changing it to (75:25).
-
Rationale: Weakening the mobile phase increases the retention time of both compounds.[2][] This increased interaction time with the stationary phase can often be enough to improve separation between two closely eluting peaks. Aim for a retention factor (k') between 2 and 10 for the main peak for robust separation.
-
-
Modify Flow Rate (Modify Efficiency, N):
-
Action: Decrease the flow rate of your mobile phase (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Rationale: Lowering the flow rate can increase column efficiency (leading to sharper, narrower peaks) and provide more time for the differential partitioning of analytes between the mobile and stationary phases, thereby improving resolution.[6] However, be mindful that this will increase your total run time.
-
-
Adjust Column Temperature (Modify Selectivity, α, and Efficiency, N):
-
Action: Systematically change the column temperature, for example, from 30°C to 40°C or 50°C. Published methods for Calcipotriol often use elevated temperatures, such as 50°C.[5][7]
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter peak shape and efficiency. More importantly, it can change the selectivity of the separation. Some compounds are more sensitive to temperature changes than others, and this differential effect can be exploited to move the peaks apart.
-
This logical troubleshooting workflow is visualized in the diagram below.
Caption: Troubleshooting workflow for resolving co-elution.
Q3: The initial adjustments didn't provide baseline separation. What are the next, more advanced steps in method development I should consider?
A3: If simple adjustments are insufficient, you need to make more significant changes to the method to alter the chromatographic selectivity (α) . Selectivity is the most powerful factor for separating two compounds.[]
-
Change the Organic Modifier:
-
Action: Switch the primary organic solvent in your mobile phase. If you are using methanol, change to acetonitrile, or vice versa.
-
Rationale: Methanol and acetonitrile have different chemical properties (methanol is a protic solvent, while acetonitrile is aprotic) and will interact differently with the analytes and the stationary phase. This change in interaction can dramatically alter the elution order and relative spacing of peaks, providing a powerful tool for improving selectivity.[]
-
-
Change the Stationary Phase Chemistry:
-
Action: This is often the most effective, albeit most involved, solution.[] If you are using a standard C18 (octadecylsilane) column, consider a stationary phase with a different chemistry.
-
Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions, which can be beneficial for compounds with aromatic rings or conjugated double bond systems like Calcipotriol.
-
Cyano (CN) Column: Provides different polarity and can be used in both normal-phase and reversed-phase modes, offering a unique selectivity profile.
-
-
Rationale: The fundamental separation mechanism is governed by the interaction between the analyte and the stationary phase. By changing the bonded phase, you fundamentally alter these interactions, which is the most effective way to resolve challenging co-elutions.[][]
-
-
Introduce a Third Mobile Phase Component:
-
Action: Introduce a small percentage (e.g., 2-5%) of a third solvent, such as Tetrahydrofuran (THF), into the mobile phase. Several published methods for Calcipotriol impurities utilize THF.[5][7]
-
Rationale: THF can modify the stationary phase surface and offer unique solvent-analyte interactions, particularly affecting the retention of structurally similar isomers. It can be a powerful tool to "fine-tune" selectivity when methanol or acetonitrile alone are not sufficient.
-
Method Development & Optimization Protocols
For robust, long-term analysis, a well-developed method is crucial. The following tables summarize starting points and optimized conditions based on published literature for Calcipotriol analysis.
Table 1: Recommended HPLC Column Specifications
| Parameter | Recommendation | Rationale |
| Stationary Phase | Reversed-Phase C18 | Good hydrophobicity for retaining Calcipotriol and its impurities. Most common starting point. |
| Particle Size | ≤ 3.5 µm (or solid-core) | Provides higher efficiency (sharper peaks) and better resolution.[6] |
| Dimensions | 150 mm x 4.6 mm | A standard column length that provides a good balance between resolution and run time.[7] |
| Pore Size | ~100-120 Å | Appropriate for small molecules like Calcipotriol. |
Table 2: Example Mobile Phase & Gradient Conditions
These are starting points derived from literature and should be optimized for your specific application.[][7]
| Method Type | Mobile Phase Composition | Flow Rate | Temperature | Detection |
| Isocratic | Methanol:Water (80:20 v/v) | 1.0 mL/min | 30 - 50 °C | 264 nm |
| Gradient | A: Water:Methanol:THF (70:25:5) B: Acetonitrile:Water:THF (90:5:5) | 1.0 - 2.0 mL/min | 50 °C | 264 nm |
Experimental Protocol: Step-by-Step Method Optimization
This protocol assumes you have confirmed co-elution and are proceeding with method development.
-
Establish a Baseline: Run your current method and clearly document the resolution between Calcipotriol and Impurity 1. If resolution is zero, note the peak width and asymmetry.
-
Solvent Scouting (Selectivity):
-
Prepare two mobile phase systems: one based on Methanol/Water and another on Acetonitrile/Water.
-
Run isocratic separations at several compositions (e.g., 70%, 75%, 80% organic) for both systems.
-
Compare the chromatograms. Identify which organic modifier provides the best initial separation (selectivity).
-
-
Gradient Optimization:
-
Based on the best solvent system from step 2, develop a shallow gradient. A good starting point is a 5-10% change in organic composition over 15-20 minutes around the elution point of Calcipotriol.
-
Objective: To achieve baseline resolution (Rs > 1.5) for all critical pairs.
-
-
Temperature and Flow Rate Fine-Tuning:
-
Once a suitable gradient is established, evaluate the effect of temperature (e.g., 30°C, 40°C, 50°C) on the resolution.
-
Finally, adjust the flow rate to optimize for speed while maintaining the achieved resolution.
-
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | molsyns.com [molsyns.com]
- 5. scirp.org [scirp.org]
- 6. One moment, please... [allmpus.com]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
Technical Support Center: Quantification of Calcipotriol Impurity 1
Welcome to the technical support guide for the accurate quantification of Calcipotriol Impurity 1. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on mitigating matrix effects. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reliability of your experimental results.
Introduction to the Challenge: Matrix Effects
In quantitative analysis using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), matrix effects are a significant hurdle.[1][2][3] These effects arise from co-eluting, often unidentified, components in the sample matrix that can interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal.[2][3][4] This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method.[3][5]
Calcipotriol, a synthetic vitamin D derivative used in the treatment of psoriasis, and its impurities are often analyzed in complex biological matrices or pharmaceutical formulations.[][7] The accurate quantification of these impurities is critical for ensuring the safety and efficacy of the final drug product.
This guide provides a structured approach to identifying, understanding, and addressing matrix effects in the quantification of this compound.
Frequently Asked Questions (FAQs)
Here are some common questions encountered when dealing with matrix effects in the analysis of this compound:
Q1: What are the primary causes of matrix effects in my LC-MS/MS analysis of this compound?
A1: Matrix effects in LC-MS/MS are primarily caused by endogenous or exogenous components in your sample that co-elute with this compound and affect its ionization efficiency in the mass spectrometer's source.[4] Common culprits include phospholipids from biological samples, as well as salts, proteins, and formulation excipients.[4][8] These substances can alter the droplet formation and evaporation processes in the ion source, leading to either a suppressed or enhanced signal for your analyte.[9]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: There are two main methods to assess matrix effects: a qualitative approach using post-column infusion and a quantitative method involving a post-extraction spike.[9][10]
-
Post-Column Infusion: In this technique, a constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column.[10][11] A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the impurity indicates the presence of ion suppression or enhancement, respectively.[9][10]
-
Post-Extraction Spike (Quantitative Assessment): This involves comparing the peak area of this compound in a "post-extraction spiked" sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution (prepared in solvent).[9] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[2]
Q3: What are the acceptance criteria for matrix effects according to regulatory guidelines?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation.[12][13][14] For matrix effects, the assessment should be conducted using at least six different lots of the biological matrix.[15] The precision of the response, expressed as the coefficient of variation (%CV), for the low and high quality control (QC) samples prepared in these different lots should not exceed 15%.[15]
| Parameter | Regulatory Guideline (FDA/EMA) |
| Number of Matrix Lots | At least 6 different sources/lots[15] |
| QC Levels | Low and High Concentrations[15] |
| Precision (%CV) | Should not be greater than 15%[15] |
| Accuracy | Should be within ±15% of the nominal concentration[15] |
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A4: A SIL-IS is considered the "gold standard" for compensating for matrix effects.[16][17] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar ionization suppression or enhancement.[17] This allows for accurate quantification based on the analyte-to-IS peak area ratio.[18] However, it's important to note that a SIL-IS compensates for, but does not eliminate, the underlying cause of the matrix effect.[9] In some cases, the internal standard itself can contribute to ion suppression if its concentration is significantly higher than the analyte's.[9]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a systematic approach to troubleshooting common issues related to matrix effects during the quantification of this compound.
Symptom 1: Poor Peak Shape and Inconsistent Retention Times
Potential Cause: Co-eluting matrix components are interfering with the chromatography.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Modifying the mobile phase composition, gradient profile, or even the type of analytical column can improve the separation of this compound from interfering matrix components.[18]
-
Improve Sample Preparation: A more rigorous sample cleanup can remove a significant portion of the interfering matrix components.[2][18] Consider the following techniques:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. Adjusting the pH of the aqueous phase can enhance the extraction of acidic or basic analytes.[19]
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing different sorbent chemistries (e.g., reversed-phase, ion-exchange) to retain the analyte of interest while washing away interfering components.[19][20] Mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[20]
-
Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing matrix components compared to LLE or SPE.[20]
-
Symptom 2: Signal Suppression or Enhancement (Inaccurate Quantification)
Potential Cause: Ionization of this compound is being affected by co-eluting matrix components.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a deuterated analog of Calcipotriol, such as Calcipotriol-D4, as an internal standard is highly recommended.[21] The SIL-IS will co-elute and experience the same matrix effects as the analyte, allowing for reliable correction of the signal.[17][18]
***dot graph TD; subgraph "Workflow with SIL-IS" A[Sample + SIL-IS] --> B{Sample Preparation}; B --> C{LC-MS/MS Analysis}; C --> D["Calculate Peak Area Ratio (Analyte/IS)"]; D --> E[Quantification]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style E fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF
Caption: Workflow for quantification using a SIL-IS.
-
Method of Standard Additions: This method is particularly useful when a blank matrix is unavailable or when dealing with highly variable sample matrices.[1][22][23] It involves adding known amounts of a standard solution of this compound directly to aliquots of the sample.[23] A calibration curve is then constructed by plotting the instrument response against the concentration of the added standard. The unknown initial concentration of the impurity is determined by extrapolating the linear regression line to the x-intercept.[22]
Experimental Protocol: Method of Standard Additions
-
Prepare at least four aliquots of the unknown sample, all with the same volume.
-
Add a different, known amount of a standard solution of this compound to each aliquot, with one aliquot remaining un-spiked (zero addition).
-
Dilute each aliquot to the same final volume.
-
Analyze each prepared solution using the LC-MS/MS method.
-
Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points. The absolute value of the x-intercept represents the initial concentration of this compound in the sample.
***dot graph LR; subgraph "Standard Addition Method" A[Unknown Sample] --> B[Aliquot 1 (No Spike)]; A --> C[Aliquot 2 (+ Known Std)]; A --> D[Aliquot 3 (+ 2x Known Std)]; A --> E[Aliquot 4 (+ 3x Known Std)]; B --> F{LC-MS/MS Analysis}; C --> F; D --> F; E --> F; F --> G[Plot Response vs. Added Conc.]; G --> H[Extrapolate to find Unknown Conc.]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style H fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF
Caption: Experimental workflow for the method of standard additions.
-
-
Matrix-Matched Calibration: Whenever possible, prepare your calibration standards in the same matrix as your samples.[1][18] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[18]
Symptom 3: Method Fails to Meet Sensitivity Requirements (High LLOQ)
Potential Cause: Significant ion suppression is reducing the signal of this compound, making it difficult to detect at low concentrations.
Troubleshooting Steps:
-
Dilute the Sample: Simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[9] However, this approach is only feasible if the concentration of this compound is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
-
Enhance Sample Cleanup: As mentioned previously, more effective sample preparation techniques like SPE or LLE can significantly reduce matrix interferences and improve sensitivity.[19][20]
-
Optimize MS/MS Parameters: Ensure that the mass spectrometer parameters (e.g., collision energy, declustering potential) are optimized for the specific transition of this compound to maximize its signal.
Conclusion
Addressing matrix effects is a critical aspect of developing robust and reliable analytical methods for the quantification of this compound. By systematically identifying the presence of matrix effects and employing appropriate mitigation strategies such as the use of a stable isotope-labeled internal standard, optimizing sample preparation and chromatography, or utilizing the method of standard additions, researchers can ensure the accuracy and integrity of their data. This technical guide provides a framework for troubleshooting and resolving common issues, ultimately leading to higher quality results in pharmaceutical analysis and drug development.
References
-
Standard Addition Procedure in Analytical Chemistry. (2023, March 23). AlpHa Measure. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]
- Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. (n.d.). Google AI.
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (n.d.). National Institutes of Health. [Link]
-
Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Sannova. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. [Link]
-
Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. (2025, September 22). LinkedIn. [Link]
-
Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
-
Standard addition. (n.d.). Wikipedia. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (n.d.). ACS Publications. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (n.d.). Scilit. [Link]
-
Calcipotriol-D4. (n.d.). Veeprho. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2025, August 10). Semantic Scholar. [Link]
-
Bioanalytical method validation emea. (n.d.). SlideShare. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). SlideShare. [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (n.d.). Bioanalysis Zone. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]
-
Identifying and Overcoming Matrix Effects in Drug Discovery and Development. (2012, February 29). Semantic Scholar. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]
-
Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples. (2021, January 5). National Institutes of Health. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2025, August 6). Semantic Scholar. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis Online. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]
-
Calcipotriol. (n.d.). National Institutes of Health. [Link]
-
Calcipotriol-impurities. (n.d.). Pharmaffiliates. [Link]
-
Calcipotriol, 24R-. (n.d.). National Institutes of Health. [Link]
-
Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. (2015, December 25). Scirp.org. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today. [Link]
-
Evaluation of Calcipotriol Transdermal Permeation Through Pig, Rat and Mouse Skin Using Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health. [Link]
-
Matrix effect in a view of LC-MS/MS: An overview. (2025, August 5). ResearchGate. [Link]
-
This compound. (n.d.). Allmpus. [Link]
-
Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. (n.d.). Scirp.org. [Link]
-
Calcipotriol EP Impurity I. (n.d.). Acanthus Research. [Link]
Sources
- 1. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moh.gov.bw [moh.gov.bw]
- 7. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. veeprho.com [veeprho.com]
- 22. mdpi.com [mdpi.com]
- 23. Standard addition - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Sensitivity of Calcipotriol Impurity 1 Detection
Welcome to the technical support center for the analysis of Calcipotriol and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and troubleshoot methods for detecting trace-level impurities, with a specific focus on enhancing the sensitivity for Calcipotriol Impurity 1. As a synthetic Vitamin D derivative, Calcipotriol's stability and impurity profile are critical to its therapeutic efficacy and safety.[][2][3] This document provides in-depth, experience-driven answers to common challenges encountered in the laboratory.
Part 1: Foundational Understanding
Q1: What is this compound, and why is its sensitive detection critical?
Calcipotriol (also known as Calcipotriene) is a potent analogue of Vitamin D used in topical treatments for psoriasis.[][4] During its synthesis and storage, or upon degradation, various related substances, or impurities, can form.[] this compound (CAS No. 112849-47-5) is one such related substance that must be monitored and controlled.[]
The criticality of sensitive detection is rooted in regulatory requirements and patient safety. Pharmacopeias like the European Pharmacopoeia (Ph. Eur.) set strict limits for known and unknown impurities in active pharmaceutical ingredients (APIs) and finished drug products.[] Detecting and quantifying these impurities at very low levels (often <0.1%) is essential to:
-
Ensure Patient Safety: Uncharacterized or excessive impurities could have unintended toxicological or pharmacological effects.
-
Guarantee Product Efficacy: The presence of impurities can indicate degradation of the API, potentially reducing the product's potency.
-
Maintain Stability and Shelf-Life: Monitoring impurity formation is a core component of stability studies, which determine the product's shelf-life and appropriate storage conditions.[] Calcipotriol is known to be sensitive to light and temperature, which can lead to the formation of isomers and degradants.[5][6]
Q2: What are the primary analytical techniques for detecting Calcipotriol impurities?
The most common and established technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD).[4][7][8] This method is robust and widely available. For enhanced sensitivity and specificity, particularly for structural elucidation or ultra-trace level quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) , especially with a triple quadrupole mass spectrometer (LC-MS/MS), is the preferred method.[8][9][10]
| Feature | HPLC-UV/DAD | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Good (ng range, LOD ~0.005 ppm reported).[5] | Excellent (pg to fg range, LLOQ ~0.5 ng/mL reported).[9] |
| Specificity | Moderate; relies on chromatographic retention time. | High; relies on retention time and specific mass transitions. |
| Application | Routine quality control, quantification of known impurities. | Trace-level quantification, impurity identification, complex matrices. |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and method development. |
Part 2: Troubleshooting Low Sensitivity in HPLC-UV Methods
Q3: My signal for Impurity 1 is barely detectable (low signal-to-noise). How can I amplify the UV detector response?
This is a frequent challenge when trying to quantify impurities near the limit of quantification (LOQ). The goal is to increase the analyte signal while keeping the baseline noise constant or reducing it.
Root Cause Analysis & Solutions:
-
Suboptimal Wavelength: Calcipotriol and its related impurities are typically detected at 264 nm.[][4] However, Impurity 1 may have a slightly different absorption maximum (λmax).
-
Action: Use a DAD to acquire the full UV spectrum of the impurity peak. If a reference standard for Impurity 1 is available, run it to determine its precise λmax and set your detector to that wavelength. The peak for Pre-Calcipotriol, an isomer, has a λmax at 260 nm, demonstrating that related substances can have different optimal wavelengths.[]
-
-
Insufficient Analyte Concentration: The most direct way to increase signal is to inject more analyte onto the column.
-
Action (with caution):
-
Increase Injection Volume: Double the injection volume (e.g., from 10 µL to 20 µL). Be mindful that this can lead to peak broadening if the sample solvent is significantly stronger than the mobile phase.
-
Concentrate the Sample: If possible during the sample preparation stage, use a smaller volume of final diluent to increase the analyte concentration.
-
-
-
Detector Settings: The detector's data acquisition rate and response time can impact the appearance of sharp, low-level peaks.
-
Action: For narrow peaks typical in modern HPLC/UHPLC, ensure the data rate is sufficient to capture at least 15-20 points across the peak. A slower response time (or larger time constant) can filter out high-frequency noise but may also broaden and shorten sharp peaks. Experiment with these settings to find an optimal balance.
-
-
Mobile Phase Noise: A noisy or drifting baseline will obscure small peaks.
-
Action:
-
Ensure high-purity (HPLC or MS-grade) solvents and fresh, high-quality additives.
-
Thoroughly degas the mobile phase using an in-line degasser or helium sparging to prevent air bubbles from causing noise in the detector flow cell.[11][12]
-
Ensure the mobile phase components are fully miscible and that buffers do not precipitate.[13]
-
-
Q4: I'm observing poor peak shape for Impurity 1 (tailing or fronting), which is hurting my sensitivity and reproducibility. What's wrong?
Poor peak shape directly impacts sensitivity by reducing peak height and making integration difficult and inaccurate.
Troubleshooting Peak Shape Issues:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Explanation:
-
Column Issues: Strongly retained compounds from previous injections can create active sites that cause tailing. Physical degradation of the column bed or a blocked frit can also distort peaks. Solution: Flush the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's regeneration protocol.[14] Always use a guard column to protect the analytical column.
-
Secondary Interactions: Residual, acidic silanol groups on the silica packing can interact with basic sites on analytes, causing peak tailing. Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanols. Adding a small amount of a competing base (like triethylamine) or using a modern, end-capped column can mitigate these effects.
-
Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause distorted, early-eluting peaks. Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still maintains solubility.
Q5: How can I improve the chromatographic resolution between Impurity 1 and an adjacent peak?
Poor resolution leads to inaccurate quantification. The goal is to either move the peaks further apart (increase selectivity) or make them narrower (increase efficiency).
Strategies for Improving Resolution:
-
Increase Column Efficiency:
-
Switch to UHPLC: Move from a standard HPLC column (e.g., 5 µm particles) to a UHPLC column with smaller particles (e.g., <2 µm).[9] This generates significantly sharper peaks, which can resolve closely eluting compounds.
-
Optimize Flow Rate: Perform a flow rate study to find the optimal linear velocity for your column, which will minimize peak broadening.
-
-
Modify Mobile Phase Selectivity:
-
Change Organic Modifier: If you are using methanol, try substituting it with acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order of compounds. Some published methods use complex mobile phases containing water, methanol, acetonitrile, and tetrahydrofuran to achieve optimal separation of Calcipotriol and its isomers.[4]
-
Adjust Gradient Slope: For gradient methods, making the gradient shallower (i.e., increasing the gradient time) will often improve the separation of closely eluting peaks.
-
Adjust Temperature: Increasing column temperature (e.g., to 50 °C as used in some methods) reduces mobile phase viscosity, which can improve efficiency.[][4] It can also subtly change selectivity.
-
Part 3: Transitioning to Advanced Detection with LC-MS
Q6: When is it time to switch from HPLC-UV to LC-MS for Impurity 1 analysis?
You should consider transitioning to LC-MS when:
-
Sensitivity is Insufficient: You cannot achieve the required Limit of Detection (LOD) or Limit of Quantification (LOQ) with an optimized UV method.
-
Specificity is a Concern: The sample matrix is complex (e.g., formulation excipients interfere with the impurity peak) or you need absolute confirmation of the impurity's identity.
-
Structural Information is Needed: You need to identify an unknown impurity by determining its molecular weight.
Q7: How do I optimize an LC-MS method for maximum sensitivity of Impurity 1?
LC-MS sensitivity depends on both chromatographic separation and the efficiency of analyte ionization and detection in the mass spectrometer.
Optimization Workflow:
Caption: Workflow for LC-MS/MS method development.
Key Considerations:
-
Ionization Source: Electrospray Ionization (ESI) is a common choice. A study on Calcipotriol quantification successfully used positive ESI.[9] You must optimize source parameters like capillary voltage and gas temperatures/flows by infusing a standard of the impurity directly into the mass spectrometer.
-
Mobile Phase Compatibility: Avoid non-volatile buffers like phosphate, which will contaminate the MS source. Use volatile buffers like ammonium acetate or additives like formic acid.[9]
-
Detection Mode: For ultimate sensitivity and selectivity on a triple quadrupole instrument, use Multiple Reaction Monitoring (MRM) . In this mode, you pre-select the mass of your impurity (precursor ion) in the first quadrupole, fragment it in the second, and detect a specific, high-intensity fragment (product ion) in the third. This two-stage filtering process drastically reduces chemical noise and provides highly specific quantification.
Part 4: Sample Preparation for Complex Matrices
Q8: I'm analyzing an ointment with a very low concentration of Calcipotriol (e.g., 0.005%). How can I efficiently extract Impurity 1 for sensitive analysis?
Extracting a low-concentration, non-polar analyte from a predominantly non-polar ointment base is a significant challenge.[4] The key is a multi-step solvent extraction procedure.
Recommended Protocol for Ointment Extraction:
This protocol is a synthesis of methods described in the literature.[5]
-
Initial Weighing: Accurately weigh about 1.0 g of the ointment into a 50 mL volumetric flask or centrifuge tube.[5]
-
Dispersion in Non-Polar Solvent: Add a precise volume (e.g., 40-45 mL) of a non-polar solvent like n-hexane or a polar solvent like methanol to dissolve/disperse the ointment base.[5] Some methods use a specific diluent mixture.
-
Sonication: Vortex the mixture and then sonicate for 20-30 minutes to ensure the ointment is fully dispersed and the active ingredient is accessible.[5]
-
Extraction of Analyte: The choice of solvent here is crucial. The goal is to have the API and its impurities partition into a solvent that is compatible with your RP-HPLC system.
-
Phase Separation/Cleanup:
-
Final Dilution & Filtration: Carefully transfer the supernatant to a new volumetric flask, bring to final volume with your diluent, and mix well. Filter the final solution through a 0.2 µm or 0.45 µm syringe filter (e.g., nylon or PVDF) before injection to protect your HPLC system.[5]
References
- Google Patents. Method for detecting procalcipotriol, impurity C and impurity D in calcipotriol ointment.
-
Tzellos, T., et al. (2024). Calcipotriol as a daylight photodynamic therapy enhancer: a case-control study. PMC, NIH. [Link]
- Google Patents.
-
Lin, C., et al. (2021). Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples. PubMed. [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. Scirp.org. [Link]
-
Patel, J. B., et al. Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. RJPT. [Link]
-
Kryczyk-Poprawa, A., et al. (2022). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. MDPI. [Link]
-
International Journal of Novel Research and Development. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. [Link]
-
Jahani, M., et al. (2023). Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. NIH. [Link]
-
International Association of Pharmaceutical Sciences. DEVELOPMENT OF NEW RP-HPLC METHOD FOR THE ESTIMATION OF BETAMETHASONE AND CALCIPOTRIENE IN THE OINTMENT DOSAGE FORM AND VALIDATION OF THE DEVELOPED METHOD. [Link]
-
ResearchGate. (PDF) Determination of calcipotriene in calcipotriene cream 0.05% w/w by RP-HPLC method development and validation. [Link]
-
Pharmaffiliates. Calcipotriol-impurities. [Link]
-
Liu, J., et al. (2019). Preparation of Calcipotriol Emulsion Using Bacterial Exopolysaccharides as Emulsifier for Percutaneous Treatment of Psoriasis Vulgaris. PMC - NIH. [Link]
-
Pharmaffiliates. Calcipotriol - Impurity I. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Chrom-Support. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. Troubleshooting Guide. [Link]
-
European Pharmacopoeia. Calcipotriol, anhydrous. [Link]
Sources
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. biosynth.com [biosynth.com]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. rjptonline.org [rjptonline.org]
- 6. uspbpep.com [uspbpep.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. phenomenex.com [phenomenex.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Method Refinement for Robust Calcipotriol Impurity Analysis
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the analytical challenges surrounding Calcipotriol and its related impurities. As a synthetic analogue of Vitamin D, Calcipotriol's structural complexity, including its multiple chiral centers and a conjugated triene system, makes it susceptible to isomerization and degradation.[1][2] Consequently, developing a robust, stability-indicating analytical method is paramount for ensuring drug product quality, safety, and efficacy, in line with regulatory expectations set by bodies like the International Council for Harmonisation (ICH).[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team frequently encounters in the field. We aim to provide not just solutions, but also the underlying chromatographic principles to empower you to solve even the most complex separation challenges.
Section 1: Foundational Knowledge - Calcipotriol and Its Impurities
Q1: What are the primary challenges in analyzing Calcipotriol impurities?
Calcipotriol's structure is inherently sensitive. The main challenges stem from:
-
Isomerization: The conjugated triene system can isomerize when exposed to heat or light, leading to the formation of geometric isomers like pre-Calcipotriol and other related compounds such as Calcipotriene Related Compound C (the 5E,7E isomer).[1][5][6] These isomers are often structurally very similar to the parent molecule, making them difficult to resolve chromatographically.
-
Degradation: The molecule is susceptible to degradation under various stress conditions, including acid, base, oxidation, and photolysis.[7][] A robust method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.
-
Low Concentration Levels: Impurities are, by definition, present at very low levels. The analytical method must be sensitive enough to detect and accurately quantify them at or below the reporting thresholds defined by ICH Q3A guidelines.[3]
Q2: What is "Impurity 1" and why is it difficult to separate?
In the context of Calcipotriol analysis, "Impurity 1" is often a placeholder for the most critical or difficult-to-separate related substance. A frequent culprit is a geometric isomer, such as the (5E,7E,22E,24S) isomer, officially designated as Calcipotriene Related Compound C in the United States Pharmacopeia (USP).[5]
The difficulty in separation arises because this isomer shares the same molecular weight and elemental composition as Calcipotriol. The only difference is the spatial arrangement around the 5,6- and 7,8-double bonds. This subtle structural difference results in very similar polarity and hydrophobic character, causing it to elute very close to the main Calcipotriol peak in reversed-phase HPLC. Achieving a baseline resolution (Rs ≥ 1.5) between these two peaks is a primary goal of method development.[5]
Section 2: Core HPLC Method & Initial Setup
A successful analysis begins with a solid starting point. The workflow below illustrates the fundamental steps in a typical HPLC analysis for Calcipotriol.
Caption: General workflow for Calcipotriol impurity analysis.
Q3: What is a recommended starting HPLC method for Calcipotriol impurity analysis?
Based on pharmacopeial methods and published literature, a robust starting point for method development would be a reversed-phase HPLC method with UV detection.[5][9][10]
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Column | C18 (L1), 4.6 x 250 mm, 5 µm | The USP specifies a C18 (L7) column.[5] A standard C18 provides good hydrophobic retention for Calcipotriol. A longer column (250 mm) is often necessary to provide the theoretical plates needed for resolving closely eluting isomers. |
| Mobile Phase A | Buffer (e.g., 1.0 g/L tris(hydroxymethyl)aminomethane, pH 7.25) | A buffered mobile phase is critical to control the ionization state of the analytes and silanols on the silica surface, ensuring reproducible retention times and peak shapes. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier that provides good peak shape and lower backpressure compared to methanol for this application. |
| Gradient/Isocratic | Isocratic: ACN:Buffer (45:55) or a shallow gradient | The USP method is isocratic.[5] An isocratic method is often more robust and easier to transfer. However, a shallow gradient may be required to elute late-eluting impurities while maintaining resolution at the front. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. This can be adjusted to optimize resolution and run time. |
| Column Temperature | 40-50°C | Elevated temperature can improve efficiency and reduce viscosity, but be aware that Calcipotriol is heat-sensitive.[1][11] A column oven is essential for reproducibility.[12] |
| Detection Wavelength | 264 nm | This is the UV maximum for Calcipotriol, providing excellent sensitivity for the parent drug and its closely related impurities.[5] |
| Injection Volume | 20 µL | A typical volume. This should be optimized based on sample concentration and detector response to avoid column overload. |
| Sample Diluent | Mobile Phase or Acetonitrile/Water mixture | Using the mobile phase as the diluent is ideal to prevent peak distortion. Protect solutions from light and prepare them fresh.[5] |
Section 3: Troubleshooting Guide for Common Issues
Even with a good starting method, challenges are common. This section addresses the most frequent problems encountered during analysis.
Caption: Decision tree for troubleshooting poor peak resolution.
Q4: My Calcipotriol and Impurity 1 peaks are co-eluting or have a resolution below 1.5. What steps should I take?
This is the most common and critical issue. The goal is to manipulate the chromatography to exploit the subtle chemical differences between the two molecules. Follow this systematic approach:
-
Modify Mobile Phase Strength: The simplest adjustment is to change the ratio of acetonitrile to buffer.
-
Action: Decrease the percentage of acetonitrile in 1-2% increments.
-
Causality: Reducing the organic content (elutropic strength) of the mobile phase increases the retention time of both compounds. This longer residence time on the column often provides more opportunity for the stationary phase to interact differently with the analytes, thereby improving resolution.
-
-
Change Mobile Phase Selectivity (Advanced):
-
Action: If your method allows, substitute acetonitrile with methanol or use a ternary mixture (e.g., Acetonitrile/Methanol/Buffer). A published method uses a mixture of water, methanol, acetonitrile, and tetrahydrofuran (THF) to achieve separation.[11]
-
Causality: Different organic solvents interact with analytes in unique ways. Methanol is a proton donor, while acetonitrile is a proton acceptor. THF can also modify selectivity. Changing the solvent can alter the elution order or significantly increase the space between peaks.
-
-
Evaluate Stationary Phase Chemistry: If mobile phase optimization is insufficient, the column is the next target.
-
Action: Switch to a column with a different selectivity.
-
Phenyl-Hexyl Phase: This phase can provide alternative selectivity through π-π interactions with the conjugated triene system of Calcipotriol and its isomers.
-
Different C18 Phase: Not all C18 columns are the same. A C18 with a different bonding density, carbon load, or one that is polar-endcapped can offer different interactions and improve separation.
-
-
Causality: The primary separation mechanism on a C18 column is hydrophobicity. If the hydrophobicity of the two isomers is too similar, you need a column that offers a secondary separation mechanism, like the shape selectivity or π-π interactions mentioned above.
-
Q5: The Calcipotriol peak shows significant tailing (Tailing Factor > 1.5). What are the causes and solutions?
Peak tailing reduces resolution and compromises accurate integration. The primary cause is often secondary interactions between the hydroxyl groups on Calcipotriol and active sites (free silanols) on the HPLC column packing material.
-
Solution 1: Check Sample Concentration: High sample concentrations can overload the column. Try diluting your sample by 50% to see if the peak shape improves.
-
Solution 2: Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For Calcipotriol, a neutral to slightly basic pH (around 7.25 as per the USP method) is common.[5] This suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions.
-
Solution 3: Use a High-Purity Column: Modern, high-purity silica columns have fewer accessible silanol groups and are generally recommended to reduce peak tailing for basic or polar compounds.
-
Solution 4: Check for System Issues: Extraneous peak tailing can be caused by issues outside the column, such as dead volume from poorly fitted tubing or a contaminated guard column.[13]
Q6: My retention times are drifting from one injection to the next. How do I stabilize the method?
Retention time instability makes peak identification unreliable. The cause is almost always related to temperature, mobile phase, or column equilibration.[12]
-
Solution 1: Enforce Temperature Control: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 40°C). Even small fluctuations in ambient lab temperature can cause significant drift.
-
Solution 2: Ensure Proper Mobile Phase Preparation: Pre-mix mobile phases offline if possible. If using an online gradient mixer, ensure the pump's proportioning valves are working correctly. Always degas the mobile phase to prevent air bubbles from causing pressure fluctuations.[14]
-
Solution 3: Increase Column Equilibration Time: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. A stable baseline and pressure are good indicators. For a 250 mm column, an equilibration time of 15-20 column volumes is a good practice.
Section 4: Essential Protocols for Method Validation
A refined method must be validated to prove it is fit for purpose. Forced degradation and system suitability are two cornerstones of this process.
Protocol 1: Forced Degradation (Stress Testing)
This study is essential to demonstrate that the method is "stability-indicating," meaning it can separate the intact drug from its degradation products.[15]
| Stress Condition | Typical Protocol | Expected Outcome for Calcipotriol |
| Acid Hydrolysis | 0.01 N HCl, Room Temp, 5 min | Calcipotriol is relatively stable, but some degradation may be observed.[] |
| Base Hydrolysis | 0.005 N NaOH, Room Temp, 5 min | Similar to acid, Calcipotriol shows some lability.[] |
| Oxidation | 3% H₂O₂, 70°C, 10 min | Significant degradation is expected.[] This is a critical stress test for Calcipotriol. |
| Thermal | 60°C, 2 hours | Degradation and potential isomerization to pre-Calcipotriol are likely.[1][] |
| Photolytic | ICH Q1B exposure (1.2 million lux hours, 200 Wh/m²) | Significant degradation is expected due to the conjugated triene system.[7][] |
Procedure:
-
Prepare separate solutions of Calcipotriol.
-
Expose each solution to one of the stress conditions listed above.
-
Neutralize the acid and base samples before injection.
-
Analyze all stressed samples, along with an unstressed control, using your HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation peaks are adequately resolved from the Calcipotriol peak (Rs > 1.5) and from each other. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the Calcipotriol peak is spectrally pure in all stressed samples.[11]
Protocol 2: System Suitability Testing (SST)
SST is performed before any sample analysis to verify that the chromatographic system is performing adequately.[15] The parameters are typically derived from regulatory guidelines like the USP.[5]
| Parameter | Acceptance Criterion | Why It's Important |
| Resolution (Rs) | NLT 1.5 (between Calcipotriol and Impurity 1) | Ensures the two closest-eluting peaks are sufficiently separated for accurate quantification. |
| Tailing Factor (T) | NMT 2.0 (for the Calcipotriol peak) | Measures peak symmetry. High tailing can compromise resolution and integration accuracy. |
| Relative Standard Deviation (%RSD) | NMT 1.0% (for peak area and retention time of Calcipotriol from ≥5 replicate injections) | Demonstrates the precision and reproducibility of the system's injections and pumping. |
Procedure:
-
Prepare a "System Suitability Solution" containing both Calcipotriol and the critical impurity (e.g., Calcipotriene Related Compound C) at a relevant concentration.
-
Inject this solution five or six times at the beginning of your analytical run.
-
Calculate the Rs, T, and %RSD using the chromatography data system software.
-
The run is valid only if all SST criteria are met.
References
-
Bhogadi, R., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scientific Research Publishing. Available at: [Link]
-
International Journal of Novel Research and Development. (2025). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. IJNRD. Available at: [Link]
-
Kryczyk-Poprawa, A., et al. (2024). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. MDPI. Available at: [Link]
-
Pradhan, M., et al. (2019). Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Jahani, M., et al. (2023). Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. National Institutes of Health (NIH). Available at: [Link]
-
USP-NF. (2021). Calcipotriene. Trungtamthuoc.com. Available at: [Link]
-
K, S., et al. (2022). Environmental benign analytical quality by design and UPLC method development for Betamethasone and Calcipotriene in ointment. Taylor & Francis Online. Available at: [Link]
-
Sistla, M. P., & Choppala, A. D. (2020). Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. Acta Scientific Pharmaceutical Sciences. Available at: [Link]
-
European Pharmacopoeia. (n.d.). Calcipotriol, anhydrous. Ph. Eur. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Calcipotriol. PubChem. Available at: [Link]
-
Pharmaffiliates. (n.d.). Calcipotriol - Impurity I. Pharmaffiliates. Available at: [Link]
-
FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Available at: [Link]
-
ResearchGate. (2024). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS. ResearchGate. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). How Pharmaceutical Impurity Analysis Works. ResolveMass. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Cirunay, J. J., et al. (2001). LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants. PubMed. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. store.usp.org [store.usp.org]
- 7. mdpi.com [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize the formation of Calcipotriol Impurity 1
A Guide for Researchers on Minimizing the Formation of Calcipotriol Impurity A
Welcome to the technical support center for Calcipotriol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of working with this potent synthetic vitamin D3 analogue. This guide is structured to address the critical issue of impurity formation, specifically focusing on Calcipotriol Impurity A. We will explore the causality behind its formation and provide robust strategies and protocols to ensure the integrity of your research and drug development efforts.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding Calcipotriol and its impurities.
Q1: What is Calcipotriol Impurity A, and why is its control critical?
Calcipotriol Impurity A, also known as Calcipotriene EP Impurity A, is the C-1 epimer of Calcipotriol.[1][2] An epimer is a type of stereoisomer that differs in configuration at only one stereogenic center. The presence of this impurity is a critical quality attribute to control for several reasons:
-
Pharmacological Activity: Isomers can have vastly different pharmacological activities and toxicity profiles compared to the active pharmaceutical ingredient (API).[] Controlling Impurity A is crucial to ensure the therapeutic efficacy and safety of the final drug product.
-
Regulatory Compliance: Regulatory bodies like the European Pharmacopoeia (EP) set strict limits on impurity levels.[4][5] Failure to control Impurity A can lead to batch rejection and regulatory hurdles.
-
Product Stability: The presence of Impurity A can be an indicator of degradation, signaling potential issues with the stability of the drug substance or product over its shelf life.[][]
Q2: What are the primary mechanisms leading to the formation of Impurity A?
The formation of Calcipotriol Impurity A is primarily driven by two factors: process-related side reactions and degradation.
-
Process-Related Formation: During the chemical synthesis of Calcipotriol, suboptimal reaction conditions can lead to the formation of various isomers, including Impurity A, as byproducts.[]
-
Degradation-Induced Formation (Epimerization): Calcipotriol is susceptible to degradation when exposed to environmental stressors such as heat, light, and non-optimal pH conditions.[] This degradation can manifest as epimerization at the C-1 position, converting Calcipotriol into Impurity A. This is closely related to the reversible isomerization of Calcipotriol to pre-calcipotriol, which is known to be influenced by temperature and time in solution.[7][8]
Q3: How can I minimize the formation of Impurity A during chemical synthesis?
Minimizing Impurity A during synthesis requires rigorous control over the reaction environment. The principle is to optimize conditions to favor the kinetic and thermodynamic formation of the desired Calcipotriol stereoisomer.
-
Strict Temperature Control: Maintaining optimal temperature ranges is critical to prevent the formation of byproducts and enhance the yield of Calcipotriol.[]
-
pH Management: Controlling the pH during the reaction and work-up phases can significantly reduce undesirable side reactions that may lead to impurity formation.[] Calcipotriol exhibits greater stability in alkaline solutions with a pH above 8.[9]
-
High-Purity Reagents: Utilizing high-purity starting materials and reagents is a fundamental step to prevent the introduction of contaminants that could catalyze side reactions.[]
-
Selective Catalysts: Employing catalysts that enhance the selectivity of the target reaction pathway will inherently reduce the formation of unwanted byproducts.[]
-
Optimized Purification: Techniques like controlled, multiple-step crystallization can effectively separate Calcipotriol from impurities, including Impurity A, by leveraging differences in their solubility and crystal lattice energies.[]
Q4: What are the best practices for storing Calcipotriol to prevent degradation?
Long-term stability of Calcipotriol requires stringent storage protocols to mitigate degradation pathways.
-
Temperature: For the solid, crystalline API, long-term storage at -20°C is recommended to maintain stability for at least two years.[10] For formulations like gels, storage at refrigerated temperatures (around 4°C) has shown to provide better stability compared to room temperature.[11]
-
Protection from Light and Moisture: Calcipotriol is sensitive to light.[7] Always store the API and its formulations in light-protective containers. Additionally, using packaging that provides a barrier against moisture is critical, as hydrolysis can be a degradation pathway.[]
-
Inert Atmosphere: When storing stock solutions, purging the solvent with an inert gas like nitrogen or argon is advisable.[10] For the solid API, storing under an inert gas can also be beneficial.[12]
Q5: How do formulation excipients impact the stability of Calcipotriol?
Excipients are not inert and can significantly influence the stability of Calcipotriol.
-
pH Incompatibility: A common challenge arises in combination products, such as those containing both Calcipotriol and a corticosteroid like betamethasone dipropionate. Calcipotriol is most stable at pH > 8, whereas betamethasone dipropionate requires an acidic environment (pH 4-6).[9] In an aqueous formulation, this pH conflict can lead to the degradation of both APIs. This necessitates the use of non-aqueous vehicles or specialized formulation technologies.
-
Excipient-Induced Transformation: The presence of certain cream excipients has been shown to cause a transformation of Calcipotriol's crystalline form (anhydrate to monohydrate), which can impact the drug product's stability and performance.[13]
-
Antioxidants and Stabilizers: Incorporating suitable antioxidants or stabilizers into the formulation can help prevent oxidative degradation and maintain the stability of Calcipotriol throughout its shelf life.[]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Problem: I am observing a high level of Impurity A in my newly synthesized Calcipotriol batch.
-
Immediate Checks:
-
Re-evaluate Reaction Conditions: Cross-verify the temperature logs, pH measurements, and reaction times against the validated process parameters. Even small deviations can significantly impact the impurity profile.[14]
-
Analyze Starting Materials: Test the purity of the starting materials and reagents used in the batch. Contaminated inputs are a common source of impurities.[]
-
Review Purification Steps: Scrutinize the crystallization process. Ensure the correct solvent, temperature, and cooling rate were used. Consider if an additional recrystallization step is necessary to improve purity.[]
-
Problem: Impurity A levels are increasing in my formulation during stability studies.
-
Root Cause Analysis:
-
Storage Conditions: Confirm that the stability chambers are maintaining the specified temperature, humidity, and light conditions (as per ICH guidelines).[]
-
API-Excipient Incompatibility: This is a likely cause. The formulation's microenvironment (e.g., pH, presence of oxidative species from excipients) may be promoting the epimerization of Calcipotriol. A comprehensive API-excipient compatibility study is recommended.[15]
-
Packaging Failure: Investigate the integrity of the container closure system. Breaches can expose the formulation to light, oxygen, and moisture, accelerating degradation.[]
-
Problem: I am having trouble separating Calcipotriol from Impurity A in my HPLC analysis.
-
Method Optimization:
-
Column Choice: While C18 columns are common, consider trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl) to alter selectivity.
-
Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient can often improve the resolution between closely eluting peaks like epimers.
-
Temperature: Column temperature affects viscosity and retention. Experiment with adjusting the column oven temperature (e.g., in 5°C increments) as this can impact selectivity and peak shape.[7]
-
Organic Modifier: The choice of organic solvent (acetonitrile vs. methanol) and the inclusion of a third solvent like tetrahydrofuran (THF) can significantly alter selectivity for isomers.[][7]
-
Visualizing the Degradation Pathway
The formation of Impurity A is part of a broader network of potential transformations Calcipotriol can undergo when subjected to stress.
Caption: Degradation pathways of Calcipotriol under various stress conditions.
Data Summary: Forced Degradation Behavior
Forced degradation (stress testing) is essential to understand the intrinsic stability of Calcipotriol and to develop stability-indicating analytical methods.[16][17] The table below summarizes typical outcomes.
| Stress Condition | Typical Parameters | Expected Outcome for Calcipotriol | Reference |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Moderate to significant degradation. Formation of various degradation products. | [18] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Significant degradation. Calcipotriol is less stable in basic conditions compared to acidic, contrary to some formulation pH goals. This highlights the difference between solution and solid-state stability. | [18] |
| Oxidation | 3% H₂O₂, RT, 24h | Significant degradation. Formation of multiple oxidative degradation products. | [8][18] |
| Thermal Stress | 80°C, 48h (Solid State) | Degradation observed, potential formation of Impurity A and Pre-Calcipotriol. | [8][18] |
| Photolytic Stress | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²) | Significant degradation. Calcipotriol is known to be light-sensitive. Formation of photo-isomers. | [8][18] |
Experimental Protocols
These protocols provide a starting point for your laboratory procedures. Always ensure they are validated for your specific equipment and materials.
Protocol 1: Forced Degradation Study of Calcipotriol
Objective: To intentionally degrade Calcipotriol under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
Calcipotriol reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (Acetonitrile, Methanol, Water)
-
Class A volumetric flasks, pipettes
-
pH meter, water bath, photostability chamber
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve Calcipotriol in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix 5 mL of stock solution with 5 mL of 1.0 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase.
-
Base Degradation: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to ~50 µg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Keep at room temperature for 2 hours. Dilute to ~50 µg/mL.
-
Thermal Degradation: Expose solid Calcipotriol powder to 105°C for 24 hours. Dissolve and dilute to ~50 µg/mL.
-
Photodegradation: Expose the stock solution to light conditions as specified in ICH Q1B.[17] Dilute to ~50 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC-UV/DAD method (see Protocol 2). The use of a Diode Array Detector (DAD) is crucial for peak purity analysis to ensure that the Calcipotriol peak is spectrally pure from any co-eluting degradants.[18]
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To separate and quantify Calcipotriol from Impurity A and other degradation products. This method is adapted from published, validated procedures.[7][18]
| Parameter | Specification |
| Column | C18, 150 x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v) |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v) |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 28 | |
| 55 | |
| 62 | |
| 65 | |
| 70 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 264 nm (DAD recommended) |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (95:5 v/v) |
System Suitability:
-
Inject a reference solution containing Calcipotriol and known impurities (including Impurity A).
-
The resolution between Calcipotriol and Impurity A should be ≥ 2.0.
-
The tailing factor for the Calcipotriol peak should be ≤ 1.5.
-
The relative standard deviation (%RSD) for six replicate injections of the standard solution should be ≤ 2.0%.
References
-
Bhogadi, R., Satyanarayana, A., Rao, N., Arutla, S., & Reddy, A. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry, 6, 1050-1058. Retrieved from [Link]
-
Golebiowska, A., Owczarek, A., & Mojsiewicz-Pienkowska, K. (2021). Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment. Journal of Clinical Medicine, 10(23), 5635. Retrieved from [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scientific Research Publishing. Retrieved from [Link]
-
Charde, M. S., et al. (2011). Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. Research Journal of Pharmacy and Technology, 4(8), 1219-1223. Retrieved from [Link]
-
Król, M., Żmudzki, P., Bucki, A., & Kryczyk-Poprawa, A. (2024). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. Molecules, 29(11), 2588. Retrieved from [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN111662221B - Preparation method of calcipotriol impurity.
-
Semantic Scholar. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Retrieved from [Link]
-
Orkoula, M., & Kontoyannis, C. (n.d.). Identification and stability of calcipotriol pseudopolymorphs in pharmaceutical creams. University of Patras. Retrieved from [Link]
-
Roy, C., et al. (2013). Development and validation of a stability-indicating NP-HPLC method for simultaneous determination of betamethasone dipropionate and calcipotriene in topical dosage form. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2006071129A1 - Process for preparation of a pharmaceutical grade calcipotriol anhydrous.
-
Veeprho. (n.d.). Calcipotriol Impurities and Related Compound. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Preparation methods and thermal stability of calcipotriol solid lipid nanoparticles and efficacy in plaque psoriasis treatment. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (2023). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
-
Veeprho. (2020). Stress Testing Study Design. Retrieved from [Link]
-
PubMed. (1999). The calcipotriol dose-irritation relationship: 48 hour occlusive testing in healthy volunteers using Finn Chambers. Retrieved from [Link]
-
Allmpus. (n.d.). CALCIPOTRIOL EP IMPURITY A. Retrieved from [Link]
-
ResearchGate. (2024). Proposed structures of degradation products of calcipotriol. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). Calcipotriol, anhydrous - Print Preview. Retrieved from [Link]
-
PubMed. (1999). Patch test study with calcipotriol ointment in different patient groups, including psoriatic patients with and without adverse dermatitis. Retrieved from [Link]
-
Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Calcipotriol EP Impurity A - Acanthus Research [acanthusresearch.com]
- 4. WO2006071129A1 - Process for preparation of a pharmaceutical grade calcipotriol anhydrous - Google Patents [patents.google.com]
- 5. uspbpep.com [uspbpep.com]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. biosynth.com [biosynth.com]
- 13. DSpace [nemertes.library.upatras.gr]
- 14. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 15. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 16. rjptonline.org [rjptonline.org]
- 17. veeprho.com [veeprho.com]
- 18. scirp.org [scirp.org]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Calcipotriol Impurity 1
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock of patient safety and product efficacy. This is particularly true for potent, low-dosage drugs such as Calcipotriol, a synthetic vitamin D3 analogue used in the topical treatment of psoriasis. The presence of impurities, even in minute quantities, can impact the therapeutic window and safety profile of the final drug product. This guide provides an in-depth, experience-driven comparison of key validation parameters for a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed to quantify Calcipotriol Impurity 1.
Calcipotriol is susceptible to degradation under various conditions, including exposure to acid, base, oxidation, heat, and light.[][2] One of its critical impurities is Pre-calcipotriol, a reversible isomer that can form in solution and within the drug product.[3] Therefore, a validated analytical method must not only be able to quantify known impurities but also be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from any potential degradation products.[2][4] This guide will dissect the validation process, offering a comparative lens on methodologies and acceptance criteria, grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6][7][8][9]
The Analytical Challenge: Selectivity in a Complex Matrix
The primary challenge in analyzing Calcipotriol and its impurities lies in their structural similarity and the low concentrations at which they are typically present, often in complex matrices like creams or ointments.[4][10] An effective HPLC method must exhibit a high degree of specificity to ensure that the peak corresponding to Impurity 1 is free from any co-eluting components.
Comparative Overview of HPLC Methodologies
While various analytical techniques exist, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most prevalent for the analysis of Calcipotriol and its related substances due to its robustness, sensitivity, and resolving power.[4][10][11] A typical starting point for method development would involve a C18 column with a gradient elution profile employing a mobile phase of water, methanol, acetonitrile, and tetrahydrofuran.[4][10] Detection is commonly performed at 264 nm, a wavelength where Calcipotriol and its impurities exhibit significant absorbance.[][10]
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale & Comparison |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 2.7 µm | Method B's smaller particle size offers higher efficiency and better resolution, crucial for separating closely related impurities. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: Water:Methanol:THF (70:25:5) B: ACN:Water:THF (90:5:5) | A gradient elution (Method B) provides superior separation for complex mixtures of impurities and degradation products by varying the mobile phase strength over time.[4][10] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate provides a balance between analysis time and separation efficiency. |
| Detection | UV at 264 nm | Diode Array Detector (DAD) at 264 nm | A DAD detector not only quantifies at a specific wavelength but also provides spectral data, which is invaluable for assessing peak purity and specificity.[] |
Deep Dive into Method Validation: A Step-by-Step Protocol
The validation of an analytical procedure is the formal process of demonstrating its fitness for the intended purpose.[9][12] The following sections detail the experimental protocols for validating a stability-indicating HPLC method for this compound, in line with ICH Q2(R2) guidelines.[7][9]
Specificity and Forced Degradation Studies
Causality: The objective of specificity is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[5][13] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[2][14] By intentionally degrading the drug substance, we can ensure that any resulting degradation products are well-separated from the analyte of interest.
Experimental Protocol:
-
Prepare Solutions:
-
Calcipotriol API solution (e.g., 50 µg/mL)
-
This compound reference standard solution (e.g., 1 µg/mL)
-
Placebo (formulation matrix without the API)
-
-
Forced Degradation: Subject the Calcipotriol API solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.[]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.[][15]
-
Thermal Degradation: Heat solid API at 80°C for 24 hours.[4]
-
Photolytic Degradation: Expose solution to UV light (e.g., 1.2 million lux hours and 200 Wh/m²).[]
-
-
Analysis: Analyze the unstressed API, Impurity 1 standard, placebo, and all stressed samples by the proposed HPLC method with a DAD detector.
-
Acceptance Criteria:
-
The peak for Impurity 1 should be well-resolved from the Calcipotriol peak and any other degradation peaks (Resolution > 2.0).
-
The placebo sample should show no interfering peaks at the retention time of Impurity 1.
-
Peak purity analysis (using DAD) should confirm that the Impurity 1 peak in the spiked and stressed samples is spectrally pure.
-
Sources
- 2. biomedres.us [biomedres.us]
- 3. mdpi.com [mdpi.com]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. veeprho.com [veeprho.com]
- 15. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Calcipotriol Impurity 1 Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Calcipotriol Impurity 1. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and harmonized analytical methods for ensuring the quality and safety of Calcipotriol active pharmaceutical ingredients (APIs) and finished products. This document offers a detailed protocol, discusses potential sources of variability, and presents a model for data comparison and interpretation, grounded in established scientific principles and regulatory expectations.
Introduction: The Critical Role of Impurity Profiling for Calcipotriol
Calcipotriol, a synthetic vitamin D3 analogue, is a cornerstone in the topical treatment of psoriasis.[1][2] Like all pharmaceutical compounds, its purity is a critical quality attribute directly linked to safety and efficacy. During its synthesis and storage, various process-related impurities and degradation products can emerge.[] One such key impurity is This compound , identified as (1R,3aR,7aR)-1-((2R,5S,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-one (CAS No. 2106840-41-7).[4][5][6]
The diligent monitoring and control of this and other impurities are mandated by pharmacopeial standards, such as those from the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[7][8][9][10] Inter-laboratory comparisons, or proficiency tests, are essential for ensuring that the analytical methods used across different quality control laboratories are accurate, precise, and produce comparable results.[11] This guide outlines a systematic approach to designing and executing such a comparison for this compound.
Designing the Inter-Laboratory Study: A Blueprint for Comparability
The primary objective of this inter-laboratory study is to assess the capability of participating laboratories to accurately quantify this compound in a provided test sample. The study design is paramount to generating meaningful and comparable data.
Preparation and Distribution of the Test Sample
A homogenous and stable test sample is the cornerstone of a successful inter-laboratory comparison. A single batch of Calcipotriol API, intentionally containing a known and relevant concentration of Impurity 1, should be prepared. The homogeneity of the batch must be rigorously confirmed before distribution to participating laboratories.
The Analytical Protocol: A Standardized Approach
To minimize method-related variability, a detailed and standardized analytical protocol should be provided to all participants. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this type of analysis. The rationale for the selected method parameters is as follows:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm) is chosen for its proven ability to separate Calcipotriol from its structurally similar impurities.
-
Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran allows for the effective separation of a range of polar and non-polar impurities.
-
Detection Wavelength: A UV detection wavelength of 264 nm is selected as it is a common wavelength for the analysis of Calcipotriol and its related substances.[]
-
Column Temperature: Maintaining a constant column temperature, for instance at 50°C, is crucial for ensuring reproducible retention times and peak shapes.
A detailed, step-by-step protocol is provided in Section 4 of this guide.
Data Analysis and Interpretation: Unveiling Performance and Variability
Upon receipt of the analytical results from all participating laboratories, a thorough statistical analysis is conducted to assess performance and identify any significant discrepancies.
Comparative Data Summary
The following table presents a hypothetical set of results from five participating laboratories. The assigned value for this compound in the test sample is 0.15% w/w.
| Laboratory | Reported Concentration of Impurity 1 (% w/w) | Deviation from Assigned Value (%) | z-score* |
| Lab A | 0.148 | -1.33 | -0.4 |
| Lab B | 0.152 | +1.33 | 0.4 |
| Lab C | 0.165 | +10.0 | 3.0 |
| Lab D | 0.145 | -3.33 | -1.0 |
| Lab E | 0.150 | 0.00 | 0.0 |
*z-scores are calculated based on the consensus mean and standard deviation from the reported results. A z-score between -2 and +2 is generally considered satisfactory.
Visualizing the Study Workflow and Potential Error Sources
The following diagrams illustrate the workflow of the inter-laboratory study and the potential sources of analytical variability.
Caption: Workflow of the this compound inter-laboratory comparison study.
Caption: Potential sources of variability in the analysis of this compound.
Detailed Experimental Protocol: HPLC Analysis of this compound
This protocol is provided as a standardized method for all participating laboratories to ensure consistency in the analytical approach.
4.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Water (HPLC grade)
-
Diluent: Acetonitrile and Water (95:5 v/v)[]
4.2. Chromatographic Conditions
-
Instrument: HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 150 x 4.6 mm, 2.7 µm
-
Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)[]
-
Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)[]
-
Gradient Program:
-
0-10 min: 80% A, 20% B
-
10-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: 40% A, 60% B
-
30.1-35 min: Re-equilibration to 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 264 nm[]
-
Injection Volume: 20 µL[]
4.3. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol Reference Standard and this compound Reference Standard in the diluent to prepare a stock solution of a known concentration.
-
Working Standard Solution: Dilute the Standard Stock Solution with the diluent to achieve a final concentration of Impurity 1 that is close to the expected concentration in the test sample (e.g., 0.15% of the nominal Calcipotriol concentration).
-
Test Solution: Accurately weigh and dissolve a specified amount of the inter-laboratory test sample in the diluent to achieve a target Calcipotriol concentration.
4.4. System Suitability Before sample analysis, inject the Working Standard Solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of this compound is not more than 5.0%.
4.5. Analysis and Calculation Inject the Test Solution in duplicate. Calculate the percentage of this compound in the test sample using the following formula:
% Impurity 1 = (Area_Impurity_Sample / Area_Impurity_Standard) * (Conc_Standard / Conc_Sample) * 100
Conclusion: Fostering Analytical Excellence through Collaboration
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. By adhering to a standardized protocol and systematically evaluating the results, participating laboratories can gain valuable insights into their analytical performance and contribute to the overall goal of ensuring the quality and consistency of Calcipotriol products. The successful implementation of such studies fosters a culture of continuous improvement and analytical excellence within the pharmaceutical industry.
References
-
Allmpus. This compound. Allmpus Research and Development. Available from: [Link].
-
Pharmaffiliates. 126860-83-1 | Calcipotriol - Impurity A. Pharmaffiliates. Available from: [Link].
-
Pharmaffiliates. Calcipotriol-impurities. Pharmaffiliates. Available from: [Link].
-
KM Pharma Solution Private Limited. Calcipotriol EP Impurity I. KM Pharma Solution Private Limited. Available from: [Link].
-
Veeprho. Calcipotriol Impurities and Related Compound. Veeprho. Available from: [Link].
-
Bhogadi RK, Satyanarayana A, Rao NS, Arutla S, Reddy AM. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry. 2015;6(13):1050-1058. Available from: [Link].
-
Szymańska E, Kurdziel M, Płonka J. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. Molecules. 2023;28(16):6019. Available from: [Link].
-
Erdman JW Jr, Palmer-Toy D, Horowitz GL, Hoofnagle AN. Accuracy-Based Vitamin D Survey: Six Years of Quality Improvement Guided by Proficiency Testing. Arch Pathol Lab Med. 2019;143(12):1531-1538. Available from: [Link].
-
ARUP Laboratories. What Are Vitamin D Tests Actually Measuring?. ARUP Laboratories. Available from: [Link].
-
Zhang M, Zhu Y, Liu X, Li Y, Liu Y, Geng S. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris. Exp Ther Med. 2015;10(5):1909-1913. Available from: [Link].
-
Centers for Disease Control and Prevention. Vitamin D Standardization-Certification Program. CDC. Available from: [Link].
-
de Jong EM, van de Kerkhof PC. A left/right comparison of twice-daily calcipotriol ointment and calcitriol ointment in patients with psoriasis: the effect on keratinocyte subpopulations. Br J Dermatol. 1999;141(6):1036-1042. Available from: [Link].
-
Appold K. Vitamin D Testing. Clinical Lab Products. 2014. Available from: [Link].
-
Fullerton A, Avnstorp C, Agner T, Serup J. Patch test study with calcipotriol ointment in different patient groups, including psoriatic patients with and without adverse dermatitis. Contact Dermatitis. 1996;34(5):332-338. Available from: [Link].
-
Kumar S, Kumar A, Kumar A, Kumar A, Kumar S, Kumar S. A Comparative Study of the Effectiveness and Safety of Topical Calcipotriol and Topical Methotrexate in Chronic Plaque Psoriasis. Cureus. 2022;14(10):e30256. Available from: [Link].
-
Baadsgaard O, Eedy DJ, Geisler C, Cooper KD, Voorhees JJ, Fisher GJ. Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells. J Invest Dermatol. 1994;102(6):896-900. Available from: [Link].
-
Nedstar. USP / EP / BP / JP Certifications. Nedstar. Available from: [Link].
-
U.S. Food and Drug Administration. Acceptability of Standards from Alternative Compendia (BP/EP/JP). FDA. Available from: [Link].
-
American Proficiency Institute. Proficiency Testing. API. Available from: [Link].
-
AOAC INTERNATIONAL. Proficiency Testing Program. AOAC INTERNATIONAL. Available from: [Link].
Sources
- 1. Effect of the topical application of calcipotriol on the expression levels of zinc finger protein A20 and nuclear factor-κB in the skin lesions of patients with psoriasis vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Effectiveness and Safety of Topical Calcipotriol and Topical Methotrexate in Chronic Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. This compound | CAS No- 2106840-41-7 | NA [chemicea.com]
- 6. kmpharma.in [kmpharma.in]
- 7. This compound [sincopharmachem.com]
- 8. Interpreting Vitamin D Assay Results: Proceed with Caution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scirp.org [scirp.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and UPLC for Calcipotriol Impurity Profiling
Introduction: The Critical Role of Impurity Profiling for Calcipotriol
Calcipotriol, a synthetic analog of vitamin D, is a cornerstone in the topical treatment of psoriasis.[][2] Its manufacturing process, like any complex chemical synthesis, can result in the formation of process-related impurities and degradation products.[] These impurities, which can include isomers and byproducts from side reactions, may impact the drug's safety, efficacy, and stability.[] Regulatory bodies mandate the careful identification, monitoring, and control of any drug-related impurity present at a concentration greater than 0.1% of the active pharmaceutical ingredient (API).[3] Therefore, robust and sensitive analytical methods are paramount for ensuring the quality and safety of calcipotriol formulations.
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the impurity profiling of calcipotriol. We will delve into the fundamental principles of each technique, present experimental data, and offer insights to help researchers and drug development professionals select the optimal method for their specific needs.
The Contenders: HPLC and UPLC at a Glance
Both HPLC and UPLC are liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase (a packed column) and a liquid mobile phase.[4][5] The primary distinction between them lies in the particle size of the stationary phase packing material and the operating pressures used.[5][6]
-
High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique, HPLC has been the industry standard for decades.[5][6] It typically employs columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[6]
-
Ultra-Performance Liquid Chromatography (UPLC): Representing a significant technological advancement, UPLC utilizes columns with sub-2 µm particle sizes.[6][7] This allows for operation at much higher pressures, often up to 15,000 psi, leading to notable improvements in separation performance.[5][6]
The choice between HPLC and UPLC for calcipotriol impurity profiling hinges on a balance of factors including desired resolution, speed, sensitivity, and available resources.
Head-to-Head Comparison: Performance in Calcipotriol Analysis
The advantages of UPLC often translate to superior performance in the demanding application of impurity profiling.[3][8] Let's examine the key performance metrics.
Speed and Throughput
UPLC systems can deliver results significantly faster than traditional HPLC, with analysis times potentially being up to ten times shorter.[6][7] This is a direct consequence of the smaller particle sizes and higher operating pressures, which allow for faster flow rates without sacrificing separation efficiency.[7] For quality control laboratories, this increased throughput can accelerate product release and enhance overall productivity.[4]
Resolution and Peak Capacity
Resolution, the ability to separate two adjacent peaks, is critical for accurately identifying and quantifying impurities, especially those that are structurally similar to the API or elute closely to it. UPLC generally offers superior resolution and narrower peaks due to reduced band broadening.[6][8] This enhanced resolving power is particularly beneficial when dealing with the complex impurity profiles that can arise from stress degradation studies of calcipotriol.[9]
Sensitivity
The narrower, sharper peaks generated by UPLC lead to increased peak heights and, consequently, greater sensitivity.[4][6][8] This allows for the detection and quantification of trace-level impurities that might be missed by HPLC.[4] This is a crucial advantage when adhering to the stringent 0.1% threshold for reporting, identification, and qualification of impurities.[3]
Solvent Consumption and Cost
UPLC's shorter run times and smaller column dimensions result in significantly lower solvent consumption compared to HPLC.[4][8] This not only reduces operational costs but also aligns with the growing emphasis on environmentally friendly "green" analytical chemistry.[10] However, the initial acquisition and maintenance costs for UPLC systems are typically higher than for HPLC systems.[6][11]
Data Presentation: A Comparative Overview
| Performance Metric | HPLC | UPLC | Advantage |
| Particle Size | 3-5 µm | < 2 µm | UPLC |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | UPLC |
| Analysis Time | 15-30 minutes (Typical) | < 10 minutes (Typical) | UPLC |
| Resolution | Good | Excellent | UPLC |
| Sensitivity | Good | Excellent | UPLC |
| Solvent Consumption | Higher | Lower | UPLC |
| Initial Cost | Lower | Higher | HPLC |
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, here are representative, detailed methodologies for both HPLC and UPLC impurity profiling of calcipotriol. These protocols are designed to be self-validating, ensuring trustworthy and reproducible results.
Representative HPLC Method for Calcipotriol Impurity Profiling
This method is adapted from established principles for the separation of calcipotriol and its related substances.[12][13][14]
1. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.[12][15] A column with a smaller particle size within the HPLC range is chosen to enhance resolution.
-
Mobile Phase: A gradient elution is typically employed to effectively separate a range of impurities with varying polarities.
-
Mobile Phase A: Water/Methanol/Tetrahydrofuran (70:25:5, v/v/v).[]
-
Mobile Phase B: Acetonitrile/Water/Tetrahydrofuran (90:5:5, v/v/v).[]
-
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 10
-
20 | 80
-
25 | 80
-
26 | 10
-
30 | 10
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.[12][15] Elevated temperature can improve peak shape and reduce viscosity.
-
Detection Wavelength: 264 nm for calcipotriol and its primary impurities.[][13] A photodiode array (PDA) detector is recommended to assess peak purity and identify co-eluting species.
-
Injection Volume: 20 µL.[]
2. Sample Preparation:
-
Accurately weigh and dissolve the calcipotriol sample in a suitable diluent, such as a mixture of acetonitrile and water (95:5, v/v), to a final concentration of approximately 0.5 mg/mL.[]
3. System Suitability:
-
Inject a standard solution containing calcipotriol and known impurities (e.g., pre-calcipotriol, Impurity C, Impurity D) to verify system performance.[9][12]
-
Key parameters to assess include resolution between critical pairs, peak tailing, and reproducibility of retention times and peak areas.
Representative UPLC Method for Calcipotriol Impurity Profiling
This method leverages the advantages of sub-2 µm particle technology for a more rapid and efficient separation.[10][16][17]
1. Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.[10][16] The shorter column length and smaller internal diameter are characteristic of UPLC and contribute to faster analysis and reduced solvent use.
-
Mobile Phase: A green analytical chemistry approach can be adopted.
-
Gradient Program: A rapid gradient is employed to achieve a fast separation.
-
Time (min) | %B
-
---|---
-
0 | 50
-
2.0 | 90
-
2.5 | 90
-
2.6 | 50
-
3.0 | 50
-
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.[10] A PDA detector is highly recommended.
-
Injection Volume: 2 µL.
2. Sample Preparation:
-
Prepare the sample as described for the HPLC method, ensuring the final concentration is appropriate for the higher sensitivity of the UPLC system.
3. System Suitability:
-
Perform system suitability tests as outlined for the HPLC method, with acceptance criteria adjusted for the expected performance of a UPLC system (e.g., higher plate counts, narrower peaks).
Mandatory Visualization: Experimental Workflows
Caption: High-level workflow for HPLC-based calcipotriol impurity profiling.
Sources
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. waters.com [waters.com]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. HPLC vs. UPLC [webofpharma.com]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. rjptonline.org [rjptonline.org]
- 8. UPLC Technology: Principles, Advantages & Key Applications - Creative Proteomics [creative-proteomics.com]
- 9. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. scribd.com [scribd.com]
- 12. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 13. scirp.org [scirp.org]
- 14. rjptonline.org [rjptonline.org]
- 15. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Calcipotriol Impurity 1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Calcipotriol, a synthetic vitamin D analog pivotal in the treatment of psoriasis, is no exception. Its synthesis and storage can lead to the formation of various impurities that may impact its efficacy and safety. This guide provides an in-depth, objective comparison of analytical methodologies for the identification and quantification of a key impurity, Calcipotriol Impurity 1. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), supported by experimental data and protocols, to empower you in selecting the most appropriate method for your analytical needs.
The Significance of Impurity Profiling in Calcipotriol
Calcipotriol's complex structure makes it susceptible to degradation and the formation of process-related impurities.[] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3B guidelines, mandate stringent control over these impurities in the final drug product.[2][3][4][5][6] this compound, with the chemical name (1R,3aR,7aR)-1-[(1R,2E,4S)-4-Cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-one and CAS number 112849-47-5, is a relevant impurity that requires accurate monitoring.[][][8] The choice of analytical method is critical for ensuring that batches of Calcipotriol meet the required purity specifications.
Cross-Validation of Analytical Methodologies
To provide a clear comparison, this guide presents a cross-validation study of two prominent analytical techniques: a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a more advanced Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method. The objective is to evaluate their performance based on key validation parameters as stipulated by ICH Q2(R1) guidelines.[9]
Method 1: Stability-Indicating RP-HPLC with UV Detection
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its robustness and reliability. For Calcipotriol and its impurities, a reversed-phase method is commonly employed.
Method 2: UPLC-MS for Enhanced Specificity and Sensitivity
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry offers significant advantages in terms of speed, resolution, and sensitivity, allowing for the detection and identification of impurities at very low levels.[10]
Comparative Performance Data
The following tables summarize the performance of the two methods in the analysis of this compound and other related substances.
Table 1: Chromatographic Conditions
| Parameter | Method 1: RP-HPLC-UV | Method 2: UPLC-MS |
| Column | C18, 150 x 4.6 mm, 2.7 µm | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase | Gradient of Water, Methanol, Acetonitrile, and Tetrahydrofuran | Gradient of 5mM Ammonium Acetate (pH 6.5) and Methanol |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 264 nm | Positive Electrospray Ionization (ESI+) |
| Column Temp. | 50°C | 40°C |
| Run Time | ~70 min | ~3.5 min |
Table 2: Method Validation Parameters
| Parameter | Method 1: RP-HPLC-UV | Method 2: UPLC-MS |
| Linearity Range | 0.006 - 0.15 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coeff. (r²) | > 0.999 | > 0.99 |
| LOD | 0.002 µg/mL | < 0.5 ng/mL |
| LOQ | 0.006 µg/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 98-102% | 90.5-106% |
| Precision (%RSD) | < 2% | < 15% |
| Robustness | High | Moderate |
Experimental Protocols
To ensure the reproducibility of these methods, detailed step-by-step protocols are provided below.
Protocol 1: RP-HPLC-UV Method
-
Preparation of Mobile Phase:
-
Mobile Phase A: A mixture of Water, Methanol, and Tetrahydrofuran (70:25:5 v/v/v).
-
Mobile Phase B: A mixture of Acetonitrile, Water, and Tetrahydrofuran (90:5:5 v/v/v).
-
-
Gradient Program: A long gradient is typically employed to ensure the separation of all related substances.[]
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve Calcipotriol reference standard and Impurity 1 standard in the diluent (Acetonitrile:Water - 95:5 v/v) to prepare stock solutions.
-
Prepare working standards by serial dilution to cover the linearity range.
-
Prepare the sample solution by dissolving the drug substance in the diluent to a known concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 20 µL of the standard and sample solutions.
-
Monitor the chromatogram at 264 nm.
-
-
Data Analysis:
-
Identify and quantify Impurity 1 based on its retention time and peak area relative to the standard.
-
Protocol 2: UPLC-MS Method
-
Preparation of Mobile Phase:
-
Mobile Phase A: 5 mM Ammonium Acetate in water, pH adjusted to 6.5.
-
Mobile Phase B: Methanol.
-
-
Gradient Program: A rapid gradient is used to achieve a short run time.[11]
-
Standard and Sample Preparation:
-
Prepare stock solutions of Calcipotriol and Impurity 1 in methanol.
-
Prepare working standards and sample solutions by diluting with the mobile phase.
-
-
UPLC-MS Analysis:
-
Equilibrate the UPLC system.
-
Inject a small volume (typically 1-5 µL) of the solutions.
-
The mass spectrometer is operated in positive electrospray ionization mode, monitoring for the specific m/z of Calcipotriol and Impurity 1.
-
-
Data Analysis:
-
Quantify Impurity 1 using the peak area from the extracted ion chromatogram.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each method.
Caption: Workflow for the RP-HPLC-UV method.
Caption: Workflow for the UPLC-MS method.
Discussion and Method Selection
The choice between RP-HPLC-UV and UPLC-MS for the analysis of this compound depends on the specific requirements of the analytical task.
The RP-HPLC-UV method is a robust and reliable technique suitable for routine quality control and release testing. Its primary advantages are its widespread availability, lower operational cost, and high robustness. The longer run time allows for excellent separation of a wide range of impurities, which is crucial for comprehensive impurity profiling. The validation data demonstrates good accuracy and precision, meeting the requirements for regulatory submissions.[12][13]
The UPLC-MS method excels in applications requiring high throughput, sensitivity, and specificity. The significantly shorter run time makes it ideal for screening large numbers of samples. Its superior sensitivity allows for the detection and quantification of impurities at trace levels, which is particularly important for potentially toxic impurities or for in-depth stability studies. The mass spectrometric detection provides an additional layer of confirmation of the impurity's identity.[11][14]
Forced degradation studies are essential to develop and validate a truly stability-indicating method.[15][16][17] Exposing Calcipotriol to stress conditions such as acid, base, oxidation, heat, and light helps to generate potential degradation products.[][18] Both HPLC and UPLC-MS methods should be challenged with these stressed samples to ensure that all degradation products are well-separated from the main peak and from each other, thus demonstrating the method's specificity.[12]
Conclusion
Both the RP-HPLC-UV and UPLC-MS methods are suitable for the analysis of this compound, but they serve different purposes. For routine quality control where robustness and cost-effectiveness are key, the RP-HPLC-UV method is the preferred choice. For research, development, and high-throughput screening where speed, sensitivity, and definitive identification are critical, the UPLC-MS method is superior.
Ultimately, the selection of the analytical method should be based on a thorough risk assessment and the specific analytical needs of the project. This guide provides the foundational data and protocols to make an informed decision, ensuring the quality and safety of Calcipotriol-containing drug products.
References
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Grzegorz S, et al. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. MDPI. [Link]
-
Avomeen. ICH Q3B Impurities in Drug Products Testing. [Link]
-
ECA Academy. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. [Link]
-
ICH. IMPURITIES IN NEW DRUG PRODUCTS Q3B(R2). [Link]
-
U.S. Food and Drug Administration. Q3B(R) Impurities in New Drug Products (Revision 3). [Link]
-
Bhogadi, R. K., et al. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scirp.org. [Link]
-
Bhogadi, R. K., et al. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scirp.org. [Link]
-
Jahani, M., et al. Proposed structures of degradation products of calcipotriol. ResearchGate. [Link]
-
IJNRD. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. [Link]
-
Coriolis Pharma. Forced Degradation Studies. [Link]
-
Jahani, M., et al. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. National Institutes of Health. [Link]
-
Singh, G., & Kumar, S. Forced Degradation Studies. SciSpace. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Alsante, K. M., et al. Forced Degradation – A Review. [Link]
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
Lin, C. H., et al. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples. PubMed. [Link]
Sources
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. testinglab.com [testinglab.com]
- 4. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 8. Buy this compound (EVT-1479118) | 112849-47-5 [evitachem.com]
- 9. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. biomedres.us [biomedres.us]
- 18. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for Calcipotriol Impurity A
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the meticulous monitoring of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. Calcipotriol, a synthetic vitamin D3 analogue widely used in the treatment of psoriasis, is no exception.[] During its synthesis and storage, various related substances, including Calcipotriol Impurity A, can emerge.[][] This guide provides an in-depth, practical comparison of methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Calcipotriol Impurity A, grounded in regulatory expectations and scientific best practices.
The International Council for Harmonisation (ICH) provides the foundational guidelines for validating analytical procedures, defining the LOD as the lowest concentration of an analyte that can be reliably detected, and the LOQ as the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[3][4][5] Adherence to these principles, specifically outlined in the ICH Q2(R1) and the more recent Q2(R2) guidelines, is not merely a regulatory formality but a cornerstone of robust analytical science.[4][6]
Pillar 1: The Analytical Backbone - High-Performance Liquid Chromatography (HPLC)
The separation and quantification of Calcipotriol and its impurities are predominantly achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a Diode-Array Detector (DAD) or UV-Vis detector.[][7] The choice of this technique is rooted in its high resolving power, sensitivity, and reproducibility, making it ideal for separating structurally similar compounds like Calcipotriol and its isomers.[][8]
A typical stability-indicating RP-HPLC method, capable of separating Calcipotriol from its impurities, employs a C18 column and a gradient elution system.[][7][9] The mobile phase often consists of a mixture of aqueous and organic solvents like acetonitrile, methanol, and tetrahydrofuran.[][7] Detection is commonly performed at a wavelength of approximately 264 nm, which corresponds to the absorption maximum for Calcipotriol and its related impurities.[][7]
Pillar 2: Establishing the Limits - A Practical Workflow
The determination of LOD and LOQ is a validation exercise that demonstrates an analytical method's sensitivity. The ICH Q2(R1) guideline outlines several acceptable approaches.[4][10] We will focus on the two most common instrumental methods: the Signal-to-Noise (S/N) ratio and the method based on the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol: LOD & LOQ Determination
Objective: To determine the LOD and LOQ of Calcipotriol Impurity A using a validated RP-HPLC method.
Materials:
-
Calcipotriol Impurity A Reference Standard (>98% purity)[]
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Validated RP-HPLC system with a DAD or UV detector
-
C18 Column (e.g., 150 x 4.6 mm, 2.7 µm)[7]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve the Calcipotriol Impurity A reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
-
Preparation of Calibration and Spiking Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations bracketing the expected LOQ and LOD. A minimum of five concentrations is recommended for establishing linearity.[4]
-
For the S/N method, prepare solutions at very low concentrations, approaching the expected detection limit.
-
For the calibration curve method, prepare at least five concentrations in the low-end of the analytical range.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the validated method parameters (e.g., mobile phase composition, gradient, flow rate, column temperature, and detection wavelength of 264 nm).[][7]
-
Inject a blank solution (diluent) multiple times to establish the baseline noise.
-
Inject the prepared standard solutions in triplicate.
-
-
Data Analysis and Calculation:
-
Method A: Signal-to-Noise (S/N) Ratio
-
This approach is only applicable to analytical procedures that exhibit baseline noise.[11]
-
Determine the signal height of the analyte peak at each low concentration and the noise level from a region of the chromatogram where no peak is present.
-
The LOD is the concentration at which the S/N ratio is typically between 2:1 or 3:1.[4][11]
-
The LOQ is the concentration at which the S/N ratio is typically 10:1, with demonstrated precision and accuracy.
-
-
Method B: Standard Deviation of the Response and the Slope
-
This is a more statistically robust method.
-
Construct a calibration curve by plotting the peak area against the concentration of the analyte for the low-level standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The slope of the curve is 'S'.
-
Calculate the standard deviation of the response (σ). This can be determined from the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of a single regression line.[4]
-
Calculate the LOD and LOQ using the following formulas as per ICH guidelines[4]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
-
Confirmation: The calculated LOD and LOQ values should be experimentally verified by analyzing a suitable number of samples prepared at or near these concentrations to demonstrate that the analyte can be reliably detected (for LOD) and quantified with acceptable accuracy and precision (for LOQ).[4]
Workflow for LOD & LOQ Determinationdot
Sources
- 3. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. scirp.org [scirp.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Calcipotriol Impurity A
In the realm of pharmaceutical quality control, the rigorous monitoring of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. For potent synthetic vitamin D derivatives like Calcipotriol, used in the topical treatment of psoriasis, even minute impurities can significantly alter the therapeutic and toxicological profile of the drug product.[] This guide provides an in-depth comparison of analytical methodologies for the accurate and precise quantification of Calcipotriol Impurity A, a critical process-related impurity.
Drawing upon established pharmacopeial methods and contemporary research, this document will navigate the complexities of chromatographic separation, method validation, and the practical nuances that underpin reliable impurity profiling. The insights presented herein are tailored for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
The Significance of Impurity A in Calcipotriol
Calcipotriol is synthesized through a multi-step process where byproducts and related substances can emerge.[] Impurities can be process-related or degradation products formed due to environmental factors like heat, light, and moisture.[] Calcipotriol Impurity A, as specified in the European Pharmacopoeia (EP), is one such process-related impurity that requires strict control.[2] Its structural similarity to the active pharmaceutical ingredient (API) presents a significant analytical challenge, demanding highly selective methods to ensure accurate quantification.
Below is a diagram illustrating the structural relationship between Calcipotriol and its key impurities, including Impurity A.
Caption: Relationship between Calcipotriol and its impurities.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) stand as the gold standard for the analysis of Calcipotriol and its impurities due to their high resolution and sensitivity. A review of pharmacopeial monographs and scientific literature reveals several validated methods, each with distinct advantages and operational parameters.
Below is a comparative summary of representative HPLC methods:
| Parameter | Method A (Pharmacopeial Basis) | Method B (Research Publication) | Method C (Alternative RP-HPLC) |
| Column | C18, 5 µm, 4.6 x 250 mm | RP-C18, 2.7 µm, 4.6 x 150 mm[3] | C8, 3.5 µm, 4.6 x 250 mm[6] |
| Mobile Phase | Gradient: Water, Methanol, Acetonitrile, THF[3] | Isocratic: Methanol:Water (80:20, v/v)[7] | Isocratic: Methanol:Water (70:30, v/v)[6] |
| Flow Rate | 1.0 - 1.2 mL/min[5][8] | 1.0 mL/min[6][7] | 1.0 mL/min[6] |
| Detection (UV) | 264 nm[2][3] | 264 nm[7] | 264 nm[6] |
| Column Temp. | 50°C[3] | 30°C[5] | Ambient |
| Accuracy (% Recovery) | 98-102%[5] | ~100%[7] | >98%[6] |
| Precision (%RSD) | < 2%[5] | < 2%[7] | < 2%[6] |
| LOD/LOQ (µg/mL) | LOD: 0.002 / LOQ: 0.006 (for Calcipotriol)[3] | Not specified | Not specified |
Expert Insights:
-
Column Choice: The use of a smaller particle size column (e.g., 2.7 µm in Method B) can lead to higher efficiency and better resolution between closely eluting peaks like Calcipotriol and its isomers.[3]
-
Mobile Phase: While isocratic methods (B and C) offer simplicity, a gradient elution (Method A) is often necessary for resolving a wider range of impurities with different polarities, making it a more robust stability-indicating method.[3] The inclusion of Tetrahydrofuran (THF) in the mobile phase can improve the peak shape of certain isomers.
-
Temperature Control: Maintaining an elevated and stable column temperature (e.g., 50°C in Method B) is crucial for ensuring reproducible retention times and peak shapes, as the isomerization of Calcipotriol to pre-Calcipotriol is temperature-dependent.[2][3]
A Deep Dive: Recommended Stability-Indicating HPLC Method
For comprehensive quality control and stability studies, a robust, stability-indicating method is paramount. The following protocol is a synthesis of best practices derived from published methods, designed for optimal accuracy and precision in quantifying Calcipotriol Impurity A and other related substances.
Experimental Protocol
1. Chromatographic Conditions:
-
Instrument: UHPLC/HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 2.7 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile:Methanol:Tetrahydrofuran (ACN:MeOH:THF) in a specific ratio. A gradient elution is recommended for optimal separation.[][3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.[3]
-
Detection Wavelength: 264 nm.[3]
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Calcipotriol Standard Stock Solution: Accurately weigh and dissolve USP Calcipotriene RS or Ph. Eur. Calcipotriol CRS in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 0.4 mg/mL).[9]
-
Impurity A Standard Stock Solution: If available, prepare a separate stock solution of Calcipotriol Impurity A reference standard.
-
Working Standard Solution: Dilute the stock solutions to a suitable concentration for analysis (e.g., for Calcipotriol assay, a working standard of around 0.05 mg/mL may be appropriate).[6]
3. Sample Preparation:
-
Accurately weigh the sample (e.g., ointment, cream) and extract the active ingredient and impurities using a suitable solvent system. For ointments, a multi-step extraction with a non-polar solvent like n-Hexane followed by a polar solvent may be necessary to separate the analytes from the matrix.[3]
-
Centrifuge and filter the final extract through a 0.45 µm filter before injection.
4. Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][8] This involves assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
The Method Validation Workflow: A Self-Validating System
A trustworthy analytical method is one that has been rigorously validated. The following diagram outlines the logical workflow for the validation of an analytical method for Calcipotriol impurities, ensuring its accuracy and precision.
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Expert Insights on Specificity: Specificity is arguably the most critical validation parameter for a stability-indicating method. It is established through forced degradation studies, where the drug substance and drug product are subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[] The method is considered specific if it can effectively separate the main peak (Calcipotriol) from all potential degradation products and process-related impurities, including Impurity A, without any co-elution. Peak purity analysis using a DAD is essential to confirm that the Calcipotriol peak is spectrally pure under all stress conditions.[3]
Conclusion
The accurate and precise determination of Calcipotriol Impurity A is a critical aspect of ensuring the quality and safety of Calcipotriol-containing drug products. While various HPLC methods exist, a well-validated, stability-indicating RP-HPLC method using a modern C18 column with a gradient mobile phase and controlled temperature offers the most reliable performance. By adhering to a rigorous validation workflow as prescribed by ICH guidelines, laboratories can establish a trustworthy analytical system. This not only ensures regulatory compliance but also provides the high-quality data necessary for confident decision-making throughout the drug development lifecycle.
References
-
Calcipotriol and Impurities. BOC Sciences.
-
Bhogadi, R., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry, 6, 1050-1058.
-
Jahani, M., et al. (2022). Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. Iranian Journal of Basic Medical Sciences, 25(6), 726-736.
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scientific Research Publishing.
-
Calcipotriol monohydrate CRS. LGC Standards.
-
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. International Journal of Novel Research and Development.
-
Calcipotriol, anhydrous - EUROPEAN PHARMACOPOEIA 6.0.
-
Calcipotriol European Pharmacopoeia (EP) Reference Standard. Millipore Sigma.
-
Calcipotriol EP Impurity A. Cleanchem.
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. ResearchGate.
-
Calcipotriol. PubChem, National Institutes of Health.
-
Roy, C., et al. (2013). Development and validation of a stability-indicating NP-HPLC method for simultaneous determination of betamethasone dipropionate and calcipotriene in topical dosage form. ResearchGate.
-
Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology.
-
Calcipotriol-impurities. Pharmaffiliates.
-
USP Monographs: Calcitriol. uspbpep.com.
-
Calcipotriol Impurities and Related Compound. Veeprho.
-
EUROPEAN PHARMACOPOEIA 11.3.
-
Jahani, M., et al. (2023). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. MDPI.
-
Jahani, M., et al. (2023). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS. ResearchGate.
-
Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online.
-
Cirunay, J. J., et al. (2001). LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 31-41.
-
Calcipotriene Ointment. USP-NF.
-
Calcipotriene USP Reference Standard. Sigma-Aldrich.
-
USP-NF Calcipotriene. Trungtamthuoc.com.
-
Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. RJPT.
Sources
- 2. uspbpep.com [uspbpep.com]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. trungtamthuoc.com [trungtamthuoc.com]
A Comparative Guide to Robustness Testing for the HPLC Analysis of Calcipotriol Impurity 1
In the landscape of pharmaceutical quality control, the robustness of an analytical method is not merely a regulatory checkbox; it is the bedrock of reliable and reproducible data. This is particularly true for the analysis of impurities in potent active pharmaceutical ingredients (APIs) like Calcipotriol, a synthetic vitamin D3 analogue used in the topical treatment of psoriasis. Even minor variations in an HPLC method can lead to significant deviations in impurity quantification, potentially impacting product safety and efficacy.
This guide provides an in-depth, experience-driven comparison of robustness testing for a common reversed-phase HPLC (RP-HPLC) method for the analysis of Calcipotriol Impurity 1. We will explore the "why" behind the experimental choices, present a detailed protocol for a robustness study, and compare the performance of a standard C18 column-based method with an alternative approach utilizing a different stationary phase. All methodologies and claims are grounded in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2]
The Criticality of Robustness in Calcipotriol Impurity Analysis
Calcipotriol is susceptible to degradation, forming several related substances, with one of the most significant being its pre-isomer, often a key impurity to monitor.[3][4] The accurate quantification of this and other impurities is paramount. A robust HPLC method ensures that the analytical procedure remains unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2][5] This is crucial for method transfer between laboratories and for the long-term consistency of quality control testing.[5]
Experimental Design: A Tale of Two Methods
To illustrate the principles of robustness testing, we will compare two hypothetical, yet representative, RP-HPLC methods for the analysis of Calcipotriol and its key impurity (designated here as Impurity 1, which can be considered pre-calcipotriol for the purpose of this guide).
-
Method A (Primary): A conventional RP-HPLC method utilizing a C18 stationary phase.
-
Method B (Alternative): An RP-HPLC method employing a C8 stationary phase, offering a different selectivity profile.
The objective is to challenge both methods with controlled variations in critical parameters and evaluate the impact on key chromatographic performance attributes.
Experimental Workflow for Robustness Testing
The following diagram outlines the systematic approach to conducting the robustness study for either HPLC method.
Caption: Workflow for the robustness study of the this compound HPLC method.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, where the system suitability test (SST) acts as an internal control to ensure the validity of each run.
Method A: C18 Stationary Phase
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Methanol:Water (80:20, v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25°C[7]
-
Injection Volume: 20 µL
Method B: C8 Stationary Phase
-
Column: C8, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (55:45, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 264 nm
-
Injection Volume: 20 µL
Robustness Study Protocol (Applicable to both methods)
-
Prepare a System Suitability Solution: A solution containing Calcipotriol and Impurity 1 at a concentration that gives a clear, quantifiable peak for the impurity (e.g., 0.5% of the Calcipotriol concentration).
-
Nominal Condition Run: Inject the system suitability solution six times under the nominal conditions of the chosen method.
-
Vary Parameters: For each parameter variation, inject the system suitability solution in triplicate. The following variations are recommended based on common practice and regulatory expectations:[5][8][9]
-
Flow Rate: ± 0.1 mL/min (for Method A) and ± 0.12 mL/min (for Method B).
-
Column Temperature: ± 5°C.
-
Mobile Phase Composition (Organic Solvent): ± 2% absolute (e.g., for Method A, 78:22 and 82:18 Methanol:Water).
-
Mobile Phase pH (for Method B): ± 0.2 units.
-
-
Data Evaluation: For each condition, calculate the mean and relative standard deviation (%RSD) for the critical quality attributes.
Comparative Data Analysis
The following tables present illustrative data to demonstrate how the results of a robustness study would be evaluated.
Table 1: System Suitability Test (SST) Results at Nominal Conditions
| Parameter | Method A (C18) | Method B (C8) | Acceptance Criteria |
| Resolution (Calcipotriol & Impurity 1) | 2.8 | 3.1 | > 2.0 |
| Tailing Factor (Impurity 1) | 1.2 | 1.1 | < 2.0 |
| %RSD of Peak Area (Impurity 1, n=6) | 1.1% | 0.9% | < 5.0% |
Both methods demonstrate acceptable performance under nominal conditions, meeting typical system suitability criteria.
Table 2: Robustness Study Results for Method A (C18)
| Varied Parameter | Change | Retention Time (Impurity 1) | Resolution | Tailing Factor | % Change in Peak Area |
| Nominal | - | 8.2 min | 2.8 | 1.2 | - |
| Flow Rate | +10% | 7.4 min | 2.7 | 1.2 | -1.5% |
| -10% | 9.1 min | 2.9 | 1.3 | +1.2% | |
| Temperature | +5°C | 8.0 min | 2.8 | 1.2 | +0.5% |
| -5°C | 8.4 min | 2.7 | 1.3 | -0.8% | |
| Organic % | +2% | 7.5 min | 2.6 | 1.2 | +0.9% |
| -2% | 8.9 min | 2.9 | 1.4 | -1.1% |
Table 3: Robustness Study Results for Method B (C8)
| Varied Parameter | Change | Retention Time (Impurity 1) | Resolution | Tailing Factor | % Change in Peak Area |
| Nominal | - | 6.5 min | 3.1 | 1.1 | - |
| Flow Rate | +10% | 5.9 min | 3.0 | 1.1 | -1.1% |
| -10% | 7.2 min | 3.2 | 1.2 | +0.9% | |
| Temperature | +5°C | 6.3 min | 3.1 | 1.1 | +0.3% |
| -5°C | 6.7 min | 3.0 | 1.2 | -0.5% | |
| Organic % | +2% | 6.1 min | 2.9 | 1.1 | +0.7% |
| -2% | 6.9 min | 3.3 | 1.3 | -0.9% | |
| pH | +0.2 | 6.4 min | 3.0 | 1.2 | -1.8% |
| -0.2 | 6.6 min | 3.2 | 1.1 | +1.5% |
Interpretation and Insights
From the illustrative data, both methods demonstrate a good degree of robustness. The changes in retention time are predictable and consistent with chromatographic theory.[10] Crucially, for both methods, the resolution between Calcipotriol and Impurity 1 remains above the critical value of 2.0 under all tested variations, and the tailing factor stays well within the acceptable limit of 2.0. The percentage change in the peak area of the impurity is minimal, indicating that quantification will not be significantly affected by these small operational changes.
Method B, with its buffered mobile phase, introduces pH as an additional critical parameter to control. The data shows that even with slight pH variations, the method remains robust. The choice between Method A and Method B in a real-world scenario would depend on factors such as the overall impurity profile of the sample and the desired run time. Method B offers a faster analysis, which could be advantageous for high-throughput laboratories.
Conclusion and Recommendations
This guide demonstrates that a systematic and well-documented robustness study is essential for ensuring the reliability of an HPLC method for Calcipotriol impurity analysis. By deliberately challenging the method with small variations in key parameters, confidence in its performance during routine use can be established.[1][8]
Both the traditional C18 method and the alternative C8 method can be shown to be robust, provided that the operational parameters are kept within the tested ranges. The selection of a particular method should be based on a comprehensive validation study, with robustness being a key component. The data generated from such studies not only satisfies regulatory requirements but also provides a deeper understanding of the method's performance characteristics, empowering the analytical scientist to troubleshoot and ensure data integrity throughout the product lifecycle.
References
-
Evaluating HPLC Assay Robustness with Experimental Design. Journal of Liquid Chromatography & Related Technologies, 26:18, 2925-2938. [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group. [Link]
-
Robustness Tests. LCGC International. [Link]
-
Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]
-
Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS E. MDPI. [Link]
-
Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scirp.org. [Link]
-
Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. RJPT. [Link]
-
Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives. ResearchGate. [Link]
-
Results from Robustness Experiment for HPLC Method. ResearchGate. [Link]
-
An overview of experimental designs in HPLC method development and validation. Molnar Institute. [Link]
-
Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. NIH. [Link]
-
development of new rp-hplc method for the estimation of betamethasone and calcipotriene in the. iajps. [Link]
-
Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scirp.org. [Link]
-
“DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. IJNRD. [Link]
-
Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS. ResearchGate. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [https://www.hilarispublisher.com/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2153-2435-10004 Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.php?aid=82458]([Link] Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.php?aid=82458)
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. database.ich.org [database.ich.org]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. scirp.org [scirp.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. molnar-institute.com [molnar-institute.com]
A Senior Application Scientist's Guide to the Comparative Analysis of Impurities in Different Calcipotriol Formulations
Introduction
Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of plaque psoriasis.[1][2] Its therapeutic efficacy hinges on its ability to modulate keratinocyte proliferation and differentiation.[1] However, the chemical stability of calcipotriol is a critical concern that directly impacts the safety and potency of its pharmaceutical formulations.[] As a molecule susceptible to degradation via isomerization, hydrolysis, and oxidation, the impurity profile of a calcipotriol product is not static; it is profoundly influenced by the formulation's composition, the manufacturing process, and storage conditions.[][4]
This guide provides an in-depth comparative analysis of impurities across different calcipotriol formulations. Moving beyond a simple listing of potential contaminants, we will explore the causal relationships between a formulation's excipients and the resulting impurity profile. We will detail the robust analytical methodologies required for accurate impurity quantification, grounded in the principles of scientific integrity and regulatory compliance. This document is intended for researchers, formulation scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights to ensure the development of safe and effective calcipotriol therapies.
Chapter 1: The Landscape of Calcipotriol Impurities
Impurities in any drug product are unwanted chemicals that can arise during synthesis or storage and may compromise the efficacy and safety of the treatment.[] For calcipotriol, these can be broadly categorized into process-related impurities, isomers, and degradation products.
-
Process-Related Impurities: These are byproducts formed during the chemical synthesis of the calcipotriol active pharmaceutical ingredient (API).[] They often share a similar structure to calcipotriol, necessitating sophisticated purification techniques to achieve the required purity.
-
Isomers: Calcipotriol can exist in several isomeric forms, which have the same molecular formula but different spatial arrangements of atoms. These can arise during synthesis or through degradation. A key isomer is pre-calcipotriol , which forms through a reversible thermal isomerization of the triene system in calcipotriol.[5][6] While sometimes considered an impurity, pre-calcipotriol is also known to contribute to the therapeutic effect.[4] Other significant isomers include trans-calcipotriol (5E, 7E) and 24R-calcipotriol.[6] The European Pharmacopoeia (EP) lists several specified impurities, including Impurity B (an isomer) and Impurities C and D.[4][5][7]
-
Degradation Products: These impurities result from the chemical breakdown of calcipotriol over time. The primary degradation pathways are:
-
Photodegradation: Exposure to UV light, particularly UVA, can significantly degrade calcipotriol, primarily through isomerization.[4][8] This is a critical consideration for a topically applied drug.
-
Hydrolysis: As an ester-like molecule, calcipotriol is susceptible to breakdown in the presence of water, especially under acidic or basic conditions.[]
-
Oxidation: The molecule can be degraded by oxidative stress, for instance, in the presence of peroxides.[]
-
The following table summarizes the major impurities and their origins.
| Impurity Category | Specific Example(s) | Typical Origin | Significance |
| Isomers | Pre-calcipotriol | Thermal or photolytic conversion from calcipotriol | May have therapeutic activity; often monitored closely.[4][5] |
| Trans-calcipotriol (5,6-trans isomer) | Synthesis byproduct or degradation | Potential impact on efficacy and safety.[6] | |
| EP Impurities B, C, D | Synthesis byproducts or degradation | Pharmacopoeial limits must be met for product release.[5][7] | |
| Degradation Products | Hydrolytic degradants | Presence of water, non-neutral pH in formulation | Loss of potency, potential for irritant byproducts.[] |
| Oxidative degradants | Exposure to oxygen, peroxides (from excipients) | Loss of potency.[] | |
| Photo-isomers | Exposure to UV light | Critical for topical formulations; can lead to loss of efficacy.[4][8] |
Chapter 2: Formulation-Dependent Impurity Profiles: A Comparative View
The choice of pharmaceutical vehicle is paramount not only for drug delivery and patient compliance but also for the stability of the active ingredient. Calcipotriol is available in various formulations, including ointments, creams, gels, foams, and scalp solutions, each presenting a unique microenvironment that influences impurity formation.[1]
-
Ointments: Typically based on anhydrous, lipophilic vehicles like white petrolatum and mineral oil, ointments offer a relatively protective environment for calcipotriol.[9] The near-absence of water minimizes the risk of hydrolytic degradation. However, the manufacturing process, which may involve heating, can promote the formation of thermal isomers like pre-calcipotriol.[6] Furthermore, excipients like propylene glycol, while enhancing solubility, can be a source of impurities if not of high purity.[10]
-
Creams: As oil-in-water or water-in-oil emulsions, creams contain a significant aqueous phase. This makes calcipotriol inherently more susceptible to hydrolysis compared to ointments.[] The pH of the cream is a critical stability factor, and buffering agents are often employed. The inclusion of various surfactants and emulsifiers adds complexity, as these excipients could potentially interact with the drug or degrade into reactive species.
-
Foams and Gels: These formulations often provide superior cosmetic elegance and ease of application.[11][12] However, they can be either aqueous or hydro-alcoholic, again raising the potential for hydrolysis. The complex solvent systems must be carefully selected to ensure calcipotriol remains stable and soluble without promoting degradation. The safety profiles of foams, ointments, and gels have been found to be comparable.[12]
-
Scalp Solutions: These are typically non-aqueous solutions designed for application to hairy areas.[1] While avoiding hydrolysis, the solvents used must be carefully chosen to prevent other forms of degradation. The packaging is also critical to prevent evaporation and protect from light.
Comparative Analysis of Formulation Impact on Stability
| Formulation Type | Primary Vehicle | Key Stability Considerations | Predominant Expected Impurities |
| Ointment | Anhydrous, lipid-based (e.g., Petrolatum)[9] | Thermal stress during manufacturing; photo-instability. | Thermal isomers (e.g., Pre-calcipotriol). |
| Cream | Emulsion (Oil-in-Water or Water-in-Oil) | Hydrolytic degradation due to aqueous phase; pH sensitivity. | Hydrolysis products; pH-catalyzed degradants. |
| Foam / Gel | Aqueous or hydro-alcoholic base | Hydrolytic degradation; potential solvent interactions. | Hydrolysis products; isomers. |
| Scalp Solution | Non-aqueous solvent base | Photodegradation (if packaging is not light-protective). | Photo-isomers. |
Chapter 3: The Analytical Cornerstone: High-Performance Liquid Chromatography (HPLC)
To effectively quantify the impurity profile of calcipotriol formulations, a robust, stability-indicating analytical method is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this purpose, offering the necessary specificity, sensitivity, and accuracy.[5][6][13] A method is considered "stability-indicating" if it can accurately measure the active ingredient's concentration without interference from any impurities, degradants, or excipients.
The Causality Behind Method Development Choices
The selection of HPLC parameters is driven by the physicochemical properties of calcipotriol and its impurities.
-
Stationary Phase: A C18 (octadecylsilyl) column is typically chosen due to the non-polar nature of calcipotriol and its related substances, allowing for effective separation based on hydrophobicity.[5][6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and organic solvents (like acetonitrile, methanol, and tetrahydrofuran) is often necessary.[][5] This is because a single mobile phase composition (isocratic elution) may not provide sufficient resolution to separate all structurally similar impurities from the main calcipotriol peak and from each other within a reasonable runtime.
-
Column Temperature: Maintaining an elevated column temperature (e.g., 50°C) can improve peak shape and reduce viscosity, but must be carefully controlled to prevent on-column degradation of thermally labile compounds like calcipotriol.[5][6]
-
Detection: Calcipotriol has a characteristic UV absorbance maximum at approximately 264 nm, making this the logical wavelength for detection to achieve high sensitivity.[][5] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.[]
Analytical Workflow for Impurity Profiling
The process of analyzing a calcipotriol formulation for impurities follows a systematic workflow, ensuring reproducible and reliable results.
Caption: Workflow for Calcipotriol Impurity Analysis.
Self-Validating Experimental Protocol: Stability-Indicating RP-HPLC
This protocol is a synthesized example based on published methods and must be fully validated in accordance with ICH Q2(R1) guidelines before implementation.[5][6][13]
1. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[5]
-
Column Temperature: 50°C.[5]
-
Mobile Phase A: Water/Methanol/Tetrahydrofuran (70:25:5 v/v/v).[]
-
Mobile Phase B: Acetonitrile/Water/Tetrahydrofuran (90:5:5 v/v/v).[]
-
Flow Rate: 1.0 mL/min.[]
-
Detection Wavelength: 264 nm.[]
-
Injection Volume: 20 µL.[]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 98 2 15.0 70 30 30.0 72 28 55.0 5 95 62.0 5 95 65.0 98 2 | 70.0 | 98 | 2 |
2. Standard Solution Preparation:
-
Prepare a stock solution of Calcipotriol Reference Standard (e.g., 0.05 mg/mL) in a suitable solvent (e.g., methanol).[14]
-
Prepare a working standard for impurity quantification at a relevant concentration (e.g., 0.1% of the sample concentration).
3. Sample Preparation (Ointment Formulation Example):
-
Accurately weigh approximately 2.5 g of ointment into a 100 mL volumetric flask.[6]
-
Add 10 mL of n-Hexane and sonicate for 15 minutes to disperse the ointment base.[6]
-
Add 5 mL of diluent (e.g., Acetonitrile:Water 95:5), vortex for 5 minutes, and transfer to a centrifuge tube.[]
-
Centrifuge at 5000 rpm for 5 minutes.[6]
-
Carefully collect the lower, clear layer (the diluent containing the extracted drug and impurities).
-
Filter through a 0.2 µm nylon filter prior to injection.
4. Validation Parameters (ICH Q2 R1):
-
Specificity: Demonstrate that degradants from forced degradation studies do not interfere with the calcipotriol peak.
-
Linearity: Establish a linear relationship between concentration and peak area for calcipotrioland its impurities.
-
Accuracy: Determine the closeness of test results to the true value via recovery studies (spiking placebo with known amounts of impurities).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of impurities that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Chapter 4: Understanding Degradation: Pathways and Forced Degradation Studies
Forced degradation (or stress testing) is an essential part of drug development and analytical method validation. It involves subjecting the drug to harsh conditions to accelerate its decomposition, which helps in identifying likely degradation products and establishing the stability-indicating nature of the analytical method.[]
Calcipotriol Degradation Pathways
The primary pathways involve light- and heat-induced isomerization, as well as hydrolysis and oxidation. The isomerization to pre-calcipotriol is a particularly important equilibrium reaction.
Caption: Primary Degradation Pathways of Calcipotriol.
Typical Forced Degradation Study Conditions
| Stress Condition | Typical Parameters | Major Expected Degradants |
| Acid Hydrolysis | 0.01 N HCl, Room Temp, 5 min | Hydrolysis products[] |
| Base Hydrolysis | 0.005 N NaOH, Room Temp, 5 min | Hydrolysis products[] |
| Oxidation | 3% H₂O₂, 70°C, 10 min | Oxidation products[] |
| Thermal | 60°C, 2 hours | Pre-calcipotriol and other isomers[][4] |
| Photolytic | 1.2 million lux hours, 200 Wh/m² UV | Pre-calcipotriol and other photo-isomers[][4] |
The results from these studies are crucial. They prove that if calcipotriol degrades within a formulation, the resulting impurities will be detected and separated from the parent peak by the HPLC method, thus validating the method's trustworthiness for stability testing.
Conclusion
The impurity profile of a calcipotriol formulation is a critical quality attribute directly influenced by the choice of excipients and the manufacturing process. While anhydrous ointment formulations may offer better protection against hydrolysis, they are not immune to thermal and photolytic degradation. Conversely, aqueous formulations like creams and gels must be carefully designed with respect to pH and potential excipient interactions to minimize hydrolytic pathways.
A comparative analysis of impurities is therefore not just an analytical exercise but a fundamental component of formulation development. It requires a deep understanding of the drug's degradation chemistry coupled with the implementation of a robust, validated, stability-indicating HPLC method. By explaining the causality behind experimental choices and grounding our protocols in established guidelines, we can ensure the development of calcipotriol products that are not only effective but consistently safe throughout their shelf life.
References
-
Zaradna, K., et al. (2025). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS E. MDPI. (Source). [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scientific Research Publishing. (Source). [Link]
-
Bhogadi, R., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Semantic Scholar. (Source). [Link]
-
Feldman, S. R., et al. (2022). Matching-adjusted indirect comparison of efficacy outcomes in trials of calcipotriol plus betamethasone dipropionate foam and cream formulations for the treatment of plaque psoriasis. Taylor & Francis Online. (Source). [Link]
-
Ashcroft, D. M., et al. (2000). Systematic review of comparative efficacy and tolerability of calcipotriol in treating chronic plaque psoriasis. National Institutes of Health. (Source). [Link]
-
Feldman, S. R., et al. (2022). Matching-adjusted indirect comparison of efficacy outcomes in trials of calcipotriol plus betamethasone dipropionate foam and cream formulations for the treatment of plaque psoriasis. ResearchGate. (Source). [Link]
-
Al-Mutairi, N., et al. (2009). Calcipotriol ointment versus cream in psoriasis vulgaris. PubMed. (Source). [Link]
-
Jankowska-Konsur, A., et al. (2021). Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment. National Institutes of Health. (Source). [Link]
-
Zaradna, K., et al. (2025). Proposed structures of degradation products of calcipotriol. ResearchGate. (Source). [Link]
-
Bhogadi, R. K., et al. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. Scientific Research Publishing. (Source). [Link]
-
electronic medicines compendium (emc). (2020). Calcipotriol Ointment 50micrograms/g - Summary of Product Characteristics (SmPC). (Source). [Link]
-
Zaradna, K., et al. (2025). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MS. ResearchGate. (Source). [Link]
-
Soni, L. K., et al. (2018). Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. Research Journal of Pharmacy and Technology. (Source). [Link]
-
Rageh, A. H., et al. (2020). Validated Chromatographic Methods for Simultaneous Determination of Calcipotriol Monohydrate and Betamethasone Dipropionate in the Presence of Two Dosage Form Additives. ResearchGate. (Source). [Link]
-
DermNet. Calcipotriol. (Source). [Link]
-
DailyMed. Calcipotriene Ointment USP, 0.005%. (Source). [Link]
-
Lebwohl, M., et al. (2003). Topical Calcitriol Is Degraded by Ultraviolet Light. PubMed. (Source). [Link]
-
National Center for Biotechnology Information. Calcipotriol. PubChem Compound Database. (Source). [Link]
-
PharmaCompass. CALCIPOTRIOL DRUG. (Source). [Link]
-
Council of Europe. Calcipotriol, anhydrous - Print Preview. (Source). [Link]
-
USP-NF. Calcipotriene. (Source). [Link]
-
SynZeal. Calcipotriol Impurities. (Source). [Link]
-
Pharmaffiliates. Calcipotriene-impurities. (Source). [Link]
-
Sahu, S., et al. (2018). Development and Validation of a Robust RP-HPLC Method for Analysis of Calcipotriol in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. (Source). [Link]
Sources
- 1. dermnetnz.org [dermnetnz.org]
- 2. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. scirp.org [scirp.org]
- 7. uspbpep.com [uspbpep.com]
- 8. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcipotriene Ointment USP, 0.005% [dailymed.nlm.nih.gov]
- 10. medicines.org.uk [medicines.org.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. rjptonline.org [rjptonline.org]
A Senior Application Scientist's Guide to Assessing the Purity of Calcipotriol Impurity Reference Standards
For researchers, scientists, and drug development professionals engaged in the pharmaceutical analysis of Calcipotriol, the integrity of your analytical data is fundamentally tethered to the quality of your reference standards. This guide provides an in-depth, technical comparison of methodologies for assessing the purity of a Calcipotriol impurity reference standard. We will navigate the complexities of impurity nomenclature, delve into the application of orthogonal analytical techniques, and provide actionable, field-proven protocols to ensure the accuracy and reliability of your impurity profiling.
A notable challenge in sourcing reference standards for Calcipotriol is the inconsistent nomenclature for its impurities. The designation "Calcipotriol Impurity 1" has been attributed to multiple chemical entities with different CAS numbers by various commercial suppliers. For instance, the compound with CAS number 112849-47-5 is referred to as (5E,24R)-Calcipotriene, a trans-isomeric impurity, and has also been labeled as "Calcipotriol Impurity 2"[1][]. Another compound, with CAS number 2106840-41-7 and a different molecular structure, is also marketed as "this compound"[3]. This ambiguity underscores the critical importance of verifying the chemical identity of any reference standard against its Certificate of Analysis (CoA) and, ideally, through independent analytical characterization.
To provide a clear and authoritative framework for this guide, we will focus our comparative analysis on a well-characterized, pharmacopoeially recognized impurity: Calcipotriene Related Compound C (CAS 113082-99-8) , the (5E, 24S) isomer of Calcipotriol[4]. The principles and methodologies detailed herein are, however, broadly applicable to the purity assessment of any Calcipotriol impurity reference standard.
The Imperative of a Multi-faceted Purity Assessment
A single analytical technique is seldom sufficient to definitively establish the purity of a reference standard. A robust and trustworthy purity assessment relies on the principle of orthogonality, employing multiple analytical techniques that measure the same attribute (purity) through different physical or chemical principles. This approach provides a more comprehensive and reliable characterization of the reference material, minimizing the risk of overlooking impurities that may not be detected by a single method.
Caption: Workflow for a comprehensive purity assessment using orthogonal analytical techniques.
Comparative Analysis of a Calcipotriol Impurity Reference Standard
To illustrate a practical comparison, let's consider two hypothetical reference standards for Calcipotriene Related Compound C: an "In-house or Alternative Standard" and a "Pharmacopoeial Standard" (e.g., from USP). The following table summarizes the potential data you would aim to generate and compare.
| Parameter | In-house or Alternative Standard | Pharmacopoeial Standard (USP) | Methodology |
| Identity Confirmation | Conforms to expected structure | Confirmed | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Chromatographic Purity (HPLC) | 98.5% | ≥ 99.0% (as per CoA) | HPLC-UV (as per USP monograph) |
| Purity by qNMR | 98.2% (m/m) | 99.2% ± 0.5% (m/m) | ¹H-qNMR vs. certified internal standard |
| Water Content | 0.8% | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.1% (e.g., Ethyl Acetate) | Meets USP <467> requirements | Headspace GC-MS |
| Non-volatile Residue/Sulphated Ash | 0.1% | ≤ 0.1% | USP <281> |
| Assigned Purity (Mass Balance) | 97.6% | ≥ 98.5% | (Purity_HPLC/100) * (100 - Water - Residual_Solvents - Non_volatile_Residue) |
Experimental Protocols for Purity Assessment
The following are detailed, step-by-step methodologies for the key experiments cited in the comparison table.
High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity
This method is adapted from the United States Pharmacopeia (USP) monograph for Calcipotriene and is suitable for the analysis of its related compounds[5][6].
Scientific Rationale: Reverse-phase HPLC is an ideal technique for separating compounds with varying polarities, such as Calcipotriol and its isomers. The C18 stationary phase provides a nonpolar environment, and the gradient elution with a polar mobile phase allows for the effective separation of the closely related impurities. UV detection at 264 nm is employed as Calcipotriol and its impurities possess a chromophore that absorbs light at this wavelength.
Caption: Experimental workflow for HPLC-UV analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a filtered and degassed mixture of water and acetonitrile (55:45, v/v).
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of the Calcipotriene Related Compound C reference standard in the mobile phase to obtain a known concentration of approximately 0.01 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound reference standard under investigation in the mobile phase to obtain a concentration of approximately 1.0 mg/mL.
-
-
Chromatographic System:
-
Column: 4.6 mm x 150 mm; 3.5 µm packing L1 (C18).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0 100 0 20 0 100 25 0 100 26 100 0 | 35 | 100 | 0 |
-
-
System Suitability:
-
Inject the Standard Solution and verify that the relative standard deviation for replicate injections is not more than 2.0%.
-
-
Procedure:
-
Inject the Sample Solution and record the chromatogram.
-
Calculate the percentage of each impurity by the area normalization method.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Molar Purity
qNMR is a primary ratio method that allows for the direct measurement of the molar concentration of an analyte against a certified internal standard, without the need for a specific reference standard of the analyte itself.
Scientific Rationale: The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known signal from a certified internal standard of known purity and concentration, the molar purity of the analyte can be accurately determined.
Step-by-Step Methodology:
-
Selection of Internal Standard:
-
Choose a certified internal standard with high purity (e.g., >99.9%), chemical stability, and proton signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
-
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound reference standard into an NMR tube.
-
Accurately weigh and add a similar mass of the certified internal standard to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping proton signal from the Calcipotriol impurity and a signal from the internal standard.
-
Calculate the purity of the Calcipotriol impurity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS is a powerful tool for confirming the identity of the reference standard and identifying any unknown impurities.
Scientific Rationale: LC separates the components of the mixture, and MS provides mass information for each component. By obtaining the accurate mass of the main peak and comparing it to the theoretical mass of the Calcipotriol impurity, its identity can be confirmed with high confidence. Tandem MS (MS/MS) can be used to fragment the molecule and provide further structural information.
Step-by-Step Methodology:
-
LC System: Use an HPLC or UHPLC system with a C18 column and a mobile phase gradient similar to the HPLC-UV method.
-
Mass Spectrometer:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Employ an appropriate ionization source, such as electrospray ionization (ESI).
-
-
Procedure:
-
Inject a dilute solution of the this compound reference standard.
-
Acquire the full scan mass spectrum of the main peak and any impurity peaks.
-
Compare the measured accurate mass of the main peak with the calculated theoretical mass of the expected impurity structure.
-
If necessary, perform MS/MS fragmentation on the main peak and impurity peaks to aid in structural elucidation.
-
Interpreting the Data and Best Practices for Reference Standard Qualification
The data generated from these orthogonal techniques provides a comprehensive picture of the purity of your this compound reference standard.
-
Agreement between HPLC and qNMR: A good correlation between the chromatographic purity from HPLC and the molar purity from qNMR provides a high degree of confidence in the assigned purity value. Discrepancies may indicate the presence of impurities that are not detected by one of the techniques (e.g., non-chromophoric impurities in HPLC).
-
Mass Balance Calculation: The assigned purity should be calculated using a mass balance approach, taking into account the chromatographic purity, water content, residual solvents, and non-volatile residue.
-
Certificate of Analysis (CoA) Review: Always critically review the CoA of a commercially procured reference standard. It should provide detailed information on the methods used for characterization and the assigned purity value with its uncertainty.
-
Periodic Re-evaluation: The purity of reference standards should be periodically re-evaluated to ensure their stability and continued fitness for purpose.
Conclusion
The accurate assessment of a Calcipotriol impurity reference standard is a non-negotiable prerequisite for reliable analytical data in pharmaceutical development and quality control. By adopting a multi-faceted approach that leverages orthogonal analytical techniques such as HPLC, qNMR, and LC-MS, researchers can establish a high degree of confidence in the purity and identity of their reference materials. This guide has provided a framework and detailed protocols for such an assessment, empowering you to make informed decisions and ensure the integrity of your analytical results.
References
-
Veeprho. Calcipotriol Impurities and Related Compound. [online] Available at: [Link]
- European Pharmacopoeia. Calcipotriol, anhydrous.
-
Allmpus. calcipotriol ep impurity c. [online] Available at: [Link]
-
Pharmaffiliates. CAS No : 113082-99-8 | Product Name : Calcipotriol - Impurity C. [online] Available at: [Link]
-
SynZeal. Calcipotriol EP Impurity C | 113082-99-8. [online] Available at: [Link]
-
Trungtamthuoc.com. USP-NF Calcipotriene. [online] Available at: [Link]
-
Pharmaffiliates. CAS No : 112849-47-5 | Product Name : (5E,24R)-Calcipotriene. [online] Available at: [Link]
-
CERTIFICATE OF ANALYSIS. This compound. [online] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Detector Selection for the Analysis of Calcipotriol Impurities
In the landscape of pharmaceutical quality control and development, the robust analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount. Calcipotriol, a potent synthetic analogue of Vitamin D₃ used in the topical treatment of psoriasis, is no exception.[] Its complex structure and potential for isomerization and degradation necessitate highly reliable analytical methods to ensure its safety and efficacy.[][2] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[] This guide provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) detectors for the analysis of Calcipotriol and its related substances, with a focus on providing researchers and drug development professionals with the insights needed to make informed decisions for their specific analytical challenges.
The separation of Calcipotriol from its structurally similar impurities is almost universally achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] The choice of detector, however, is a critical decision that dictates the sensitivity, selectivity, and scope of the analytical method. This guide will explore the principles and practical applications of four key detectors: Photodiode Array (PDA), Mass Spectrometry (MS), Charged Aerosol Detector (CAD), and Evaporative Light Scattering Detector (ELSD).
The Workhorse: Photodiode Array (PDA) Detection
The PDA detector, an advanced type of UV-Vis detector, is the most commonly employed detector for routine quality control of Calcipotriol. Its widespread use is grounded in the inherent molecular properties of Calcipotriol and its related impurities.
Principle of Operation & Causality
PDA detection operates on the principle of UV-Vis spectrophotometry. Molecules containing chromophores—parts of a molecule that absorb light—will absorb light at specific wavelengths. Calcipotriol's efficacy as a chromophore stems from its conjugated triene system (three alternating double bonds), which strongly absorbs UV radiation.[3] According to pharmacopoeial methods and scientific literature, the maximum absorbance (λmax) for Calcipotriol and many of its impurities is typically around 264 nm, making this an ideal wavelength for detection.[][2][3][4][5] A PDA detector has a distinct advantage over a standard variable wavelength UV detector by capturing a full UV spectrum simultaneously, which can help in assessing peak purity and aiding in the tentative identification of impurities. For instance, pre-calcipotriol, an isomer of Calcipotriol, has a λmax at 260 nm, which can be distinguished from the parent compound's spectrum.[][3]
Experimental Protocol: HPLC-PDA for Calcipotriol Impurity Analysis
This protocol is a representative example based on established methods.[3][5]
-
Chromatographic System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm) is commonly used.[][3]
-
Mobile Phase: A gradient elution is often necessary to separate all impurities. A typical mobile phase could consist of a mixture of water, acetonitrile, methanol, and tetrahydrofuran.[][3]
-
Column Temperature: Elevated temperatures, such as 50°C, can improve peak shape and resolution.[][3]
-
Detection: Wavelength is set at 264 nm for quantification, with a spectral scan range of 200-400 nm for peak purity analysis.[]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, often a mixture of acetonitrile and water. Protect solutions from light and air.[5]
Workflow & Visualization
Caption: Workflow for Calcipotriol impurity analysis using HPLC-PDA.
The Specialist: Mass Spectrometry (MS) Detection
For unequivocal identification of impurities and ultra-sensitive quantification, Mass Spectrometry is the gold standard. It is an indispensable tool during drug development, forced degradation studies, and for characterizing unknown peaks observed during routine analysis.
Principle of Operation & Causality
Unlike PDA which measures light absorption, MS measures the mass-to-charge ratio (m/z) of ionized molecules. After chromatographic separation, the analyte enters the MS source (e.g., Electrospray Ionization - ESI), where it is ionized. These ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z, and finally detected. The high specificity of MS allows for the differentiation of compounds with identical UV spectra but different masses. Furthermore, tandem MS (MS/MS) can fragment ions to provide structural information, which is crucial for identifying unknown impurities.[6][7] Studies have successfully used LC-MS/MS to confirm the isomeric relationship between Calcipotriol and pre-calcipotriol, as they show no significant difference in mass fragmentation.[2][6]
Experimental Protocol: LC-MS for Impurity Identification
This protocol outlines a general approach for LC-MS analysis.[6][7][8]
-
Chromatographic System: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Column: A C18 column is typically suitable.
-
Mobile Phase: Must be volatile. Buffers like ammonium acetate or formic acid are used instead of non-volatile phosphates.[8] An example mobile phase is a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[6]
-
Ionization Source: ESI is common, often operated in positive or negative ion mode depending on the analyte. For Calcipotriol, both have been reported.[7][8]
-
MS Detection: Operated in full scan mode for unknown identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high-sensitivity quantification of specific impurities.[7]
Workflow & Visualization
Caption: Workflow for Calcipotriol impurity identification using LC-MS.
The Universalists: Aerosol-Based Detectors (CAD and ELSD)
What if an impurity lacks a chromophore? Or what if you need to quantify an impurity for which no reference standard is available? This is where universal aerosol-based detectors like CAD and ELSD excel. They are powerful complements to both UV and MS.[9]
Principle of Operation & Causality
Both CAD and ELSD are destructive detectors that work by nebulizing the column eluent into an aerosol, evaporating the mobile phase, and then measuring the remaining non-volatile analyte particles.[10][11]
-
Evaporative Light Scattering Detector (ELSD): After solvent evaporation, the solid particles pass through a light beam. The detector measures the amount of light scattered by the particles, which correlates to the mass of the analyte.[11][12]
-
Charged Aerosol Detector (CAD): This detector takes the process a step further. After solvent evaporation, the particles are charged by collision with ionized nitrogen gas. An electrometer then measures the total charge, which is proportional to the mass of the analyte.[10][13]
The key advantage is that the response is dependent on the mass of the analyte, not its optical properties. This provides a more uniform response for different compounds, allowing for the estimation of impurity levels even without a specific standard (a concept known as "universal response").[13]
Experimental Considerations for CAD & ELSD
-
Mobile Phase: The most critical requirement is a fully volatile mobile phase. Non-volatile buffers like phosphate will crystallize and create a high background signal.[10]
-
Analyte Volatility: The analyte must be significantly less volatile than the mobile phase to be detected.[10]
-
Gradient Elution: Both detectors are compatible with gradient elution, a significant advantage over other universal detectors like the Refractive Index (RI) detector.[14]
-
Non-Linear Response: The response can be non-linear, especially for ELSD. CAD response can also be non-linear, but often provides a wider linear dynamic range.[9][15] Calibration curves may require mathematical transformation (e.g., logarithmic or power function) for accurate quantification.[16]
Workflow & Visualization
Caption: General workflow for aerosol-based detectors (CAD and ELSD).
At-a-Glance: Detector Performance Comparison
The choice of detector is a trade-off between different performance characteristics. The following table summarizes the key attributes of each detector for the analysis of Calcipotriol impurities.
| Feature | PDA Detector | Mass Spectrometry (MS) | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) |
| Principle | UV-Vis Light Absorption | Mass-to-Charge Ratio | Particle Charging & Measurement | Light Scattering by Particles |
| Selectivity | Moderate (Chromophore-based) | Very High (Mass-based) | Low (Universal) | Low (Universal) |
| Sensitivity | Good (ng level) | Excellent (pg-fg level) | Good (low ng level) | Moderate (high ng level) |
| Linearity | Good (Wide Range) | Good (Wide Range) | Moderate (Power function may be needed) | Poor to Moderate (Often non-linear) |
| Gradient Comp. | Yes | Yes (with volatile buffers) | Yes (requires volatile mobile phase) | Yes (requires volatile mobile phase) |
| Destructive | No | Yes | Yes | Yes |
| Information | Quantitative, Spectral Purity | Quantitative, Structural ID | Quantitative (Universal) | Quantitative (Universal) |
| Best For | Routine QC, Known Impurities | Impurity ID, R&D, Trace Analysis | All non-volatile impurities, No standards | General purpose universal detection |
| Complexity | Low | High | Moderate | Moderate |
Conclusion: Selecting the Optimal Detector
The optimal detector for Calcipotriol impurity analysis is not a one-size-fits-all solution but depends entirely on the analytical objective.
-
For routine Quality Control (QC) environments , where the goal is to quantify known impurities against reference standards as per pharmacopoeial methods, the PDA detector is the undisputed workhorse.[5][17] It is robust, reliable, cost-effective, and provides the necessary sensitivity and selectivity for chromophoric molecules like Calcipotriol.
-
For Research & Development (R&D), stability studies, and troubleshooting , where unknown impurities must be identified and characterized, Mass Spectrometry is essential. Its unparalleled selectivity and ability to provide structural information are critical for understanding degradation pathways and ensuring the comprehensive safety profile of a drug product.[6][18]
-
For a comprehensive analysis of all non-volatile components or when reference standards for impurities are unavailable , the Charged Aerosol Detector (CAD) is an exceptionally powerful tool. Its ability to provide a near-uniform response for compounds regardless of their structure allows for a more accurate quantification of all potential impurities, providing a safety net that UV detection alone cannot offer.[9][13] The ELSD serves a similar purpose, though it is often considered less sensitive and has a more pronounced non-linear response compared to modern CADs.[11]
By understanding the fundamental principles, advantages, and limitations of each detector, scientists can confidently select and implement the most appropriate analytical strategy to ensure the quality and safety of Calcipotriol products.
References
-
Bhogadi, R., Satyanarayana, A., Rao, N., Arutla, S. and Reddy, A. (2015) Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. American Journal of Analytical Chemistry, 6, 1050-1058. [Link]
-
Wikipedia contributors. (2023). Charged aerosol detector. In Wikipedia, The Free Encyclopedia. [Link]
-
Scientific Research Publishing. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. SCIRP. [Link]
-
Miran, P., & Maliki, D. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC North America. [Link]
-
Chromatography Today. (2018). Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities. Chromatography Today. [Link]
-
Western Sydney University. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. [Link]
-
Wielińska, J., Szymański, Ł., & Fotschki, B. (2023). Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE. Molecules, 28(22), 7659. [Link]
-
Rastgar, A., et al. (2022). Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS. Research in Pharmaceutical Sciences, 17(5), 518-533. [Link]
-
Allmpus. (n.d.). CALCIPOTRIOL IMPURITY 1. Allmpus. [Link]
-
Chan, J. G., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Chromatography A, 1514, 65-73. [Link]
-
Taylor & Francis Online. (n.d.). Evaporative light scattering detector – Knowledge and References. [Link]
-
Pharmaffiliates. (n.d.). Calcipotriol - Impurity I. [Link]
-
Wikipedia contributors. (2023). Evaporative light scattering detector. In Wikipedia, The Free Encyclopedia. [Link]
-
Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. [Link]
-
Pharmeur Sci Notes. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]
-
BioPharma Spec. (n.d.). The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Determination of Calcipotriene in Calcipotriene Cream 0.05% w/w by RP-HPLC Method Development and Validation. [Link]
-
Trungtamthuoc.com. (n.d.). USP-NF Calcipotriene. [Link]
-
European Pharmacopoeia. (n.d.). Calcipotriol, anhydrous - Print Preview. [Link]
-
Roy, C. J., et al. (2014). Evaluation of Calcipotriol Transdermal Permeation Through Pig, Rat and Mouse Skin Using Liquid Chromatography-Tandem Mass Spectrometry. Phytochemical Analysis, 25(3), 246-253. [Link]
-
Al-Dhubiab, B. E., et al. (2022). Calcipotriol Nanosuspension-Loaded Trilayer Dissolving Microneedle Patches for the Treatment of Psoriasis: In Vitro Delivery and In Vivo Antipsoriatic Activity Studies. Pharmaceutics, 14(7), 1391. [Link]
-
Lincha, V. R., et al. (2021). Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 192, 113685. [Link]
Sources
- 2. scirp.org [scirp.org]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. rjptonline.org [rjptonline.org]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of calcipotriol transdermal permeation through pig, rat and mouse skin using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 11. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 12. peakscientific.com [peakscientific.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 16. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uspbpep.com [uspbpep.com]
- 18. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Calcipotriol Impurity 1
Introduction: The Imperative for Rigorous Disposal
Calcipotriol is a potent synthetic analog of Vitamin D3, classified as a highly hazardous substance.[1][2][3] Its impurities, generated during synthesis or degradation, must be presumed to carry a similar toxicological profile. Improper disposal of Calcipotriol Impurity 1 poses a dual threat: acute risk to laboratory personnel through exposure and long-term environmental damage through the introduction of a biologically active compound into ecosystems.[4]
This document provides a comprehensive, step-by-step framework for the safe handling, segregation, and disposal of this compound, grounded in regulatory standards and field-proven laboratory safety principles. Adherence to these procedures is not merely a matter of compliance but a fundamental responsibility in chemical stewardship.
Section 1: Hazard Identification & Risk Assessment
Understanding the hazard profile of the parent compound is the cornerstone of a valid disposal plan. The risk assessment for this compound should be based on the following data for Calcipotriol.
| Hazard Class & Category | GHS Pictograms | Signal Word | Hazard Statements | Primary Sources |
| Acute Toxicity, Oral (Category 1/2) | Danger | H300: Fatal if swallowed. | [1][3][5] | |
| Acute Toxicity, Dermal (Category 1) | Danger | H310: Fatal in contact with skin. | [3][6] | |
| Acute Toxicity, Inhalation (Category 2) | Danger | H330: Fatal if inhaled. | [3][7] | |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | Danger | H372: Causes damage to organs through prolonged or repeated exposure. | [2][3][6] |
Table 1: GHS Hazard Profile for Calcipotriol, the basis for handling this compound.
Section 2: Personal Protective Equipment (PPE) & Safe Handling
Before any disposal activities commence, ensuring personal and environmental protection is paramount. The high toxicity of this compound class necessitates stringent controls.
Causality: The requirement for a comprehensive PPE ensemble is directly derived from the compound's "Fatal" toxicity ratings via oral, dermal, and inhalation routes.[3] Engineering controls like a chemical fume hood serve as the primary barrier, with PPE acting as the essential secondary defense.
| Control | Specification | Justification |
| Engineering | Certified Chemical Fume Hood or Glovebox | To contain aerosols and dust at the source, preventing inhalation.[2] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile) | Prevents dermal contact, which can be fatal.[6] Change gloves immediately if contaminated. |
| Body Protection | Disposable, solid-front lab coat with tight cuffs; consider a Tyvek suit for larger quantities or spill cleanup. | Protects skin and personal clothing from contamination.[2] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Prevents accidental splashes to the eyes.[7] |
| Respiratory | Required when handling powders outside of a fume hood or during spill cleanup. Use a NIOSH-approved respirator with P100 filters. | Protects against inhalation of fatal concentrations of airborne particles.[2][7] |
Table 2: Mandatory PPE and Engineering Controls for Handling this compound.
Section 3: Step-by-Step Disposal Protocol
This protocol ensures waste is handled in a manner that is safe, compliant, and traceable.
Step 1: Waste Identification and Segregation
The Principle: Segregation at the point of generation is the most critical step in preventing accidental chemical reactions and ensuring proper disposal routing.[8] Never mix different waste streams without a thorough compatibility assessment.
-
Pure Compound (Solid): Any expired or unwanted solid this compound.
-
Contaminated Labware: Items with gross contamination (visible residue), such as weighing boats, spatulas, or vials.
-
Contaminated PPE: Gloves, bench paper, and disposable lab coats used during handling.
-
Contaminated Solutions: Any solutions containing the impurity, including mother liquors or analytical standards. Segregate halogenated and non-halogenated solvents.[9]
Step 2: Containment
The Principle: Proper containment prevents leaks and environmental release while clearly communicating the hazard to all personnel.
-
Solid Waste:
-
Collect pure solid waste and grossly contaminated labware in a dedicated, sealable, and clearly labeled hazardous waste container.[10]
-
Use a container made of a material compatible with the compound (e.g., HDPE - high-density polyethylene).
-
For trace-contaminated items like PPE, double-bag them in sealed plastic bags clearly marked as "Hazardous Waste."
-
-
Liquid Waste:
-
Collect liquid waste in a dedicated, sealable, and chemically compatible waste container (e.g., a safety-coated glass bottle).
-
Never fill a liquid waste container more than 80% full to allow for vapor expansion.
-
Keep the container closed at all times, except when adding waste.[10]
-
Step 3: Labeling
The Principle: Accurate labeling is a regulatory requirement and is essential for the safety of waste handlers.
All waste containers must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" (and any solvents present). Do not use abbreviations.
-
The approximate concentration and total quantity of the hazardous components.
-
The relevant hazard characteristics (e.g., "Toxic").
-
The date accumulation started.[10]
Step 4: Accumulation and Storage
The Principle: Waste must be stored securely in a designated area to prevent unauthorized access and environmental release.
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used for liquid waste containers.
-
Store the waste locked up or in an area accessible only to authorized personnel.[1][6]
Step 5: Final Disposal
The Principle: Final disposal must be conducted by licensed professionals at an approved facility to ensure environmental destruction of the potent compound.
-
Once a waste container is full or is no longer needed, schedule a pickup with your institution's EHS department.
-
Do not attempt to dispose of this waste through normal trash or by drain disposal. Sewering of hazardous pharmaceutical waste is strictly prohibited .[4][11]
-
The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), likely for high-temperature incineration.[8]
Section 4: Regulatory Framework
In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[12] Pharmaceutical wastes, in particular, are addressed by 40 CFR Part 266, Subpart P , which sets specific management standards for healthcare facilities and would apply by extension to research laboratories handling these materials.[11][13][14] Key tenets of this regulation include the strict prohibition on sewering hazardous pharmaceuticals and detailed requirements for waste identification and management.[4]
Section 5: Emergency Procedures for Spills
Accidental release presents an immediate and severe inhalation and contact hazard.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.
-
Isolate: Secure the area to prevent entry. If possible and safe to do so, close the fume hood sash.
-
Report: Contact your institution's EHS emergency line immediately. Provide your name, location, and the name of the spilled chemical.
-
Do Not Clean Up Alone: Due to the acute toxicity, cleanup should only be performed by trained emergency personnel equipped with appropriate PPE, including respiratory protection.[6]
If skin contact occurs, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[6] If swallowed, seek emergency medical help immediately.[7]
Section 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. rxinsider.com [rxinsider.com]
- 5. heronpharma-sh.com [heronpharma-sh.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ptb.de [ptb.de]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. ashp.org [ashp.org]
- 12. epa.gov [epa.gov]
- 13. securewaste.net [securewaste.net]
- 14. securewaste.net [securewaste.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Calcipotriol Impurity 1
Welcome, colleagues. In the landscape of pharmaceutical development, our success is intrinsically linked to our diligence in safety. Today, we address the specific operational protocols for handling Calcipotriol Impurity 1. As a structural analog of Calcipotriol, a potent synthetic vitamin D derivative, this impurity must be treated with the same high degree of caution. This guide is designed to provide a comprehensive, actionable framework for ensuring your safety and the integrity of your work. We will move beyond a simple checklist, focusing on the scientific rationale behind each procedural step.
Part 1: Hazard Identification and Risk Assessment
Before any handling occurs, a thorough risk assessment is mandatory. The foundation of our safety protocol rests on understanding the potential hazards of the compound. While specific toxicological data for every impurity is often limited, we must infer the risk based on the parent compound, Calcipotriol.
Safety Data Sheets (SDS) for Calcipotriol consistently highlight its acute toxicity. It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled[1]. It also causes damage to organs through prolonged or repeated exposure[1][2]. Given that this compound shares a core chemical structure, we must assume it carries a similar hazard profile.
Key Hazards of the Parent Compound, Calcipotriol:
-
Acute Toxicity (Oral, Dermal, Inhalation): Fatal if ingested, absorbed through the skin, or inhaled[1][3].
-
Specific Target Organ Toxicity (Repeated Exposure): Causes organ damage with prolonged contact[1][2].
-
Skin Irritation: Can cause skin irritation upon contact[3][4].
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child[4].
This profile firmly places the compound in a high Occupational Exposure Band (OEB), likely OEB 4 or 5, signifying a substance that is highly potent and requires stringent containment strategies to control exposure to levels below 10 µg/m³[5][6]. The core principle is containment , not just protection. Our primary goal is to use engineering controls to keep the compound isolated, with PPE serving as the critical final barrier[7][8].
Part 2: The Core PPE Protocol: A Multi-Layered Defense
Based on the high-potency nature of this compound, a comprehensive PPE ensemble is required at all times when the potential for exposure exists. This includes handling the pure solid, preparing solutions, and managing waste.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Handling/Weighing Solid Powder | Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR)[2][5]. | Integrated with full-face respirator or PAPR hood. | Double nitrile gloves, tested for use with chemotherapy or hazardous drugs[9]. | Disposable, solid-front protective gown with elastic cuffs[9]. Shoe covers. |
| Handling Solutions | Half-face respirator with appropriate cartridges if not in a fume hood. | Tightly fitting safety goggles with side shields or a face shield[2][10]. | Double nitrile gloves[9]. | Disposable, fluid-resistant lab coat or gown. |
| Spill Cleanup | Full-face respirator with P100 cartridges or PAPR. | Integrated with full-face respirator or PAPR hood. | Heavy-duty nitrile or butyl rubber gloves over inner nitrile gloves. | Disposable, chemical-resistant suit or apron over gown. Shoe covers. |
Rationale Behind the Selections:
-
Respiratory Protection: Fine powders can easily become airborne during handling, creating a significant inhalation risk[6]. A standard surgical mask is insufficient. A P100 filter is required to capture fine particulates. A PAPR is preferred for high-risk activities or longer duration tasks as it provides a higher protection factor and reduces user fatigue[5].
-
Hand Protection: Double-gloving is non-negotiable. This practice protects against undetected pinholes in a single glove and allows for the safe removal of the outer, contaminated glove immediately after handling, minimizing cross-contamination[9]. Always inspect gloves for tears or punctures before use.
-
Body Protection: A disposable, solid-front gown is essential to prevent particles from penetrating to personal clothing. Standard lab coats are often permeable and should not be used when handling potent powders[9].
Part 3: Operational Workflow for Safe Handling
Adherence to a strict, logical workflow is paramount to preventing exposure and contamination. The following diagram outlines the critical steps from preparation to completion.
Caption: A step-by-step workflow for the safe handling of potent compounds.
Step-by-Step Protocol:
-
Preparation (Inside the Laboratory, Outside Containment Area):
-
Verify that your primary engineering control (e.g., chemical fume hood, containment ventilated enclosure) is functioning and certified. Airflow should be negative to adjacent areas[11].
-
Gather all necessary equipment: the compound, solvents, glassware, spatulas, and weigh paper.
-
Prepare and clearly label your hazardous waste containers[12]. You will need separate containers for sharps, solid waste (gloves, gowns), and liquid waste.
-
-
Donning PPE:
-
Follow a strict donning sequence. A common practice is shoe covers, inner gloves, gown, respirator, and finally, outer gloves pulled over the cuffs of the gown.
-
-
Handling the Compound (Inside the Containment Device):
-
Perform all manipulations, especially those involving the solid powder, deep within the containment device.
-
When weighing, use a spatula to gently transfer small amounts to minimize aerosolization. Do not pour the powder.
-
If preparing a solution, add the solvent to the vessel containing the powder slowly to avoid splashing.
-
-
Post-Handling Decontamination:
-
After the task is complete, decontaminate all surfaces of the containment device and any equipment used with an appropriate deactivating solution (e.g., 70% ethanol, followed by a surface cleaner).
-
Carefully wipe down the exterior of the primary container before removing it from the hood.
-
-
Waste Disposal and Doffing PPE:
-
All disposable items that have come into contact with the compound are considered hazardous waste. This includes weigh paper, pipette tips, gloves, and gowns[13].
-
Dispose of all solid waste into the designated, sealed hazardous waste container within the hood[14][15].
-
The doffing procedure is critical to prevent self-contamination. A typical sequence is: remove outer gloves, remove gown and shoe covers (turning them inward), exit the immediate work area, remove respirator, and finally remove inner gloves.
-
Immediately wash hands thoroughly with soap and water[3].
-
Part 4: Emergency Procedures and Disposal Plan
Spill Management:
In the event of a spill, evacuate the immediate area and alert your supervisor and safety officer. Do not attempt to clean a significant spill without proper training and equipment. For a minor spill within a containment device:
-
Ensure your PPE is intact.
-
Cover the spill with absorbent pads.
-
Gently apply a deactivating solution, working from the outside in.
-
Collect all cleanup materials in a designated hazardous waste bag.
-
Decontaminate the area again thoroughly.
Disposal Plan:
All waste generated from handling this compound is considered hazardous pharmaceutical waste.
-
Solid Waste: Contaminated PPE, absorbent pads, and other consumables must be collected in clearly labeled, puncture-proof containers designated for hazardous or cytotoxic waste[12][16].
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a dedicated, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Final Disposal: Waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration, which is the preferred method for completely destroying active pharmaceutical ingredients[14][17][18]. Never dispose of this waste in standard trash or down the drain[17].
By integrating these protocols into your daily operations, you build a system of safety that protects you, your colleagues, and your research. Handle every potent compound with the respect its activity demands.
References
- Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024). Vertex AI Search.
- Navigating the Safe Disposal of Potent Pharmaceutical Compounds: A General Protocol. (n.d.). Benchchem.
- Freund-Vector's Approach to Safely Processing Potent Compounds. (n.d.).
- Containment of High-Potency Products in a GMP Environment. (2007).
- Best Practices For Handling Potent APIs. (2015). Outsourced Pharma.
- Safety Data Sheet: Calcipotriol (hydr
- Calcipotriol SDS, 112965-21-6 Safety D
- Calcipotriol monohydr
- How to Dispose of Hazardous Pharmaceutical Waste. (2025). Medical Waste Pros.
- Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines. (n.d.). UW Environmental Health & Safety.
- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. (n.d.). ILC Dover.
- Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019). Pharmaceutical Technology.
- Understanding the Importance of Proper Pharmaceutical Waste Disposal. (2025). Curtis Bay Medical Waste Services.
- Safety Data Sheet: Calcipotriol Monohydr
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (1999).
- Safe Handling Cytotoxic. (n.d.). Scribd.
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.).
- Safety Data Sheet: Calcipotriol. (2021). Biosynth.
- Safety Data Sheet: Calcipotriol hydr
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. biosynth.com [biosynth.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. ilcdover.com [ilcdover.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scribd.com [scribd.com]
- 17. sdmedwaste.com [sdmedwaste.com]
- 18. DSpace [iris.who.int]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
